6-Chloro-2-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWWVOHRAYFEHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360669 | |
| Record name | 6-chloro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-49-9 | |
| Record name | 6-chloro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Chloro-2-methylquinoline-4-carboxylic acid: A Comprehensive Technical Guide for Advanced Research
CAS Number: 436087-49-9
Molecular Formula: C₁₁H₈ClNO₂
Molecular Weight: 221.64 g/mol
Authored by: A Senior Application Scientist
This technical guide provides an in-depth exploration of 6-Chloro-2-methylquinoline-4-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document will cover its fundamental properties, synthesis, analytical characterization, key reactions, and its emerging role in medicinal chemistry, offering a robust resource for its application in the laboratory.
Compound Overview and Physicochemical Properties
This compound is a solid, crystalline compound at room temperature.[1] Its structure, featuring a quinoline core substituted with a chloro group at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position, makes it a valuable intermediate in organic synthesis. The presence of these functional groups provides multiple sites for chemical modification, rendering it a versatile scaffold in the design of novel bioactive molecules.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 436087-49-9 | [1] |
| Molecular Formula | C₁₁H₈ClNO₂ | [1] |
| Molecular Weight | 221.64 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Sealed in dry, room temperature conditions | [1] |
Synthesis of this compound: The Pfitzinger Reaction
The most common and efficient method for the synthesis of this compound is the Pfitzinger reaction . This powerful condensation reaction involves the reaction of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3] For the synthesis of the title compound, 5-chloroisatin is reacted with acetone.
The causality behind this choice of reactants lies in the mechanism of the Pfitzinger reaction. The base, typically potassium hydroxide, catalyzes the hydrolysis of the amide bond in 5-chloroisatin, opening the ring to form a keto-acid intermediate. This intermediate then undergoes condensation with acetone, followed by an intramolecular cyclization and subsequent dehydration to yield the final quinoline-4-carboxylic acid product.[4]
Caption: Workflow for the Pfitzinger synthesis.
Experimental Protocol: Pfitzinger Synthesis
This protocol is a representative procedure for the synthesis of quinoline-4-carboxylic acids and can be adapted for the synthesis of this compound.[2][5]
Materials:
-
5-Chloroisatin
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric acid (HCl) or Acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add 5-chloroisatin to the basic solution and stir until the ring-opening is complete (indicated by a color change).
-
Slowly add acetone to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted acetone.
-
Acidify the aqueous layer with HCl or acetic acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized this compound. The following techniques are essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The carbon NMR spectrum will show signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically 165-185 ppm). The aromatic carbons will resonate in the 110-150 ppm region. The methyl carbon will appear at a characteristic upfield chemical shift. The specific chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the quinoline ring.[6]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A very broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700-1725 cm⁻¹. Additionally, C-Cl stretching vibrations will be present in the fingerprint region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.64 g/mol ). The fragmentation pattern of quinoline-4-carboxylic acids typically involves the loss of the carboxyl group (-COOH, 45 amu) and subsequent fragmentation of the quinoline ring.[7]
Caption: Analytical workflow for product characterization.
Key Reactions and Synthetic Utility
The chemical reactivity of this compound is primarily centered around the carboxylic acid group and the quinoline ring system, making it a versatile starting material for the synthesis of a wide range of derivatives.
Reactions of the Carboxylic Acid Group
-
Esterification: The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification, reacting with an alcohol in the presence of a catalytic amount of strong acid.[8] This is a fundamental transformation for modifying the solubility and pharmacokinetic properties of the molecule.
-
Amide Coupling: The formation of amides is a crucial reaction in medicinal chemistry. The carboxylic acid can be coupled with various primary and secondary amines using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA).[9]
Reactions of the Quinoline Ring
-
Decarboxylation: Under certain conditions, often involving heat, quinoline-4-carboxylic acids can undergo decarboxylation to remove the carboxylic acid group and form the corresponding 6-chloro-2-methylquinoline.[10]
Applications in Drug Discovery and Development
The quinoline scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key building block for the synthesis of various therapeutic agents.[11]
-
Antimalarial Agents: Chloroquine and other quinoline-based drugs have been cornerstones of antimalarial therapy. The 6-chloroquinoline moiety is a common feature in many antimalarial compounds. The title compound can be used as a starting material for the synthesis of novel antimalarial drug candidates.[12][13]
-
Kinase Inhibitors: Protein kinases are critical targets in cancer therapy. The quinoline ring can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases. The substituents on the quinoline ring of this compound can be modified to achieve potent and selective inhibition of specific kinases.[11]
Safety and Handling
This compound is classified as a warning-level hazard, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled.[1]
Precautionary Measures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
In case of exposure, follow standard first-aid procedures and seek medical attention. The compound should be stored in a dry, well-ventilated place with the container tightly sealed.
Conclusion
This compound is a versatile and valuable building block for chemical synthesis, particularly in the field of drug discovery. Its straightforward synthesis via the Pfitzinger reaction, coupled with its multiple points for chemical modification, makes it an attractive starting material for the development of novel therapeutic agents, including antimalarials and kinase inhibitors. This guide provides a comprehensive overview of its properties, synthesis, and applications, serving as a foundational resource for researchers and scientists working with this important chemical entity.
References
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available from: [Link]
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Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. Available from: [Link]
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Pfitzinger Quinoline Synthesis. Available from: [Link]
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13 C NMR of 6-chloro-2-(p-tolyl)quinoline-4-carboxamide (4e) (DMSOd6,... ResearchGate. Available from: [Link]
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Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI. Available from: [Link]
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A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available from: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available from: [Link]
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Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. Available from: [Link]
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Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. MDPI. Available from: [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available from: [Link]
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Esterification of Carboxylic Acids with. Organic Syntheses Procedure. Available from: [Link]
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Amide Synthesis. Fisher Scientific. Available from: [Link]
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Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available from: [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available from: [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available from: [Link]
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Decarboxylation. Organic Chemistry Portal. Available from: [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available from: [Link]
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An In-depth Technical Guide to 6-Chloro-2-methylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-methylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of many natural products and synthetic drugs with a wide array of biological activities.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. The structural features of this molecule, specifically the chlorine atom at the 6-position, the methyl group at the 2-position, and the carboxylic acid at the 4-position, make it a versatile intermediate for further chemical modifications to develop potent and selective therapeutic agents.[2]
Chemical Identity and Physicochemical Properties
The accurate identification and characterization of a compound are fundamental to any research and development endeavor. This section provides the key identifiers and physicochemical properties of this compound.
IUPAC Name: this compound
Table 1: Key Identifiers
| Identifier | Value |
| CAS Number | 436087-49-9 |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| InChI Key | GSWWVOHRAYFEHC-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 170.5-171.5 °C | [3] |
| Boiling Point (Predicted) | 377.3 ± 37.0 °C | [3] |
| Density (Predicted) | 1.406 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 0.94 ± 0.30 | [3] |
| Appearance | White to off-white solid | [3] |
Synthesis of this compound
The synthesis of quinoline-4-carboxylic acids can be achieved through several classic named reactions. The most relevant and widely used methods for the preparation of this compound are the Pfitzinger reaction and the Doebner reaction.
The Pfitzinger Reaction: A Primary Synthetic Route
The Pfitzinger reaction is a robust and versatile method for the synthesis of substituted quinoline-4-carboxylic acids from an isatin derivative and a carbonyl compound in the presence of a base.[3][4] For the synthesis of this compound, the logical starting materials are 5-chloroisatin and acetone.
Reaction Scheme:
Caption: Pfitzinger synthesis of this compound.
Mechanism of the Pfitzinger Reaction:
The reaction proceeds through a series of well-defined steps:
-
Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-chloroisatin, leading to the formation of a keto-acid intermediate (a salt of 2-amino-5-chlorophenylglyoxylic acid).[3][4]
-
Condensation: The aniline moiety of the ring-opened intermediate then condenses with the carbonyl group of acetone to form an imine (Schiff base).[3][4]
-
Enamine Formation: The imine can tautomerize to its more stable enamine form.
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization (a Claisen-like condensation), followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product.[3][4]
Caption: Mechanistic workflow of the Pfitzinger reaction.
Experimental Protocol (Based on the Pfitzinger Reaction):
The following is a representative protocol for the synthesis of this compound, adapted from established procedures for similar quinoline-4-carboxylic acids.[4][5]
Materials:
-
5-Chloroisatin
-
Acetone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl) or Acetic Acid
-
Deionized Water
Procedure:
-
Preparation of the Base Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a stoichiometric excess of potassium hydroxide in 95% ethanol. Caution: The dissolution of KOH is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 5-chloroisatin. The color of the mixture will typically change as the isatin ring opens. Stir at room temperature for 30-45 minutes to ensure complete formation of the potassium salt of the keto-acid.
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetone to the reaction mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate.
-
Isolation of Product: Acidify the reaction mixture with hydrochloric acid or acetic acid to precipitate the carboxylic acid. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
The Doebner Reaction: An Alternative Synthetic Approach
The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[6][7][8] For the synthesis of this compound, 4-chloroaniline would be a key starting material.
Reaction Scheme:
Caption: Doebner synthesis of this compound.
Mechanism of the Doebner Reaction:
The precise mechanism of the Doebner reaction is still a subject of discussion, with two primary proposed pathways.[6]
-
Pathway 1: An initial aldol condensation between the aldehyde and the enol form of pyruvic acid, followed by a Michael addition of the aniline.
-
Pathway 2: The initial formation of a Schiff base from the aniline and the aldehyde, which then reacts with the enol of pyruvic acid.
Both pathways converge to a common intermediate which then undergoes intramolecular cyclization and dehydration to form the final quinoline-4-carboxylic acid.[6]
Spectroscopic Characterization
Expected ¹H NMR Spectral Data:
-
Aromatic protons on the quinoline ring system, with chemical shifts and coupling patterns characteristic of the substitution pattern.
-
A singlet for the methyl group at the 2-position.
-
A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.
Expected ¹³C NMR Spectral Data:
-
Signals corresponding to the carbon atoms of the quinoline ring system.
-
A signal for the methyl carbon.
-
A signal for the carboxylic acid carbon.
Expected Mass Spectrometry Data:
-
A molecular ion peak corresponding to the molecular weight of the compound (221.64 g/mol ).
-
Characteristic fragmentation patterns, including the loss of the carboxylic acid group.
Applications in Drug Discovery and Development
The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This makes this compound a valuable starting point for the development of new therapeutic agents.
Antimicrobial Activity
Quinolone and quinoline derivatives are well-established as potent antibacterial agents. The mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[12] The structural features of this compound make it a candidate for development as a novel antimicrobial agent, potentially effective against drug-resistant bacterial strains.[13] Some quinoline derivatives also exhibit their antimicrobial effects through metal chelation, disrupting essential bacterial enzymatic processes.[14]
Antitumor Activity
Numerous quinoline-4-carboxylic acid derivatives have demonstrated significant antitumor activity.[15] The proposed mechanisms of action are diverse and include:
-
Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p21-activated kinase 4 (PAK4).[16][17][18] By blocking the activity of these kinases, these compounds can inhibit tumor cell proliferation, survival, and angiogenesis.
-
DNA Intercalation: The planar aromatic ring system of the quinoline nucleus can intercalate between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to cancer cell death.[5]
-
Inhibition of other signaling pathways: Some quinoline derivatives have been shown to inhibit other critical signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[19]
Caption: Potential anticancer mechanisms of action for quinoline-4-carboxylic acid derivatives.
Conclusion
This compound is a synthetically accessible and versatile heterocyclic compound with significant potential in drug discovery and development. Its established synthetic routes, primarily the Pfitzinger and Doebner reactions, allow for the efficient production of this key intermediate. The inherent biological activities associated with the quinoline-4-carboxylic acid scaffold, including antimicrobial and antitumor effects, make it a promising platform for the design and synthesis of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully realize its therapeutic potential.
References
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PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]
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ResearchGate. Selected kinase profile of 4 key compounds. Available at: [Link]
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PMC - PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]
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PubMed. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Available at: [Link]
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PubMed. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Available at: [Link]
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ResearchGate. Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction | Request PDF. Available at: [Link]
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ResearchGate. 13 C NMR of 6-chloro-2-phenylquinoline-4-carboxamide (4d) (DMSOd6, 100 MHz). Available at: [Link]
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]
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MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Available at: [Link]
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SpectraBase. 6-Chloro-4-methyl-2(1H)-quinolinone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Available at: [Link]
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PMC. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Available at: [Link]
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PMC - PubMed Central. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. Available at: [Link]
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PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available at: [Link]
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MDPI. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. Available at: [Link]
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An In-Depth Technical Guide to 6-Chloro-2-methylquinoline-4-carboxylic acid: Synthesis, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-chloro-2-methylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, detailed synthesis via the Pfitzinger reaction, and its established and potential applications in drug development, particularly in the context of antimalarial research.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a foundational scaffold in the development of therapeutic agents, most notably in the fight against malaria. The discovery of quinine, a natural alkaloid from the bark of the Cinchona tree, marked the beginning of a long history of quinoline-based antimalarials. This has led to the synthesis of highly effective drugs such as chloroquine and mefloquine. The versatility of the quinoline core allows for extensive functionalization, enabling the modulation of physicochemical properties and biological activity. This compound serves as a key intermediate in the synthesis of more complex quinoline-based pharmaceuticals, offering multiple sites for chemical modification.[1] Its structural features are pivotal in the design of novel bioactive molecules.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture of this compound is fundamental to appreciating its reactivity and potential interactions with biological targets.
Structural Formula and Key Features
The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. Key functional groups that dictate its chemical behavior include:
-
A chlorine atom at the 6-position: This electron-withdrawing group influences the electron density distribution of the aromatic system and can impact metabolic stability and binding interactions.
-
A methyl group at the 2-position: This group can affect the steric and electronic properties of the pyridine ring.
-
A carboxylic acid group at the 4-position: This acidic moiety is crucial for forming salts, esters, and amides, providing a handle for derivatization and influencing the compound's solubility and pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 436087-49-9 |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| Physical Form | Solid |
| InChI Key | GSWWVOHRAYFEHC-UHFFFAOYSA-N |
Source: Sigma-Aldrich[2]
Spectroscopic Characterization (Predicted and Analog-Based)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro and carboxylic acid substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (typically >160 ppm). The carbons attached to the chlorine and nitrogen atoms would also exhibit distinct chemical shifts. For comparison, the related 6-chloro-2-phenylquinoline-4-carboxamide shows characteristic shifts in the aromatic region.[3]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and various bands corresponding to C=C and C=N stretching vibrations within the quinoline ring system. The C-Cl stretch would appear in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (221.64 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be observed. Common fragmentation patterns for quinoline-4-carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da).[4]
Synthesis of this compound: The Pfitzinger Reaction
The Pfitzinger reaction is a classic and efficient method for the synthesis of quinoline-4-carboxylic acids.[5] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7]
Reaction Mechanism and Rationale
The synthesis of this compound via the Pfitzinger reaction proceeds through the following key steps:
-
Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-chloroisatin, leading to the formation of a keto-acid intermediate.
-
Condensation and Imine Formation: The carbonyl group of acetone reacts with the aniline moiety of the ring-opened intermediate to form an imine (Schiff base).
-
Tautomerization: The imine tautomerizes to the more stable enamine.
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product.
The choice of 5-chloroisatin provides the necessary 6-chloro substitution on the resulting quinoline ring, while acetone serves as the source for the 2-methyl group.
Caption: Workflow of the Pfitzinger synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for the Pfitzinger reaction.[8][9]
Materials:
-
5-Chloroisatin
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Water
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of the Base Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water. A common concentration is a 33% (w/v) solution of KOH. Caution: The dissolution of KOH is highly exothermic.
-
Ring Opening of 5-Chloroisatin: To the stirred basic solution, add 5-chloroisatin. The mixture will typically change color as the isatin ring opens to form the potassium salt of the corresponding isatinic acid. Stir at room temperature for approximately 1 hour.
-
Addition of Acetone: Gradually add a molar excess of acetone to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol by rotary evaporation. c. Add water to the residue to dissolve the potassium salt of the product. d. Wash the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted acetone and other impurities. e. Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5. f. The product, this compound, will precipitate out of the solution.
-
Purification: a. Collect the solid product by vacuum filtration and wash with cold water. b. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure compound.
Applications in Drug Development: Targeting Malaria
The quinoline scaffold is a cornerstone of antimalarial drug discovery. This compound serves as a valuable building block for the synthesis of novel antimalarial agents.
General Mechanism of Action of Quinoline Antimalarials
The primary mechanism of action for many quinoline-based antimalarials, such as chloroquine, is the interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[2][6] During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and inhibit this polymerization process. The resulting buildup of free heme is toxic to the parasite, leading to its death.
More recently, novel mechanisms of action for quinoline derivatives have been identified. For instance, certain quinoline-4-carboxamides have been shown to inhibit the parasite's translation elongation factor 2 (PfEF2), a crucial enzyme for protein synthesis.[10][11][12] This discovery opens up new avenues for combating drug-resistant malaria.
Caption: General mechanism of action of quinoline antimalarials in Plasmodium falciparum.
Potential for Novel Drug Candidates
While specific data on the antiplasmodial activity of this compound itself is limited in publicly available literature, its structural motifs are present in numerous potent antimalarial compounds. The 6-chloro substituent is a common feature in many active quinoline derivatives. The carboxylic acid group at the 4-position provides a versatile point for derivatization to synthesize libraries of amides, esters, and other analogs for structure-activity relationship (SAR) studies. Research has shown that modifications at this position can significantly impact antimalarial potency and pharmacokinetic properties.[13] The development of derivatives of this compound could lead to new drug candidates with improved efficacy against both drug-sensitive and drug-resistant strains of P. falciparum.
Conclusion and Future Directions
This compound is a strategically important heterocyclic compound with a clear and efficient synthetic pathway via the Pfitzinger reaction. Its molecular structure, featuring key functional groups at positions 2, 4, and 6 of the quinoline core, makes it an ideal scaffold for the development of novel therapeutic agents. The historical and ongoing success of quinoline-based drugs in treating malaria underscores the potential of derivatives of this compound.
Future research should focus on the synthesis and biological evaluation of a diverse library of amides and esters derived from this compound. In vitro screening against various strains of P. falciparum, including chloroquine-resistant strains, will be crucial to identify lead compounds. Subsequent in vivo studies and investigation into their specific mechanisms of action will be essential steps in the journey toward developing new and effective antimalarial therapies.
References
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- Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 346-360.
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ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]
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- Ukrainets, I. V., et al. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
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synthesis of 6-Chloro-2-methylquinoline-4-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-methylquinoline-4-carboxylic acid
Introduction
This compound is a substituted quinoline derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antimalarial drugs.[1] The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to be a core component in a wide array of chemotherapeutic agents exhibiting antibacterial, antitumor, and antiviral properties.[2][3][4] The strategic placement of the chloro group at the 6-position and the methyl group at the 2-position significantly influences the molecule's physicochemical properties and biological activity, making its efficient synthesis a topic of considerable interest for researchers in drug discovery and development.
This guide provides a comprehensive technical overview of the primary synthetic strategies for obtaining this compound. As a senior application scientist, this document moves beyond simple procedural outlines to delve into the underlying reaction mechanisms, the rationale behind experimental choices, and detailed, field-proven protocols. We will explore two of the most robust and historically significant methods for constructing the quinoline core: the Doebner reaction and the Pfitzinger reaction.
Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies
A retrosynthetic analysis of the target molecule reveals two logical disconnection points around the pyridine ring of the quinoline system, leading to two primary synthetic strategies.
-
The Doebner Reaction Approach: This strategy involves a three-component condensation reaction. The quinoline ring is constructed from an aniline, an aldehyde, and pyruvic acid. For our target, this translates to the reaction of 4-chloroaniline, acetaldehyde, and pyruvic acid.[5][6][7]
-
The Pfitzinger Reaction Approach: This approach builds the quinoline-4-carboxylic acid system from a substituted isatin and a carbonyl compound containing an α-methylene group.[2][8] To synthesize the target molecule, 5-chloroisatin is condensed with a compound that can provide the 2-methyl group, such as pyruvic acid or acetone.
The selection between these two pathways often depends on the availability and cost of starting materials, desired yield, and scalability. The following chapters will provide a detailed examination of each route.
Chapter 2: The Doebner Reaction: A Three-Component Condensation
The Doebner reaction, a variation of the Doebner-von Miller synthesis, is a powerful method for preparing 2-substituted quinoline-4-carboxylic acids.[6] It involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid, typically under heating in a solvent like ethanol.
Reaction Mechanism
The mechanism of the Doebner reaction is a well-studied process that proceeds through several key stages. Recent studies have confirmed a hydrogen-transfer pathway for the final aromatization step.[9]
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aromatic amine (4-chloroaniline) and the aldehyde (acetaldehyde) to form an imine (Schiff base).
-
Michael Addition: Pyruvic acid is enolized, and the resulting enol attacks the imine in a Michael-type addition.
-
Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, followed by dehydration to form a dihydroquinoline intermediate.
-
Oxidative Aromatization: The dihydroquinoline is oxidized to the final quinoline product. This oxidation is often accomplished by a hydrogen transfer mechanism where another molecule of the initially formed imine acts as the hydrogen acceptor.[9]
Caption: Workflow for the Doebner Synthesis Route.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis via the Doebner reaction.
Materials & Reagents:
| Reagent | M.W. | CAS No. | Quantity | Moles |
| 4-Chloroaniline | 127.57 g/mol | 106-47-8 | 12.75 g | 0.10 |
| Acetaldehyde | 44.05 g/mol | 75-07-0 | 5.3 g (6.8 mL) | 0.12 |
| Pyruvic acid | 88.06 g/mol | 127-17-3 | 9.7 g (7.8 mL) | 0.11 |
| Ethanol (95%) | - | - | 150 mL | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.75 g (0.10 mol) of 4-chloroaniline in 150 mL of 95% ethanol.[10]
-
Reagent Addition: To the stirred solution, add 6.8 mL (0.12 mol) of acetaldehyde. Stir the mixture for 15 minutes at room temperature to facilitate imine formation.
-
Pyruvic Acid Addition: Slowly add 7.8 mL (0.11 mol) of pyruvic acid dropwise to the reaction mixture over 30 minutes.[9] This controlled addition is crucial to manage the exothermic reaction and prevent the decomposition of pyruvic acid at high temperatures, thereby improving the overall yield.[9]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold ethanol (2 x 30 mL) and then with diethyl ether (2 x 30 mL) to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The final product should be an off-white to pale yellow solid.
Chapter 3: The Pfitzinger Reaction: Cyclization of Chlorinated Isatin
The Pfitzinger reaction provides an alternative and often high-yielding route to quinoline-4-carboxylic acids.[3] The reaction involves the condensation of an isatin derivative with a carbonyl compound in the presence of a strong base.[2][8] For our target molecule, the key precursors are 5-chloroisatin and a carbonyl source for the 2-methyl group, such as pyruvic acid.
Reaction Mechanism
The mechanism is a multi-step process initiated by the base-catalyzed transformation of isatin.[2][8]
-
Isatin Ring Opening: The reaction begins with the base (e.g., KOH) attacking the amide carbonyl of 5-chloroisatin, leading to hydrolytic cleavage of the amide bond. This opens the five-membered ring to form the potassium salt of a keto-acid (an isatinate).[2]
-
Condensation: The aniline moiety of the isatinate intermediate then condenses with the carbonyl group of pyruvic acid to form an imine (Schiff base).
-
Tautomerization & Cyclization: The imine can tautomerize to its more stable enamine form. This is followed by an intramolecular Claisen-like condensation, where the enamine attacks the ketone carbonyl.
-
Dehydration: The resulting cyclic intermediate readily dehydrates to form the aromatic quinoline ring, yielding the final product.
Caption: Workflow for the Pfitzinger Synthesis Route.
Detailed Experimental Protocol
This protocol is adapted from general Pfitzinger reaction procedures.[2][4]
Materials & Reagents:
| Reagent | M.W. | CAS No. | Quantity | Moles |
| 5-Chloroisatin | 181.58 g/mol | 17630-75-0 | 9.08 g | 0.05 |
| Pyruvic acid | 88.06 g/mol | 127-17-3 | 4.85 g (3.9 mL) | 0.055 |
| Potassium Hydroxide | 56.11 g/mol | 1310-58-3 | 8.4 g | 0.15 |
| Ethanol (95%) | - | - | 100 mL | - |
| Acetic Acid (glacial) | - | - | As needed | - |
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask, prepare a solution of potassium hydroxide by dissolving 8.4 g (0.15 mol) of KOH in 100 mL of 95% ethanol with stirring. Caution: The dissolution is exothermic.
-
Isatin Addition: To the stirred KOH solution, add 9.08 g (0.05 mol) of 5-chloroisatin.[11] The mixture will typically change color as the isatin ring opens to form the potassium isatinate. Continue stirring at room temperature for 30 minutes.
-
Carbonyl Addition: Add 3.9 mL (0.055 mol) of pyruvic acid to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours. The reaction should be monitored for completion using TLC.
-
Work-up and Precipitation: After cooling, pour the reaction mixture into 300 mL of cold water. Remove any neutral impurities by extracting with diethyl ether (2 x 50 mL).
-
Acidification: Transfer the aqueous layer to a beaker and cool it in an ice bath. Carefully acidify the solution with glacial acetic acid with constant stirring until the pH is approximately 4-5. The carboxylic acid product will precipitate as a solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.
-
Drying: Dry the final product in a vacuum oven at 60-70 °C.
Chapter 4: Product Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 436087-49-9 | [12] |
| Molecular Formula | C₁₁H₈ClNO₂ | |
| Molecular Weight | 221.64 g/mol | |
| Appearance | Solid (typically off-white to pale yellow) | |
| InChI Key | GSWWVOHRAYFEHC-UHFFFAOYSA-N |
Spectroscopic Data (Expected):
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~13.5 (s, 1H, COOH), 8.1-8.3 (m, 2H, Ar-H), 7.8-7.9 (m, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 2.7 (s, 3H, CH₃). The exact shifts and coupling constants would need to be confirmed experimentally.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would include those for the carboxylic acid carbon (~168 ppm), aromatic carbons (120-150 ppm range), and the methyl carbon (~20 ppm).
-
Mass Spectrometry (EI): m/z (%) = 221 [M]⁺, 203, 177. The molecular ion peak should be clearly visible, corresponding to the molecular weight of the compound.
Conclusion
The can be reliably achieved through two primary classical methods: the Doebner reaction and the Pfitzinger reaction. The Doebner reaction offers a straightforward three-component approach starting from 4-chloroaniline, while the Pfitzinger reaction provides an alternative route utilizing 5-chloroisatin. The choice of method will be dictated by factors such as starting material availability, scalability, and laboratory preference. Both routes, when executed with care, provide efficient access to this important pharmaceutical intermediate. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize and further explore the potential of this valuable chemical entity.
References
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Pfitzinger reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]
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IIPrd. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved January 12, 2026, from [Link]
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MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]
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Matsubara, R., et al. (2009). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]
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Sangshetti, J., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]
-
JOCPR. (n.d.). Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research. [Link]
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ResearchGate. (n.d.). An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Center for Biotechnology Information. [Link]
-
Quora. (2020). How might one synthesis 4-chloro quinoline?[Link]
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MySkinRecipes. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Eqipped. (n.d.). 4-Chloroaniline For Synthesis. Retrieved January 12, 2026, from [Link]
-
MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. [Link]
-
4-Chloroaniline. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 12, 2026, from [Link]
-
Pyruvic acid. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (2015). Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. Green Chemistry. [Link]
-
National Institutes of Health. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
ChemSynthesis. (n.d.). 6-chloro-2,4-quinolinedicarboxylic acid. Retrieved January 12, 2026, from [Link]
-
Islam, M. R., & Mohsin, M. (n.d.). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Jahangirnagar University. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
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An In-depth Technical Guide to 6-Chloro-2-methylquinoline-4-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Within this privileged heterocyclic family, derivatives of 6-chloro-2-methylquinoline-4-carboxylic acid are emerging as a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The presence of the chlorine atom at the 6-position, the methyl group at the 2-position, and the carboxylic acid at the 4-position provides a unique template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, aimed at researchers, scientists, and professionals in the field of drug development.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, is a ubiquitous motif in natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1] The planar nature of the quinoline ring system allows for effective intercalation with DNA and interaction with the active sites of various enzymes, making it a versatile platform for the design of targeted therapies.
The focus of this guide, this compound, serves as a key intermediate for the synthesis of a diverse library of bioactive molecules.[2] The carboxylic acid moiety at the 4-position is particularly amenable to chemical derivatization, enabling the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.
Synthesis of the this compound Core and its Derivatives
The synthesis of the this compound core can be achieved through established methods for quinoline synthesis, with the Doebner-von Miller reaction and the Pfitzinger reaction being the most common approaches.
Synthesis of the Core Structure
A prevalent method for the synthesis of quinoline-4-carboxylic acid derivatives is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For the synthesis of this compound, 5-chloroisatin would be reacted with acetone.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position is a versatile handle for the synthesis of a wide array of derivatives, most notably amides and esters. The conversion of the carboxylic acid to an amide is a common strategy to enhance biological activity and improve metabolic stability. This can be achieved through two primary routes:
-
Activation to Acyl Chloride: The carboxylic acid is first converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.[3]
-
Direct Amide Coupling: This one-pot method utilizes a coupling reagent, such as a carbodiimide (e.g., DCC, EDC) or a phosphonium salt (e.g., BOP, PyBOP), to facilitate the direct reaction between the carboxylic acid and an amine. This approach is often preferred due to its milder reaction conditions and avoidance of the need to isolate the acyl chloride intermediate.[4]
Biological Activities and Therapeutic Potential
Derivatives of this compound have shown promise in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents. Several marketed kinase inhibitors feature a quinoline or quinazoline core. Derivatives of 6-chloro-quinoline have demonstrated significant antiproliferative activity against various cancer cell lines.[5] For instance, a study on quinoline-4-carboxylic acid derivatives revealed that 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid exhibited an 82.9% reduction in the cellular growth of MCF-7 breast cancer cells.[5]
Furthermore, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in a signaling pathway often dysregulated in cancer.[6]
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 19 (N-(4-fluorophenyl)-6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide) | HCT-116 (Colon Carcinoma) | 5.3 | [6] |
| Compound 21 (N-(4-chlorophenyl)-6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide) | HCT-116 (Colon Carcinoma) | 4.9 | [6] |
| Compound 18 (N-(3-chlorophenyl)-6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide) | HCT-116 (Colon Carcinoma) | 3.3 | [6] |
| Quinoline Hydrazone 18j | NCI 60 Cell Line Panel | GI50: 0.33 - 4.87 | [7] |
Antimicrobial Activity
Quinolone antibiotics, such as ciprofloxacin and levofloxacin, are a major class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[8] The 6-chloro-quinoline scaffold has also been explored for the development of new antimicrobial agents. A series of 2-chloro-6-methylquinoline hydrazone derivatives were synthesized and showed promising antibacterial and antifungal activity.[2] One of the synthesized compounds exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/mL against the tested microbial strains.[2]
Mechanism of Action and Structure-Activity Relationships
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. The substituents on the quinoline ring and the nature of the derivative at the 4-position play a crucial role in determining the molecular target and potency.
Potential Molecular Targets
Based on studies of related quinoline and quinolone derivatives, several potential molecular targets can be proposed for this class of compounds:
-
Protein Kinases: The quinoline scaffold can act as a hinge-binding motif in the ATP-binding pocket of various protein kinases, such as PI3K, Akt, and mTOR, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[6]
-
Topoisomerases: The planar quinoline ring can intercalate into DNA and stabilize the topoisomerase-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[9]
-
Bacterial DNA Gyrase and Topoisomerase IV: In bacteria, these enzymes are essential for DNA replication, and their inhibition by quinolone derivatives leads to bacterial cell death.[8]
Structure-Activity Relationships (SAR)
While a comprehensive SAR study on a large library of this compound derivatives is yet to be published, some general trends can be inferred from related series:
-
Substitution at the 6-position: The presence of a halogen, such as chlorine, at the 6-position is often associated with enhanced biological activity. This may be due to favorable interactions with the target protein or improved pharmacokinetic properties.
-
The Carboxamide Moiety: Conversion of the carboxylic acid to a carboxamide is a common strategy to improve potency and cell permeability. The nature of the amine used for amide formation significantly influences activity. Aromatic and heteroaromatic amines can introduce additional binding interactions with the target.
-
Substitution on the Amine: For N-phenyl carboxamide derivatives, the substitution pattern on the phenyl ring is critical. Electron-withdrawing groups, such as halogens, can enhance anticancer activity.[6]
Experimental Protocols
General Procedure for the Synthesis of 6-Chloro-2-methylquinoline-4-carboxamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives via the acyl chloride intermediate.
Step 1: Synthesis of 6-Chloro-2-methylquinoline-4-carbonyl chloride
-
To a solution of this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 6-chloro-2-methylquinoline-4-carbonyl chloride, which is often used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude 6-chloro-2-methylquinoline-4-carbonyl chloride in a dry, aprotic solvent like DCM or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (2.0 eq) or pyridine in the same solvent.
-
Cool the acyl chloride solution to 0 °C and add the amine solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-2-methylquinoline-4-carboxamide derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design and synthesis of novel therapeutic agents. The available literature on related compounds strongly suggests that derivatives of this core structure are likely to possess potent anticancer and antimicrobial activities.
Future research in this area should focus on the following:
-
Library Synthesis: The synthesis and characterization of a diverse library of this compound derivatives, including a wide range of amides and esters, is essential for a comprehensive structure-activity relationship study.
-
Systematic Biological Evaluation: The synthesized compounds should be screened against a broad panel of cancer cell lines and microbial strains to identify lead candidates with high potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most active compounds will be crucial for their further development.
-
In Vivo Studies: Promising lead compounds should be evaluated in animal models of cancer and infectious diseases to assess their efficacy and pharmacokinetic properties.
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Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (2019). PubMed. [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH. [Link]
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SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research. [Link]
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Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis. (2000). PubMed. [Link]
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Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. [Link]
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Introduction: The Quinoline Scaffold and the Significance of 6-Chloro-2-methylquinoline-4-carboxylic acid
An In-depth Technical Guide to 6-Chloro-2-methylquinoline-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic and structural features allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] this compound is a key derivative that serves as a versatile building block in the synthesis of more complex and potent therapeutic agents.[4] The presence of the chloro, methyl, and carboxylic acid groups at specific positions on the quinoline core provides strategic points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound for researchers and scientists in drug development.
Synthetic Strategies for Quinoline-4-carboxylic Acids
Several named reactions have been developed for the synthesis of the quinoline core, each with its own advantages and limitations. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final product.
Overview of Key Synthetic Reactions
| Reaction | Starting Materials | Key Features |
| Doebner Reaction | Aromatic amine, an aldehyde, and pyruvic acid | A three-component reaction that directly yields quinoline-4-carboxylic acids.[5] |
| Pfitzinger Reaction | Isatin or its derivatives and a carbonyl compound with an α-methylene group | A versatile method for synthesizing quinoline-4-carboxylic acids with a variety of substituents.[2][6] |
| Combes Quinoline Synthesis | Primary arylamines and β-diketones | Yields 2,4-disubstituted quinolines through an acid-catalyzed cyclization.[7][8] |
| Gould-Jacobs Reaction | Aniline and ethyl ethoxymethylenemalonate | A multi-step process that leads to 4-hydroxyquinolines, which can be further modified.[9][10] |
For the synthesis of this compound, the Doebner reaction offers a direct and efficient approach. This one-pot, three-component condensation is particularly well-suited for generating the desired substitution pattern.
Visualizing the Doebner Reaction
Caption: General workflow of the Doebner reaction for the synthesis of this compound.
Detailed Synthetic Protocol: The Doebner Reaction
This protocol outlines a representative procedure for the synthesis of this compound via the Doebner reaction.
Materials and Reagents
-
4-Chloroaniline
-
Acetaldehyde
-
Pyruvic acid
-
Ethanol (solvent)
-
Hydrochloric acid (catalyst, optional)
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline in ethanol.
-
Addition of Reactants: To the stirred solution, add pyruvic acid followed by the slow addition of acetaldehyde. A mild exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization. The crude product is then collected by filtration.
-
Purification: The collected solid is washed with a small amount of cold ethanol to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Causality Behind Experimental Choices
-
Solvent: Ethanol is a common solvent for the Doebner reaction as it effectively dissolves the reactants and allows for a suitable reflux temperature.
-
Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a Brønsted or Lewis acid, such as hydrochloric acid or tin tetrachloride, can enhance the reaction rate.[11]
-
Order of Addition: The order of reactant addition can influence the reaction outcome. Adding acetaldehyde slowly helps to control the initial condensation reaction.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by its functional groups and the electron distribution within the quinoline ring.
-
Carboxylic Acid Group: The carboxylic acid at the 4-position is the most reactive site for derivatization. It can readily undergo esterification, amidation, and conversion to an acyl chloride, providing a handle for attaching various side chains and pharmacophores.[4]
-
Chloro Group: The chloro substituent at the 6-position deactivates the benzene ring towards electrophilic substitution but also serves as a potential site for nucleophilic aromatic substitution or cross-coupling reactions, further expanding the synthetic possibilities.
-
Methyl Group: The methyl group at the 2-position is relatively unreactive but can influence the overall lipophilicity and steric profile of the molecule.
Applications in Drug Discovery and Research
This compound is a valuable intermediate in the development of a wide range of biologically active compounds.
As a Scaffold for Bioactive Molecules
-
Antimalarial Agents: The quinoline core is central to many antimalarial drugs, and derivatives of this compound have been explored for this purpose.[4]
-
Kinase Inhibitors: The quinoline scaffold can be elaborated to target various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[4]
-
Antimicrobial Agents: The incorporation of this quinoline derivative into larger molecules has shown promise in the development of new antibacterial and antifungal agents.[4]
-
SIRT3 Inhibitors: Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer, offering a potential therapeutic strategy for leukemia.[12]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: 4-Quinoline carboxylic acids have been designed as inhibitors of DHODH, an enzyme involved in pyrimidine biosynthesis, which is a target for cancer therapy.[13]
Structure-Activity Relationship (SAR) Insights
The biological activity of compounds derived from this compound is highly dependent on the nature of the substituents introduced. For instance, in the context of DHODH inhibitors, the carboxylic acid group is crucial for forming key interactions with the enzyme's active site.[13] The substituents on the quinoline ring and those attached to the carboxylic acid moiety can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.
Visualizing a Potential Drug Discovery Workflow
Caption: A simplified workflow illustrating the use of this compound in a drug discovery program.
Conclusion and Future Outlook
This compound remains a highly relevant and valuable scaffold for the synthesis of novel therapeutic agents. Its straightforward synthesis via established methods like the Doebner reaction, coupled with its versatile chemical handles, makes it an attractive starting point for medicinal chemistry campaigns. Future research will likely focus on exploring new derivatization strategies to access novel chemical space and on applying this scaffold to a broader range of biological targets. The continued investigation of quinoline-based compounds holds significant promise for the discovery of next-generation drugs to address unmet medical needs.
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
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Wikipedia. (2023, October 29). Doebner–Miller reaction. Retrieved from [Link]
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PubMed Central. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
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SlidePlayer. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]
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ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]
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ResearchGate. (2025, November 24). (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 6-chloro-2,4-quinolinedicarboxylic acid. Retrieved from [Link]
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ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
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National Institutes of Health. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]
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PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
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Introduction: The Enduring Legacy of a Privileged Scaffold
An In-depth Technical Guide to the Discovery and History of Quinoline-4-Carboxylic Acids
The quinoline-4-carboxylic acid scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its consistent presence in a wide array of therapeutic agents.[1] First identified in the 19th century as a component of coal tar, the quinoline ring system quickly evolved from a chemical curiosity into a subject of intense synthetic and pharmacological investigation.[1][2][3] This guide provides a comprehensive technical overview of the historical milestones, foundational synthetic strategies, and the scientific rationale that propelled quinoline-4-carboxylic acids from their discovery to their current status as a linchpin in modern drug development. We will explore the journey from natural product inspiration to the establishment of potent, targeted synthetic methodologies, complete with detailed experimental protocols and mechanistic diagrams to serve as a vital resource for professionals in drug discovery.
Part 1: From Natural Remedy to a Defined Chemical Entity
The story of quinoline is inextricably linked to the quest for antimalarial drugs, long before its formal discovery and synthesis.
The Natural Blueprint: Quinine and the Cinchona Alkaloids
For centuries, the bark of the South American Cinchona tree was the only effective treatment for malaria.[4][5] The active alkaloid, quinine, was first isolated in 1820 by French researchers Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[6][7][8] Quinine, with its core quinoline structure, not only provided a powerful therapeutic agent but also served as the natural blueprint that inspired generations of chemists.[7][9] The uncertainties of natural supply, especially during wartime, created a powerful impetus to develop synthetic analogues, a pursuit that would eventually lead to the broader exploration of the quinoline scaffold.[5][8]
The Isolation and Structural Elucidation of Quinoline
The quinoline ring system itself was first isolated as a distinct chemical entity from coal tar in 1834 by Friedlieb Ferdinand Runge.[2][3][10] A few years later, in 1842, Charles Gerhardt obtained the same compound through the distillation of quinine with a strong base, giving the molecule its name, derived from "quina," the Quechua word for the Cinchona bark.[3][7] It took several more decades before the bicyclic aromatic structure, a fusion of a benzene and a pyridine ring, was correctly proposed, laying the chemical groundwork for targeted synthesis.[10]
Part 2: Foundational Syntheses of the Quinoline-4-Carboxylic Acid Core
The late 19th century marked a pivotal era, with the development of "name reactions" that provided the first reliable and versatile methods to construct the quinoline-4-carboxylic acid framework. These classical reactions remain fundamental to heterocyclic chemistry.
The Pfitzinger Reaction (1886): A Cornerstone Synthesis
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) was a landmark discovery, providing a direct and versatile route to substituted quinoline-4-carboxylic acids.[1][11] The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[12][13] This method proved to be a mainstay for generating diverse analogues, which was crucial for early structure-activity relationship (SAR) studies.[1][14]
Causality in the Mechanism: The choice of a strong base (e.g., potassium hydroxide) is critical and serves a dual purpose. First, it catalyzes the hydrolysis of the amide bond within the isatin ring, opening it to form a reactive keto-acid intermediate.[11][12] This unmasked aniline moiety is then free to condense with the carbonyl group of the second reactant, forming an imine (Schiff base). The subsequent intramolecular cyclization, a Claisen-like condensation, is followed by dehydration to yield the final, stable aromatic quinoline-4-carboxylic acid product.[11][12]
Caption: The Pfitzinger reaction mechanism.
The Doebner Reaction (1887): A Three-Component Alternative
Shortly after Pfitzinger's discovery, the Doebner reaction emerged, offering a powerful three-component approach. This method synthesizes quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[1][15] While mechanistically distinct, it provided another key tool for accessing the core scaffold, further expanding the chemical space available to researchers.[16]
Caption: Reactants and product of the Doebner reaction.
The Gould-Jacobs Reaction (1939): Gateway to 4-Quinolones
The Gould-Jacobs reaction, developed decades later, became fundamentally important for the synthesis of 4-hydroxyquinolines.[17][18] These compounds exist in tautomeric equilibrium with 4-quinolones, the core structure of the immensely successful quinolone class of antibiotics.[19][20] The reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME).[17][19] The resulting intermediate undergoes thermal cyclization, followed by saponification of the ester and subsequent decarboxylation to yield the 4-hydroxyquinoline (or 4-quinolone).[17] This synthetic route was instrumental in the development of early antibiotics like nalidixic acid and oxolinic acid.[15][19]
Caption: The Gould-Jacobs reaction pathway.
Part 3: The Pharmacological Revolution and Modern Significance
The true value of these foundational syntheses was realized in the 20th century with the discovery of the profound biological activities of quinoline-4-carboxylic acid derivatives.
Serendipity and a New Class of Antibiotics
A pivotal moment in the history of this scaffold came serendipitously during the synthesis of the antimalarial drug chloroquine (a 4-aminoquinoline derivative).[21] An intermediate by-product, a 4-quinolone-3-carboxylic acid, was isolated and found to possess unexpected antibacterial activity.[21] This discovery led directly to the development of nalidixic acid in 1962, the first clinically used quinolone antibiotic.[19][22] This event validated the therapeutic potential of the scaffold beyond its antimalarial origins and opened up an entirely new field of research. The core structure was subsequently modified, most notably with the addition of a fluorine atom, to create the highly potent and broad-spectrum fluoroquinolone antibiotics that are still in use today.[22]
Contemporary Applications: A Scaffold for the Future
The versatility of the quinoline-4-carboxylic acid core continues to be exploited in modern drug discovery. The foundational synthetic routes, particularly the Pfitzinger reaction, are still employed to generate libraries of novel compounds.[14][23] Current research has demonstrated the efficacy of these derivatives in a multitude of therapeutic areas, including:
-
Anticancer Agents: Derivatives have been developed as potent histone deacetylase (HDAC) inhibitors.[24]
-
Antiviral Compounds: The scaffold is a key component in molecules targeting viral replication, including anti-HIV agents.[25]
-
Enzyme Inhibitors: Novel derivatives have been designed as inhibitors of dihydroorotate dehydrogenase (DHODH), a target for autoimmune disorders and cancer.[14]
-
Next-Generation Antimalarials: The scaffold has come full circle, with new quinoline-4-carboxamides being developed as potent antimalarials with novel mechanisms of action.[23]
Data and Protocols
Table 1: Comparison of Foundational Synthetic Reactions
| Reaction Name | Year Discovered | Key Reactants | Primary Product Type |
| Pfitzinger Reaction | 1886 | Isatin, Carbonyl Compound (with α-CH₂) | Substituted Quinoline-4-Carboxylic Acid |
| Doebner Reaction | 1887 | Aniline, Aldehyde, Pyruvic Acid | Substituted Quinoline-4-Carboxylic Acid |
| Gould-Jacobs Reaction | 1939 | Aniline, Diethyl Ethoxymethylenemalonate | 4-Hydroxyquinoline / 4-Quinolone |
Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-Carboxylic Acid
This protocol provides a representative example of the Pfitzinger condensation, a self-validating system where the successful formation of the product confirms the progression through the key mechanistic steps.[12]
Materials:
-
Isatin (5.0 g)
-
Acetophenone (approx. 4.1 mL)
-
Potassium Hydroxide (KOH) pellets (10 g)
-
95% Ethanol
-
Hydrochloric Acid (for acidification)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
Experimental Workflow Diagram:
Caption: Experimental workflow for the Pfitzinger condensation.
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask, carefully prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Stir until fully dissolved. Caution: This dissolution is highly exothermic.[12]
-
Isatin Ring Opening: To the stirred, cooled KOH solution, add 5.0 g of isatin. The mixture will typically change color from orange to a pale yellow as the isatinate intermediate forms. Continue stirring at room temperature for 30-45 minutes to ensure complete ring opening.[12]
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) to the reaction mixture dropwise.[12]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-13 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]
-
Isolation of Product: After the reaction is complete, cool the reaction flask in an ice bath for at least 30 minutes to maximize precipitation of the potassium salt of the product. Dilute the mixture with water and filter to remove any unreacted starting material. Carefully acidify the filtrate with hydrochloric acid until the product precipitates.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield 2-phenylquinoline-4-carboxylic acid.[12]
Conclusion
The history of quinoline-4-carboxylic acids is a compelling narrative of scientific progression, from the observation of natural remedies to the rational design and synthesis of targeted therapeutics. The foundational discoveries of Pfitzinger, Doebner, and Gould-Jacobs provided the essential chemical tools to unlock the potential of this scaffold. The subsequent serendipitous discovery of its antibacterial properties ignited a pharmacological revolution, cementing the scaffold's role in medicinal chemistry. Today, the quinoline-4-carboxylic acid core remains a versatile and "privileged" platform, continually yielding new compounds that address a wide range of diseases, demonstrating an enduring legacy that began with a simple extract from tree bark.
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The Therapeutic Potential of 6-Chloro-2-methylquinoline-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Motif in Medicinal Chemistry
The quinoline-4-carboxylic acid framework is a cornerstone in the field of medicinal chemistry, recognized for its versatile biological activities. This structural motif is present in a wide array of natural products and synthetic compounds, demonstrating a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The amenability of the quinoline ring to substitution allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide focuses on the potential therapeutic applications of a specific derivative, 6-Chloro-2-methylquinoline-4-carboxylic acid, based on its structural characteristics and the established biological activities of closely related analogs. While direct and extensive biological data for this particular compound is limited in publicly accessible literature, this guide will provide a comprehensive overview of its synthetic accessibility, potential mechanisms of action, and relevant experimental protocols to facilitate further research and drug development efforts.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 436087-49-9 | |
| Molecular Formula | C₁₁H₈ClNO₂ | |
| Molecular Weight | 221.64 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature |
Synthesis of this compound
The synthesis of quinoline-4-carboxylic acids can be achieved through several established methods, with the Pfitzinger and Doebner reactions being the most prominent. For the synthesis of this compound, the Doebner reaction offers a straightforward approach.
Proposed Synthetic Pathway: Doebner Reaction
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. In the case of this compound, the likely precursors would be 4-chloroaniline, acetaldehyde, and pyruvic acid.
Caption: Proposed synthetic route for this compound via the Doebner reaction.
Experimental Protocol: General Procedure for Doebner Reaction
-
Reactant Preparation: In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Carbonyls: To the stirred solution, add acetaldehyde (1.1 equivalents) followed by pyruvic acid (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from an appropriate solvent system, to yield the pure this compound.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Therapeutic Applications and Mechanisms of Action
Based on the biological activities of structurally similar quinoline-4-carboxylic acid derivatives, this compound holds potential in several therapeutic areas.
Anticancer Activity
The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents. The presence of a chlorine atom at the 6-position can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with biological targets.
-
Induction of Apoptosis: Many quinoline derivatives exert their anticancer effects by inducing programmed cell death. This can occur through the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.
-
Cell Cycle Arrest: Quinoline compounds have been shown to cause cell cycle arrest at various phases, thereby inhibiting the proliferation of cancer cells. This is often achieved by interfering with the activity of cyclin-dependent kinases (CDKs).
-
Enzyme Inhibition:
-
Sirtuin Inhibition: Certain 2-substituted quinoline-4-carboxylic acid derivatives have been identified as inhibitors of sirtuin 3 (SIRT3), a class III histone deacetylase.[1][2] SIRT3 is implicated in the regulation of mitochondrial function and metabolism, and its inhibition can lead to cell cycle arrest and differentiation in cancer cells.[1][2]
-
Histone Deacetylase (HDAC) Inhibition: The quinoline scaffold has also been incorporated into the design of HDAC inhibitors, which are a validated class of anticancer drugs.
-
Caption: Potential anticancer mechanisms of this compound.
| Compound | Cancer Cell Line | Activity | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% reduction in cellular growth | [3] |
| 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivative | L1210 and K562 (Leukemia) | IC₅₀ = 5.8 µM | [4] |
Note: The data presented is for structurally related compounds and should be used as a guide for the potential activity of this compound.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, suggesting a potential role for this compound in this area.
-
COX-2 Inhibition: Some 4-carboxyl quinoline derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5]
-
Modulation of T-cell Function: Certain substituted quinoline carboxylic acids have been shown to down-regulate T-cell function, which may contribute to their anti-inflammatory and antiarthritic properties.
Caption: Potential anti-inflammatory mechanisms of this compound.
Antimicrobial Activity
The quinoline core is famously present in many antibacterial drugs. Therefore, it is plausible that this compound could exhibit antimicrobial properties.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of quinoline-based antibiotics, function by inhibiting these essential bacterial enzymes, thereby preventing DNA replication and repair.
-
Disruption of Cell Membrane Integrity: Some quinoline derivatives have been shown to increase the permeability of the plasma membrane of microbial cells.[6]
Experimental Protocols for Biological Evaluation
To investigate the therapeutic potential of this compound, a series of in vitro assays are recommended.
Anticancer Activity Assays
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Anti-inflammatory Activity Assays
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL).
-
Incubation: Incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Antimicrobial Activity Assays
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of its structural analogs, this compound warrants further investigation for its potential anticancer, anti-inflammatory, and antimicrobial properties. The synthetic accessibility of the quinoline-4-carboxylic acid core, coupled with the potential for diverse functionalization, provides a robust platform for lead optimization.
Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro evaluation using the assays outlined in this guide. Subsequent studies should aim to elucidate its precise mechanism of action and evaluate its efficacy and safety in preclinical in vivo models. The insights gained from such investigations will be crucial in determining the therapeutic utility of this promising compound.
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Rehman, A. U., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS One, 14(8), e0221031. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4991. Available at: [Link]
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Čipáková, I., et al. (2001). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 46(2), 127-132. Available at: [Link]
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Navigating the Synthesis and Handling of 6-Chloro-2-methylquinoline-4-carboxylic Acid: A Technical Guide for Researchers
For professionals engaged in the dynamic fields of pharmaceutical research and drug development, the quinoline-4-carboxylic acid scaffold represents a cornerstone of medicinal chemistry.[1] These structures are integral to a wide array of therapeutic agents, demonstrating the versatility of the quinoline ring system. This guide provides an in-depth technical overview of 6-Chloro-2-methylquinoline-4-carboxylic acid, a specific derivative with significant potential in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, potential biological significance, and most critically, the safety and handling protocols essential for its responsible use in a laboratory setting. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is the foundation of its safe and effective use. This compound is a solid, typically appearing as a white to off-white powder. Its structural attributes are key to its reactivity and potential biological activity.
| Property | Value | Source(s) |
| CAS Number | 436087-49-9 | |
| Molecular Formula | C₁₁H₈ClNO₂ | |
| Molecular Weight | 221.64 g/mol | |
| Physical Form | Solid | |
| IUPAC Name | This compound | |
| Storage Temperature | Room Temperature (sealed in dry conditions) |
Hazard Identification and Classification
Based on available safety data, this compound is classified as a hazardous substance. The primary hazards are associated with acute toxicity upon exposure through various routes.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of safe handling for any hazardous chemical is a multi-layered approach that prioritizes eliminating the hazard at its source through engineering controls, supplemented by the use of appropriate personal protective equipment.
Engineering Controls
All work with this compound, particularly when handling the powdered form or preparing solutions, must be conducted in a well-ventilated area.
-
Chemical Fume Hood: A certified chemical fume hood is mandatory for all weighing, transferring, and reaction steps involving this compound. This is the primary engineering control to prevent inhalation of airborne particles or vapors.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are critical emergency preparedness measures.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the final barrier between the researcher and the chemical. The following PPE is required when handling this compound:
-
Hand Protection: Nitrile or neoprene gloves should be worn at all times. It is crucial to inspect gloves for any signs of degradation or punctures before use.
-
Eye Protection: Chemical splash goggles are essential to protect the eyes from accidental splashes of solutions or contact with airborne powder.
-
Body Protection: A laboratory coat must be worn to protect skin and personal clothing from contamination. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is also recommended.
-
Respiratory Protection: For handling the solid, powdered form, an N95 or higher particulate respirator is necessary to prevent inhalation of dust particles. When handling solutions where vapors may be generated, an air-purifying respirator with organic vapor cartridges may be required depending on the scale and nature of the work.
Caption: Hierarchy of controls for safe handling.
Safe Handling and Storage Procedures
Adherence to meticulous handling and storage practices is crucial for maintaining a safe laboratory environment and ensuring the integrity of the compound.
-
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
-
Storage:
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Synthesis Considerations and Potential Hazards
The synthesis of quinoline-4-carboxylic acids is often achieved through classic name reactions such as the Pfitzinger or Doebner reactions.[1][4] Understanding the synthesis route is vital for a comprehensive safety assessment, as it informs on the potential hazards of starting materials, intermediates, and byproducts.
The Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4] For the synthesis of this compound, this would likely involve the reaction of 5-chloroisatin with acetone.
Caption: Simplified Pfitzinger reaction workflow.
Potential Hazards of the Pfitzinger Reaction:
-
Corrosive Bases: The use of strong bases like potassium hydroxide presents a significant corrosive hazard.
-
Starting Material Toxicity: Isatin derivatives can be irritants and should be handled with care.
The Doebner Reaction
The Doebner reaction provides an alternative route, synthesizing quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[1] For the target compound, this would involve 4-chloroaniline, acetaldehyde, and pyruvic acid.
Caption: Reactants in the Doebner synthesis.
Potential Hazards of the Doebner Reaction:
-
Toxic Anilines: Substituted anilines are often toxic and may be skin sensitizers.
-
Volatile Aldehydes: Acetaldehyde is a volatile and flammable liquid with irritant properties.
Biological Context and Rationale for Use
The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[1] Derivatives of this core have been explored for a wide range of therapeutic applications, including:
-
Anticancer Activity: Some quinoline-4-carboxylic acid derivatives have shown potential as anticancer agents by inhibiting enzymes such as histone deacetylases (HDACs) and sirtuins (SIRTs).[5]
-
Anti-inflammatory and Antioxidative Properties: Studies have indicated that certain quinoline derivatives possess anti-inflammatory and antioxidative capabilities.[6]
-
Antimicrobial Agents: The quinoline core is found in several antimicrobial drugs, and research into new derivatives for this purpose is ongoing.[7]
The presence of the chloro and methyl groups on the this compound molecule likely modulates its physicochemical properties and biological activity, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.[8]
Spill and Disposal Procedures
In the event of a spill, it is important to follow established laboratory protocols for hazardous materials.
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent the dispersion of dust.
-
Carefully sweep up the solid material and place it into a sealed, labeled container for disposal.
-
-
Waste Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Conclusion
This compound is a valuable compound for researchers in medicinal chemistry and drug development. However, its potential hazards necessitate a thorough understanding and implementation of robust safety protocols. By employing appropriate engineering controls, consistently using the correct personal protective equipment, and adhering to safe handling and disposal procedures, researchers can mitigate the risks associated with this compound and continue to explore its potential in advancing scientific discovery.
References
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Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
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Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]
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Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
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MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved from [Link]
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PubMed Central. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]
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C&EN. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]
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PubMed Central. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]
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MDPI. (n.d.). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Retrieved from [Link]
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ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
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Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment. Retrieved from [Link]
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An In-depth Technical Guide on the Solubility of 6-Chloro-2-methylquinoline-4-carboxylic Acid in Common Solvents
Foreword: Navigating the Crucial Parameter of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical property that dictates the formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of a drug candidate. This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 6-Chloro-2-methylquinoline-4-carboxylic acid, a heterocyclic aromatic compound of significant interest in medicinal chemistry.[1] Due to the limited availability of specific quantitative solubility data in the public domain for this particular molecule, this guide will focus on the foundational principles governing its solubility, provide robust experimental protocols for its determination, and discuss the key factors that influence its behavior in various solvent systems.
Physicochemical Profile of this compound
A thorough understanding of the structural and physicochemical properties of this compound is paramount to predicting and interpreting its solubility.
-
Molecular Structure: C₁₁H₈ClNO₂
-
Molecular Weight: 221.64 g/mol [2]
-
Key Functional Groups:
-
Quinoline Ring: A bicyclic aromatic scaffold that contributes to the molecule's hydrophobicity.
-
Carboxylic Acid (-COOH): An acidic functional group that can ionize, significantly impacting solubility in aqueous solutions as a function of pH.
-
Chloro (-Cl) and Methyl (-CH₃) Substituents: These groups modulate the overall lipophilicity of the molecule.
-
The interplay between the hydrophobic quinoline core and the ionizable carboxylic acid group suggests that the solubility of this compound will be highly dependent on the nature of the solvent and the pH of the medium.
Anticipated Solubility in Common Solvents: A Qualitative Overview
Based on the principles of "like dissolves like" and the influence of the carboxylic acid moiety, we can anticipate the following general solubility trends:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents. However, the hydrophobic quinoline backbone will likely limit solubility, especially in water at neutral pH. Solubility in alcohols is expected to be moderate.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally good at solvating polar and nonpolar compounds. We can expect good solubility in DMSO and DMF, which are excellent solvents for a wide range of organic molecules.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar carboxylic acid group, the solubility in nonpolar solvents is expected to be very low.
-
Aqueous Buffers: The solubility in aqueous media will be highly pH-dependent. In acidic conditions (pH below the pKa of the carboxylic acid), the compound will be in its neutral, less soluble form. In basic conditions (pH above the pKa), the carboxylic acid will be deprotonated to form a more soluble carboxylate salt.[3]
Quantitative Solubility Data: An Illustrative Framework
Table 1: Illustrative Solubility of this compound at 25°C
| Solvent | Solvent Type | Dielectric Constant (20°C) | Illustrative Solubility (mg/mL) |
| Water (pH 7.0) | Polar Protic | 80.1 | < 0.1 |
| 0.1 M HCl (pH 1.0) | Aqueous Acid | ~80 | < 0.1 |
| 0.1 M NaOH (pH 13.0) | Aqueous Base | ~80 | > 10 |
| Methanol | Polar Protic | 32.7 | 1 - 5 |
| Ethanol | Polar Protic | 24.5 | 0.5 - 2 |
| Isopropanol | Polar Protic | 19.9 | 0.1 - 1 |
| Acetone | Polar Aprotic | 20.7 | 5 - 10 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 20 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 50 |
| Acetonitrile | Polar Aprotic | 37.5 | 1 - 5 |
| Dichloromethane | Nonpolar | 9.1 | < 0.5 |
| Hexane | Nonpolar | 1.9 | < 0.01 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Experimental determination is required for accurate quantitative data.
Experimental Protocol for Determining Thermodynamic Solubility
The "gold standard" for determining the thermodynamic solubility of a compound is the saturation shake-flask method .[4][5] This method ensures that the system reaches equilibrium, providing a true measure of the compound's solubility in a given solvent at a specific temperature.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
-
Add a known volume (e.g., 2 mL) of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach equilibrium.[6]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the same solvent.
-
Prepare a series of standard solutions by serial dilution of the stock solution.
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.
-
-
Analysis of the Saturated Solution:
-
Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method as the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
-
Caption: Workflow for Thermodynamic Solubility Determination.
Factors Influencing the Solubility of this compound
The solubility of this compound is not a fixed value but is influenced by several environmental and structural factors.
The Critical Role of pH
For an ionizable compound like this compound, pH is arguably the most significant factor affecting its aqueous solubility. The Henderson-Hasselbalch equation governs the equilibrium between the ionized (carboxylate) and non-ionized (carboxylic acid) forms.
-
Below the pKa: The compound exists predominantly in its neutral, less soluble form.
-
Above the pKa: The compound is deprotonated, forming the more polar and, therefore, more water-soluble carboxylate salt.
This pH-dependent solubility is a critical consideration in drug development, as the pH varies significantly throughout the gastrointestinal tract.
The Impact of Temperature
The dissolution of a solid in a liquid is generally an endothermic process. Therefore, for most organic compounds, solubility increases with increasing temperature. This relationship can be described by the van't Hoff equation. It is crucial to control the temperature during solubility experiments to ensure reproducible results.
Solvent Polarity and Hydrogen Bonding Capacity
The polarity of the solvent plays a crucial role in its ability to solvate this compound. Solvents that can effectively interact with both the hydrophobic quinoline ring and the polar carboxylic acid group will be the most effective. Polar aprotic solvents like DMSO and DMF are excellent at this due to their high dielectric constants and ability to act as hydrogen bond acceptors. Polar protic solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the carboxylic acid group.
Caption: Key Factors Influencing Solubility.
Predictive Approaches to Solubility
In the absence of experimental data, computational models can provide valuable estimates of solubility.[7][8][9] Quantitative Structure-Property Relationship (QSPR) models leverage molecular descriptors to predict physicochemical properties. Several commercial and open-source software packages can predict aqueous solubility (logS) based on the chemical structure. While these predictions are useful for initial screening, they should always be confirmed experimentally for lead candidates.
Conclusion and Future Perspectives
Understanding the solubility of this compound is essential for its successful development as a potential therapeutic agent. This technical guide has provided a framework for approaching this critical parameter, emphasizing robust experimental methodologies and a fundamental understanding of the influencing factors. While specific quantitative data remains to be published, the protocols and principles outlined herein empower researchers to generate high-quality, reliable solubility data. Such data is indispensable for informed decision-making in formulation development, preclinical studies, and ultimately, for advancing promising compounds through the drug development pipeline.
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Hughes, L. D., Palmer, D. S., Nigsch, F., & Mitchell, J. B. O. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
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Avdeef, A. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
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ChemRxiv. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. [Link]
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Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. [Link]
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Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]
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SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. [Link]
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Journal of Cheminformatics. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]
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PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]
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Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
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PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
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PubChem. (n.d.). 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid. [Link]
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An In-depth Technical Guide to 6-Chloro-2-methylquinoline-4-carboxylic acid: Synthesis, Properties, and Characterization
This guide provides a comprehensive technical overview of 6-Chloro-2-methylquinoline-4-carboxylic acid, a significant heterocyclic compound within the landscape of medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, a robust synthetic protocol, and detailed characterization methodologies. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Introduction: The Significance of the Quinoline Scaffold
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] First isolated in the 19th century, the quinoline ring system has been the subject of extensive pharmacological investigation, leading to the development of therapeutic agents for diseases ranging from malaria to cancer.[1][2]
This compound (CAS No: 436087-49-9) is a specific derivative that serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, particularly in the development of novel antimalarial drugs.[3] The strategic placement of the chloro, methyl, and carboxylic acid groups provides distinct electronic and steric properties, offering multiple points for further chemical modification to fine-tune pharmacological activity. Understanding the fundamental properties and synthesis of this molecule is therefore critical for its effective application in research and development.
Physicochemical and Structural Properties
The intrinsic properties of this compound dictate its behavior in both chemical reactions and biological systems. The data, compiled from various chemical suppliers and predictive models, is summarized below.
| Property | Value | Source(s) |
| CAS Number | 436087-49-9 | [4] |
| Molecular Formula | C₁₁H₈ClNO₂ | |
| Molecular Weight | 221.64 g/mol | [5] |
| IUPAC Name | This compound | |
| Physical Form | White to off-white solid | [5] |
| Melting Point | 170.5-171.5 °C | [5] |
| Boiling Point (Predicted) | 377.3 ± 37.0 °C at 760 mmHg | [4][5] |
| Density (Predicted) | 1.406 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 0.94 ± 0.30 | [5] |
| Solubility | Generally insoluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[6] Experimental verification is recommended for specific applications. |
Synthesis and Mechanistic Insight: The Doebner Reaction
The most reliable and versatile method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[3][7] This one-pot, three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3] Its robustness allows for the use of anilines with a variety of substituents, including those with electron-withdrawing groups, making it ideal for the synthesis of our target compound.[8]
Reaction Mechanism
The Doebner reaction is proposed to proceed via the formation of a Schiff base from the aniline and aldehyde. This is followed by a reaction with the enol form of pyruvic acid, subsequent intramolecular cyclization, and finally, dehydration and oxidation to yield the aromatic quinoline ring.[3] The use of a Lewis acid catalyst like Boron Trifluoride Etherate (BF₃·OEt₂) can facilitate the reaction, especially with electron-deficient anilines.[9]
Caption: General workflow for the Doebner synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established hydrogen-transfer Doebner reaction methodologies.[8][9]
Materials:
-
4-Chloroaniline
-
Acetaldehyde (or its trimer, paraldehyde)
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloroaniline (1.0 eq) and acetaldehyde (1.1 eq) in acetonitrile.
-
Catalyst Addition: Carefully add BF₃·OEt₂ (0.5 eq) to the solution at room temperature.
-
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour. This step facilitates the formation of the intermediate Schiff base.
-
Pyruvic Acid Addition: Prepare a solution of pyruvic acid (1.0 eq) in acetonitrile. Add this solution dropwise to the heated reaction mixture over 15-20 minutes.
-
Reaction Progression: Continue to stir the reaction mixture at 65 °C for 20-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the aqueous layer and extract it twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic and Structural Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete structural elucidation.
Caption: A logical workflow for the comprehensive characterization of the title compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is used to identify key functional groups. For a carboxylic acid, two characteristic absorptions are expected:
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, resulting from the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[10][11]
-
C=O Stretch: A strong, sharp absorption between 1700 and 1730 cm⁻¹. Conjugation with the quinoline ring system may shift this peak to the lower end of the range.[11]
-
C-O Stretch: A medium intensity peak is expected in the 1210-1320 cm⁻¹ region.[11]
-
Aromatic C=C/C-N Stretches: Multiple sharp peaks in the 1450-1620 cm⁻¹ region are indicative of the quinoline ring.
-
Out-of-Plane O-H Bend: A broad peak between 900 and 960 cm⁻¹ is also characteristic of a carboxylic acid dimer.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
-COOH Proton: A highly deshielded singlet is expected far downfield, typically between 10.0 and 13.0 ppm. This peak is often broad and will disappear upon shaking the sample with D₂O.[12]
-
Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (approximately 7.5-8.5 ppm). The specific splitting patterns (doublets, doublet of doublets) will depend on their coupling with adjacent protons.
-
-CH₃ Protons: A singlet corresponding to the three methyl protons will appear in the upfield region, likely around 2.5-2.8 ppm, deshielded by the adjacent aromatic ring.
-
-
¹³C NMR:
-
Carboxyl Carbon (-COOH): This carbon is significantly deshielded and will appear between 165 and 185 ppm.[12]
-
Aromatic Carbons: The carbons of the quinoline ring will resonate in the 115-150 ppm range.
-
Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield position, typically between 20 and 30 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 221). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be visible for the molecular ion peak (M⁺ at m/z 221 and M+2 at m/z 223).
-
Key Fragmentation: Common fragmentation pathways for quinoline-4-carboxylic acids include the loss of the carboxyl group.[2]
-
[M - COOH]⁺: A significant fragment resulting from the loss of the carboxylic acid group (a loss of 45 mass units), appearing at m/z 176.
-
[M - CO₂]⁺: Decarboxylation can also occur, leading to a fragment from the loss of CO₂ (a loss of 44 mass units).
-
Applications and Future Directions
Quinoline-4-carboxylic acid derivatives are extensively explored for their therapeutic potential. They have demonstrated a wide range of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[5] Specifically, this scaffold has been investigated for the inhibition of enzymes like histone deacetylases (HDACs) and dihydroorotate dehydrogenase (DHODH), which are critical targets in cancer therapy.[5] The presence of the chlorine atom on the 6-position can enhance lipophilicity and modulate electronic properties, potentially improving cell permeability and target engagement. As such, this compound remains a valuable building block for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection). It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Store in a tightly sealed container in a dry, cool place.
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PubMed Central (PMC). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]
-
Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]
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Wikipedia. Doebner reaction. Available from: [Link]
-
ChemSynthesis. 6-chloro-2,4-quinolinedicarboxylic acid. Available from: [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
SpectraBase. 6-Chloro-4-methyl-2(1H)-quinolinone - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
ResearchGate. 13 C NMR of 6-chloro-2-phenylquinoline-4-carboxamide (4d) (DMSOd6, 100 MHz). Available from: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
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SpectraBase. Quinoline-4-carboxylic acid - Optional[1H NMR] - Spectrum. Available from: [Link]
-
PubChem. 2-Chloroquinoline-4-carboxylic acid. Available from: [Link]
-
ResearchGate. (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Available from: [Link]
-
HETEROCYCLES. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Available from: [Link]
-
ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Available from: [Link]
-
PubMed Central (PMC). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Available from: [Link]
-
Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]
-
HMDB. Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Available from: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. Available from: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]
-
SpectraBase. 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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spectroscopic data for 6-Chloro-2-methylquinoline-4-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-methylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, notably antimalarial drugs.[1] The strategic placement of the chloro, methyl, and carboxylic acid groups on the quinoline scaffold presents a unique spectroscopic fingerprint. This document will delve into the theoretical underpinnings and practical application of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy for the unambiguous identification and purity assessment of this compound.
Molecular Structure and Spectroscopic Overview
The logical first step in any analytical endeavor is to understand the molecule's architecture. The structure of this compound dictates the expected spectroscopic outcomes.
Caption: Molecular structure of this compound.
An integrated analytical workflow is paramount for the comprehensive characterization of this molecule. The following sections will detail the expected results from each key spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Experimental Protocol: A standard ¹H NMR experiment would involve dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆, which can solubilize the carboxylic acid and avoid proton exchange with the acidic proton. The spectrum is then acquired on a 400 MHz or higher field spectrometer.
Anticipated ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ | ~2.5 | Singlet | 3H |
| Aromatic H | 7.5 - 9.2 | Multiplets | 4H |
| COOH | > 12.0 | Broad Singlet | 1H |
The aromatic region is expected to show a complex pattern due to the substitution on the quinoline ring. Based on data from similar quinoline-4-carboxylic acids, the proton on the C5 position is likely to be the most deshielded due to the anisotropic effect of the carboxylic acid and the electron-withdrawing effect of the chloro group.[2][3] The methyl group at the C2 position will appear as a sharp singlet, shifted downfield due to its attachment to the aromatic ring. The carboxylic acid proton will be a broad singlet at a very high chemical shift, and its presence can be confirmed by a D₂O exchange experiment, where the peak would disappear.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Anticipated ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~20 |
| Aromatic CH | 118 - 138 |
| Quaternary Carbons (C-Cl, C-C) | 120 - 145 |
| C=N | ~164 |
| COOH | ~165 |
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid and the C=N carbon of the quinoline ring are expected to be the most downfield signals.[4][5] The chemical shifts of the aromatic carbons will be influenced by the chloro and methyl substituents.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Experimental Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.
Anticipated IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H (Aromatic/Alkyl) | 3100 - 2850 | Sharp, Medium |
| C=O (Carboxylic Acid) | 1760 - 1690 | Strong |
| C=C and C=N (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-O (Carboxylic Acid) | 1320 - 1210 | Medium |
| C-Cl | 800 - 600 | Medium |
The most characteristic feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching vibrations.[6][7][8] A strong carbonyl (C=O) absorption will also be prominent. The presence of bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the quinoline ring.[7]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural confirmation.
Experimental Protocol: An electron ionization (EI) mass spectrum would be suitable for this compound. The sample is introduced into the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Anticipated Mass Spectrum Data:
| m/z | Interpretation |
| 221/223 | Molecular Ion [M]⁺ (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes) |
| 176/178 | [M - COOH]⁺ |
| 175/177 | [M - H₂O]⁺ (from carboxyl) |
The mass spectrum is expected to show a clear molecular ion peak at m/z 221, with a smaller peak at m/z 223, which is characteristic of a molecule containing one chlorine atom. Common fragmentation pathways for quinoline-4-carboxylic acids include the loss of the carboxylic acid group (a loss of 45 amu) and the loss of a water molecule.[9][10]
Caption: Integrated workflow for the spectroscopic characterization of this compound.
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-system of the molecule.
Experimental Protocol: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol), and the absorbance is measured over a range of wavelengths (typically 200-400 nm).
Anticipated UV-Vis Absorption: Due to the extended conjugation of the quinoline ring system, which includes the carbonyl group, significant absorption in the UV region is expected. The π → π* transitions of the aromatic system are likely to result in strong absorbance maxima.[11] The presence of the carbonyl group may also give rise to a weaker n → π* transition at a longer wavelength.[11]
Conclusion
The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a powerful toolkit for the comprehensive characterization of this compound. By carefully analyzing the data from each technique and integrating the results, researchers can confidently confirm the structure and purity of this important pharmaceutical intermediate. The data presented in this guide, based on established spectroscopic principles and analysis of closely related compounds, serves as a valuable reference for scientists working in drug discovery and development.
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The Commercial Landscape of 6-Chloro-2-methylquinoline-4-carboxylic acid: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quinoline core stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a wide array of biological targets. Within this important class of heterocycles, 6-Chloro-2-methylquinoline-4-carboxylic acid has emerged as a particularly valuable building block for drug discovery and development.
This technical guide provides an in-depth analysis of the commercial availability, synthesis, and strategic applications of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile intermediate in their own research endeavors. We will delve into the practical aspects of sourcing this compound, provide a detailed and validated synthetic protocol, and explore the mechanistic rationale behind its use in contemporary pharmaceutical research.
I. Commercial Availability: Sourcing and Procurement
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The compound is typically offered as a solid, with purities generally ranging from 98% to higher grades.
| Supplier Category | Typical Purity | Available Quantities | Notes |
| Research Chemicals | ≥98% | 250 mg, 1 g, 5 g | Ideal for initial screening and lead optimization studies.[1] |
| Custom Synthesis | As per client specification | Kilogram to multi-kilogram | For later-stage development and pilot-scale manufacturing.[2] |
| Bulk Manufacturing | ≥99% | Metric ton scale | For commercial production of active pharmaceutical ingredients (APIs). |
When sourcing this material, it is crucial to consider not only the purity but also the supplier's quality control measures and their ability to provide comprehensive analytical data, including certificates of analysis (CoA).
II. Synthesis of this compound: A Validated Protocol
The most reliable and widely applicable method for the synthesis of this compound is the Pfitzinger reaction . This classic condensation reaction provides a direct and efficient route to quinoline-4-carboxylic acids from an isatin derivative and a carbonyl compound with an α-methylene group.[3]
The synthesis of this compound proceeds via the reaction of 5-chloroisatin with acetone in the presence of a strong base, typically potassium hydroxide.[4][5]
Caption: The Pfitzinger reaction workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol:
Materials:
-
5-Chloroisatin
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Activated carbon
Procedure:
-
Preparation of the reaction mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Ring opening of 5-chloroisatin: To the stirred solution, add 5-chloroisatin. The mixture will typically change color as the isatin ring opens to form the potassium salt of the corresponding keto-acid.
-
Addition of acetone: Slowly add acetone to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation. Dilute the residue with water and filter to remove any insoluble impurities.
-
Precipitation: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 4-5. The product will precipitate out of solution.
-
Isolation and purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol, potentially with the use of activated carbon to remove colored impurities.
Self-Validation and Causality:
The success of this protocol hinges on several key factors. The use of a strong base is essential for the initial ring-opening of the amide bond in 5-chloroisatin, a crucial step to expose the aniline moiety for condensation with acetone. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic quinoline ring system. The acidic work-up is critical for the precipitation of the final carboxylic acid product from its potassium salt.
III. Applications in Drug Development: A Strategic Building Block
The strategic value of this compound in drug development stems from its unique combination of structural features. The quinoline core provides a rigid scaffold, while the chloro, methyl, and carboxylic acid groups offer multiple points for diversification and conjugation.
A. Antimalarial Drug Discovery
The quinoline scaffold is a cornerstone in the development of antimalarial agents. The presence of the chlorine atom at the 6-position is a common feature in many antimalarial drugs, as it can enhance the compound's activity. This compound serves as a key intermediate in the synthesis of novel antimalarial candidates.[1]
B. Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline ring system is a common motif in many kinase inhibitors. The carboxylic acid group of this compound can be readily converted to an amide, providing a handle for the introduction of various side chains to probe the binding pockets of different kinases.[5]
C. Inhibitors of Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation. Inhibitors of DHODH have shown potential as anticancer and anti-inflammatory agents. The carboxylic acid moiety of quinoline-4-carboxylic acids is crucial for their interaction with the DHODH active site, forming key hydrogen bonds.[6] this compound represents a valuable starting point for the design of novel DHODH inhibitors.
Caption: Key application areas of this compound in drug discovery.
IV. Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClNO₂ | [1] |
| Molecular Weight | 221.64 g/mol | [1] |
| CAS Number | 436087-49-9 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 170.5-171.5 °C | [1] |
| Boiling Point | 377.3 °C at 760 mmHg | [2] |
| Purity | ≥98% | [1] |
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its privileged quinoline scaffold, coupled with strategically placed functional groups, makes it an attractive starting point for the synthesis of novel therapeutic agents targeting a range of diseases. The validated Pfitzinger synthesis protocol provides a reliable and scalable route to this valuable intermediate. As the demand for novel and effective therapeutics continues to grow, the strategic application of well-defined building blocks like this compound will undoubtedly play a crucial role in the advancement of medicinal chemistry.
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Pfitzinger Quinoline Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
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Khan, I., & Ali, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676-20706. [Link]
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MDPI. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. [Link]
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PubChem. CID 159966550. [Link]
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ResearchGate. (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]
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National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
ResearchGate. (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. [Link]
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PubChem. 2-Chloroquinoline-4-carboxylic acid. [Link]
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Methodological & Application
Pfitzinger reaction for 6-Chloro-2-methylquinoline-4-carboxylic acid synthesis
An In-Depth Guide to the Synthesis of 6-Chloro-2-methylquinoline-4-carboxylic acid via the Pfitzinger Reaction
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry. The protocol leverages the Pfitzinger reaction, a classic and robust method for constructing quinoline-4-carboxylic acids. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step protocol but also the underlying mechanistic principles and practical insights to ensure a successful synthesis.
The quinoline core is a privileged structure found in a wide array of pharmacologically active compounds, demonstrating antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1] The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, provides a direct and versatile route to quinoline-4-carboxylic acids, which are crucial intermediates in the synthesis of these complex molecules.[1][2][3] The reaction involves the condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[4][5]
Reaction Mechanism: A Stepwise Elucidation
The synthesis of this compound from 5-chloroisatin and 2-butanone is a well-defined process. Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through four key stages:
-
Base-Catalyzed Ring Opening: The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a strong base like potassium hydroxide) on the C2-carbonyl of the 5-chloroisatin lactam ring. This hydrolyzes the amide bond, opening the five-membered ring to form the potassium salt of a keto-acid, known as an isatinate.[1][3][4] This step is crucial as it unmasks the aniline functionality required for the subsequent condensation.
-
Condensation and Imine Formation: The primary amine of the isatinate intermediate reacts with the carbonyl group of 2-butanone. This condensation reaction eliminates a molecule of water to form an imine, or Schiff base.[1][3][6]
-
Tautomerization: The imine intermediate then undergoes tautomerization to its more thermodynamically stable enamine isomer.[1][3][7] This step is essential as it positions the atoms correctly for the subsequent intramolecular cyclization.
-
Intramolecular Cyclization and Dehydration: The final stage involves an intramolecular, Claisen-like condensation where the enamine attacks the ketone carbonyl within the same molecule.[6][7] The resulting intermediate readily undergoes dehydration (loss of a water molecule) to restore aromaticity, yielding the final product, this compound.[1][4]
Mechanistic Pathway Diagram
Sources
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- 7. youtube.com [youtube.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 6-Chloro-2-methylquinoline-4-carboxylic acid
Abstract & Introduction
Quinoline carboxylic acid derivatives are fundamental structural motifs in a wide array of pharmacologically active compounds. 6-Chloro-2-methylquinoline-4-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceutical agents, making its purity and accurate quantification critical for quality control, process monitoring, and regulatory compliance in drug development.[1][2] The presence of impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, specific, and reliable analytical method is indispensable.
This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound. The methodology is designed to be precise, accurate, and suitable for routine analysis in research and quality control laboratories. We will delve into the scientific rationale behind the method's development, provide a step-by-step protocol for its implementation, and present a summary of its validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Scientific Rationale for Method Development
The development of a robust HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases. The choices made during development are explained below to provide a causal framework for the final protocol.
Analyte Characteristics & Chromatographic Mode
This compound is a moderately polar molecule containing a hydrophobic quinoline ring system substituted with a methyl group, a chlorine atom, and a polar carboxylic acid group.[5] The presence of the aromatic quinoline core makes the molecule an excellent chromophore, ideal for UV detection.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the most appropriate separation mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. This mode is exceptionally well-suited for separating compounds like our target analyte, leveraging the hydrophobic interactions between the quinoline backbone and the C18 alkyl chains of the stationary phase.[6][7]
Mobile Phase Optimization: The Key to Peak Integrity
The most critical parameter for the analysis of an acidic compound is the pH of the mobile phase.[6] The carboxylic acid moiety on the analyte is ionizable. At a mobile phase pH above its acid dissociation constant (pKa), the analyte will exist in its deprotonated (ionized) carboxylate form. This ionized form is highly polar and exhibits poor retention on a reversed-phase column, often resulting in broad, tailing peaks or no retention at all.[8]
To ensure consistent retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa. By acidifying the mobile phase with 0.1% phosphoric acid, the analyte is maintained in its neutral, protonated form, which is more hydrophobic and interacts predictably with the C18 stationary phase. Phosphoric acid is an ideal modifier for this purpose as it is non-volatile and has low UV absorbance at the detection wavelength.[1][9]
Acetonitrile was chosen as the organic modifier due to its strong elution strength, low viscosity, and excellent UV transparency.[7] A gradient elution, starting with a higher aqueous content and gradually increasing the acetonitrile concentration, was implemented. This approach ensures that the target analyte is eluted with a sharp peak shape within a practical runtime while also allowing for the separation of potential impurities with different polarities.[1]
Column and Detector Selection
A C18 column is the workhorse of reversed-phase chromatography and provides the necessary hydrophobicity for retaining the analyte.[1] A standard dimension (e.g., 4.6 x 150 mm, 5 µm) offers a good balance between resolution, efficiency, and analysis time. The detection wavelength was set based on the UV absorbance maxima of similar quinoline carboxylic acid structures, which typically fall in the 280-325 nm range.[1][2][10] For optimal sensitivity, it is recommended to determine the specific λmax of the this compound standard using a diode array detector (DAD) or a UV-Vis spectrophotometer.
Detailed Analytical Protocol
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard (Purity ≥98%).[5]
-
Acetonitrile (HPLC grade).
-
Phosphoric Acid (H₃PO₄, analytical grade, ~85%).
-
Methanol (HPLC grade).
-
Ultrapure water (18.2 MΩ·cm).
-
-
Materials: Volumetric flasks, pipettes, 0.45 µm syringe filters (PTFE or nylon), HPLC vials.
Chromatographic Conditions
The optimized HPLC method parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 295 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of 85% phosphoric acid to 900 mL of ultrapure water in a 1 L volumetric flask or media bottle. Mix well and make up to the 1 L mark with water.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Methanol. Sonicate for 10 minutes if necessary to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by performing serial dilutions of the Standard Stock Solution with the Diluent. These will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh an amount of the sample powder expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to ambient temperature.
-
Dilute to the final volume with the Diluent and mix thoroughly. The nominal concentration is 100 µg/mL.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[11]
Analytical Workflow
The overall process from sample preparation to final data analysis is depicted in the workflow diagram below.
Caption: Experimental workflow for the HPLC analysis.
System Suitability and Method Validation
To ensure the reliability and integrity of the analytical results, the HPLC system must meet predefined performance criteria (System Suitability), and the method itself must be validated for its intended purpose.[3][12]
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of a working standard solution (e.g., 100 µg/mL). The system is deemed suitable for analysis if it meets the criteria outlined in the table below, which are based on typical ICH and USP recommendations.[13]
| Parameter | Acceptance Criteria | Causality |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance and no silanol interactions. |
| Theoretical Plates (N) | > 5000 | Measures column efficiency and separation power. |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump and flow rate. |
| %RSD of Peak Area | ≤ 2.0% | Confirms the precision of the injector and detector response. |
Method Validation Summary
The described HPLC method should be fully validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[4] The table below summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Description | Expected Outcome / Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of impurities, degradants, or excipients. | No interfering peaks at the retention time of the analyte in a blank. |
| Linearity | Proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 over the range of 10-150 µg/mL. |
| Accuracy | Closeness of the measured value to the true value, assessed by recovery studies. | Mean recovery between 98.0% and 102.0%. |
| Precision | ||
| Repeatability | Precision under the same operating conditions over a short interval (n=6). | %RSD ≤ 1.0%. |
| Intermediate | Precision within the same lab but on different days, with different analysts/equipment. | %RSD ≤ 2.0%. |
| LOD | Lowest amount of analyte that can be detected. | Determined by signal-to-noise ratio (e.g., S/N = 3). |
| LOQ | Lowest amount of analyte that can be quantitatively determined with precision/accuracy. | Determined by signal-to-noise ratio (e.g., S/N = 10). |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results with minor changes in flow rate, column temperature, or mobile phase pH. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, accurate, and precise tool for the quantitative determination of this compound. The methodology is grounded in sound chromatographic principles, particularly the critical control of mobile phase pH to ensure optimal peak shape and retention for the acidic analyte. The described protocol is suitable for routine quality control, stability testing, and research applications in the pharmaceutical and chemical industries. Proper method validation in accordance with ICH guidelines is required to formally qualify the method for its intended use.[4][13]
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- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
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Application Note: A Validated GC-MS Method for the Analysis of Quinolone Carboxylic Acid Derivatives
Abstract
Quinolone and quinoline carboxylic acids are foundational scaffolds in medicinal chemistry and key intermediates in pharmaceutical synthesis.[1][2] Their accurate quantification is critical for process monitoring, metabolic studies, and quality control. However, these compounds possess polar carboxylic acid functional groups that render them non-volatile, making direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) challenging.[3] This application note provides a comprehensive, field-proven guide to the GC-MS analysis of quinoline carboxylic acid derivatives. We present two robust derivatization protocols—silylation and esterification—that chemically modify the analytes to enhance volatility and thermal stability.[3][4][5] This guide details step-by-step methodologies, optimized instrument parameters, data interpretation strategies, and a complete method validation framework according to International Council for Harmonisation (ICH) guidelines.[6][7]
The Analytical Imperative: Why Derivatization is Essential
Gas Chromatography is a powerful separation technique predicated on the volatility of analytes. Polar compounds like quinoline carboxylic acids exhibit strong intermolecular hydrogen bonding, resulting in very low volatility and a high affinity for active sites within the GC system. Direct injection of these underivatized acids leads to a host of analytical problems:
-
Poor Peak Shape: Significant peak tailing occurs due to strong interactions with the stationary phase and any active sites in the injector or column.
-
Low Sensitivity: The majority of the analyte may not volatilize or may irreversibly adsorb to the system, leading to a weak or non-existent signal.
-
Thermal Degradation: The high temperatures required to force volatilization can cause the analytes to decompose in the injector port, compromising the integrity of the analysis.
To overcome these challenges, chemical derivatization is a mandatory sample preparation step.[3] This process converts the polar, active hydrogen of the carboxylic acid group into a less polar, more volatile, and more thermally stable functional group, making the compound amenable to GC-MS analysis.
Choosing the Right Derivatization Strategy
The choice between the two most common derivatization methods, silylation and esterification, depends on the specific analytical requirements, such as sample matrix complexity, required throughput, and derivative stability.
-
Silylation: This is a rapid and effective method that replaces the active proton of the carboxyl group with a trimethylsilyl (TMS) group. The reaction is often fast and proceeds under mild conditions. However, silylating reagents and the resulting TMS-esters are highly sensitive to moisture, requiring completely anhydrous conditions.[3][8]
-
Esterification (Alkylation): This method converts the carboxylic acid into an ester, typically a methyl ester. The resulting derivatives are significantly more stable than their silyl counterparts, especially in the presence of trace moisture. While the reaction conditions can be more rigorous, the robustness of the derivatives makes this a preferred method for many routine applications.[3][9]
Caption: Decision workflow for selecting a derivatization method.
Experimental Protocols
The following protocols have been optimized for the derivatization of quinoline carboxylic acids for GC-MS analysis.
Protocol 1: Silylation via N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This method is rapid and highly effective for creating volatile trimethylsilyl (TMS) esters.
Materials:
-
Quinoline carboxylic acid sample (0.1-1 mg)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), potentially with 1% TMCS catalyst
-
Anhydrous Pyridine or Acetonitrile (reaction solvent)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Place the accurately weighed sample (0.1-1 mg) into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Scientist's Note: Complete dryness is the most critical step in this protocol. Water will preferentially react with the BSTFA reagent, deactivating it and leading to incomplete or no derivatization of the target analyte.[3]
-
-
Reagent Addition: Add 100 µL of anhydrous solvent (e.g., pyridine) to dissolve the sample. Add 100 µL of BSTFA to the vial.
-
Reaction: Tightly cap the vial immediately. Heat the vial at 70°C for 30 minutes.
-
Scientist's Note: Heating accelerates the reaction, ensuring complete derivatization, especially for sterically hindered carboxylic acids. The cap must be tight to prevent the loss of the volatile reagent and derivative.
-
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system. No work-up is typically required.[3]
Protocol 2: Esterification via Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol produces robust methyl esters that are less susceptible to hydrolysis.
Materials:
-
Quinoline carboxylic acid sample (1 mg)
-
14% Boron Trifluoride (BF₃) in Methanol
-
Hexane (extraction solvent)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of the sample into a 2 mL reaction vial. If in solution, evaporate to dryness under nitrogen.
-
Reagent Addition: Add 1 mL of 14% BF₃-Methanol solution to the vial.[3]
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[3]
-
Extraction: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex vigorously for 1 minute.[3]
-
Scientist's Note: The saturated NaCl solution increases the ionic strength of the aqueous layer, forcing the less polar methyl ester derivative into the organic hexane layer (salting out), thereby maximizing extraction efficiency.
-
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer containing the derivative to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water. Let it stand for 5 minutes.[3]
-
Analysis: The sample is now ready for injection into the GC-MS system.
Analytical Workflow and Instrumentation
A systematic workflow ensures reproducibility and high-quality data.
Caption: Complete analytical workflow from sample to report.
Recommended GC-MS Parameters
The following parameters serve as a robust starting point and should be optimized for the specific derivative and instrument.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the derivative without thermal degradation. Splitless mode is used for trace analysis.[10] |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert gas providing good chromatographic efficiency.[10] |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | A non-polar column offering excellent separation for a wide range of semi-volatile compounds and low bleed at high temperatures.[3][10] |
| Oven Program | Initial 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | This program provides good separation of derivatives from solvent and matrix components while ensuring elution in a reasonable time. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and robust mass selective detector. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy that produces reproducible, library-searchable fragmentation patterns.[2] |
| Source Temperature | 230°C | Optimizes ion formation and minimizes source contamination. |
| Quadrupole Temperature | 150°C | Ensures consistent mass filtering. |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan provides spectral data for compound confirmation, while SIM mode significantly enhances sensitivity for target analytes.[11] |
Method Validation for Trustworthy Results
For use in regulated environments such as drug development, the analytical method must be validated to prove it is fit for purpose.[6][12] Validation is performed in accordance with ICH Q2(R1) guidelines.[11]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest without interference from matrix components. | Chromatographic peaks for analyte and internal standard are well-resolved (Resolution > 2) from other components. |
| Linearity & Range | To demonstrate a proportional relationship between signal response and analyte concentration. | Calibration curve with a correlation coefficient (R²) > 0.995 over the specified range (e.g., 80-120% of target concentration).[6] |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean % recovery of spiked samples should be within 98.0 - 102.0% for drug substance assay.[6][13] |
| Precision (Repeatability & Intermediate) | To measure the variability of results from repeated measurements under the same and different conditions. | Relative Standard Deviation (%RSD) should be ≤ 2% for assay.[6][13] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be reliably detected. | Signal-to-Noise ratio (S/N) ≥ 3.[13] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be accurately and precisely quantified. | S/N ≥ 10 with acceptable precision and accuracy (%RSD ≤ 10%).[11][13] |
| Robustness | To assess the method's reliability when subjected to small, deliberate variations in parameters. | No significant impact on results when varying parameters like oven ramp rate (±1°C/min) or flow rate (±0.1 mL/min).[6] |
Data Interpretation & Troubleshooting
Qualitative Analysis: Identification is based on a match of both the retention time and the mass spectrum of a reference standard. The EI mass spectra of derivatized quinoline carboxylic acids will show a molecular ion ([M]⁺•) and characteristic fragments. For example, a methyl ester derivative will often show a loss of the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da).[14]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| No peak or very small peak | Incomplete derivatization; Sample degradation in injector; Leak in the system. | Verify sample dryness (especially for silylation). Check reaction time/temperature. Check injector temperature. Perform system leak check. |
| Broad, tailing peaks | Active sites in the GC system; Incomplete derivatization; Column contamination. | Deactivate the injector liner with silylation reagent. Confirm complete derivatization. Bake out the column or trim the front end. |
| Extra, unexpected peaks | Contamination from solvent or reagents; Side reactions during derivatization. | Run a solvent blank. Use high-purity reagents. Optimize derivatization conditions (temperature, time) to minimize side products. |
| Poor reproducibility (%RSD > 5%) | Inconsistent sample preparation; Variable injection volume; System instability. | Standardize all pipetting and weighing steps. Use an autosampler with an internal standard. Check for temperature or pressure fluctuations in the GC. |
Conclusion
The analysis of quinoline carboxylic acid derivatives by GC-MS is a robust and reliable technique when preceded by appropriate chemical derivatization. Both silylation and esterification are effective methods for increasing analyte volatility and producing high-quality chromatographic data. By following the detailed protocols, optimized instrument parameters, and rigorous validation framework presented in this note, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of these critical compounds, ensuring data integrity for research, development, and quality control applications.
References
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Unknown. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development.
- Giordano, A., et al. (n.d.). Virtual Fragment Screening Identification of a Quinoline‐5,8‐dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor.
- Unknown. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. International Journal of Metrology and Quality Engineering.
- Unknown. (n.d.).
- Doležal, J., et al. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
-
SCION Instruments. (n.d.). Sample preparation GC-MS. SCION Instruments. Retrieved from [Link]
- Wang, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Molecules, 18(11), 13561-13576.
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
- Al-Rimawi, F., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7187.
- Unknown. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science.
- Fu, C., et al. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
- Doležal, J., et al. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.
- Supelco. (n.d.).
- Unknown. (n.d.).
- Unknown. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review.
- Judita, B., & Audrius, M. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.
- Giordano, A., et al. (n.d.). Virtual fragment screening identification of a novel Quinoline-5,8-dicarboxylic acid derivative as selective JMJD3 inhibitor.
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Application Note: A Guide to the 1H NMR Spectroscopic Analysis of 6-Chloro-2-methylquinoline-4-carboxylic acid
Abstract
Quinoline carboxylic acids are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Accurate and unambiguous structural elucidation is therefore a critical step in the research and development of novel drugs based on this framework. This application note provides a comprehensive guide to the interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 6-Chloro-2-methylquinoline-4-carboxylic acid. We will delve into a detailed, proton-by-proton analysis of the predicted spectrum, explaining the chemical shifts and coupling patterns based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, this document outlines a robust experimental protocol for sample preparation and data acquisition, ensuring high-quality, reproducible results for researchers in organic synthesis and drug discovery.
Introduction: The Structural Significance of Substituted Quinolines
The quinoline ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[2] The biological efficacy of these compounds is profoundly influenced by the substitution pattern on the bicyclic ring system. Consequently, high-fidelity analytical techniques are essential for confirming the regiochemistry of synthesis and for the quality control of these molecules.
¹H NMR spectroscopy stands as the premier tool for this purpose, offering detailed insights into the molecular structure through four key parameters: chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J).[3] This guide will systematically deconstruct the expected ¹H NMR spectrum of this compound, providing researchers with the foundational knowledge to interpret their own experimental data with confidence.
Predicted ¹H NMR Spectrum Analysis of this compound
The structure of this compound contains six distinct proton environments, which will give rise to six unique signals in the ¹H NMR spectrum. The analysis is best approached by considering the different regions of the spectrum: the aromatic region, the aliphatic region, and the highly deshielded carboxylic acid proton.
Molecular Structure and Proton Numbering:
The following diagram illustrates the structure of this compound with the standard IUPAC numbering system for the quinoline ring. The protons that will be analyzed are explicitly labeled.
Caption: Structure of this compound with proton labeling.
The Carboxylic Acid Proton (COOH)
The proton of the carboxylic acid group is the most deshielded proton in the molecule. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.[4]
-
Predicted Chemical Shift (δ): 13.0 - 14.5 ppm
-
Multiplicity: Broad Singlet (br s)
-
Integration: 1H
-
Reasoning: The acidic proton is attached to a highly electronegative oxygen atom and is further deshielded by the anisotropic effect of the adjacent carbonyl (C=O) group. In a hydrogen-bond-accepting solvent like DMSO-d₆, this signal is often observed as a very broad singlet at a high chemical shift, frequently above 13 ppm.[5] This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, due to rapid proton-deuterium exchange, which is a definitive diagnostic test for exchangeable protons like those in carboxylic acids and alcohols.[4]
The Aromatic Protons (H3, H5, H7, H8)
The four protons on the quinoline ring system will appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. Their precise chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the chloro substituent, as well as the electron-donating effect of the methyl group.
-
H8 Proton:
-
Predicted Chemical Shift (δ): ~8.5 ppm
-
Multiplicity: Doublet (d)
-
Integration: 1H
-
Reasoning: The H8 proton is subject to a strong deshielding effect from the nearby nitrogen atom and the anisotropic effect of the benzene ring. It is coupled only to the H7 proton, resulting in a doublet. The expected coupling constant (J7,8) is a typical ortho-coupling of approximately 8.0-9.0 Hz.[6]
-
-
H5 Proton:
-
Predicted Chemical Shift (δ): ~8.2 ppm
-
Multiplicity: Doublet (d) or Doublet of doublets (dd)
-
Integration: 1H
-
Reasoning: The H5 proton is deshielded by the ring current and is ortho to the electron-withdrawing chloro group at C6. It is primarily coupled to the H7 proton, but a small four-bond (meta) coupling to H7 is sometimes observed. Therefore, it will appear as a doublet with a small meta-coupling constant (J5,7) of ~2.0-2.5 Hz.
-
-
H7 Proton:
-
Predicted Chemical Shift (δ): ~7.9 ppm
-
Multiplicity: Doublet of doublets (dd)
-
Integration: 1H
-
Reasoning: The H7 proton is coupled to two neighboring protons: H8 (ortho-coupling) and H5 (meta-coupling). This results in a doublet of doublets splitting pattern. The larger coupling constant will be from the ortho-coupling to H8 (J7,8 ≈ 8.0-9.0 Hz), and the smaller coupling will be from the meta-coupling to H5 (J5,7 ≈ 2.0-2.5 Hz).
-
-
H3 Proton:
-
Predicted Chemical Shift (δ): ~7.7 ppm
-
Multiplicity: Singlet (s)
-
Integration: 1H
-
Reasoning: The H3 proton is located on the pyridine ring and is adjacent to the bulky carboxylic acid group at C4 and the methyl group at C2. It has no adjacent protons to couple with, and therefore, it will appear as a sharp singlet. Its chemical shift is influenced by the surrounding substituents. Data from the closely related 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid shows this proton as a singlet at 7.61 ppm, supporting this assignment.[7]
-
The Methyl Protons (2-CH₃)
-
Predicted Chemical Shift (δ): ~2.8 ppm
-
Multiplicity: Singlet (s)
-
Integration: 3H
-
Reasoning: The methyl group is attached to the C2 position of the quinoline ring. Since there are no protons on the adjacent C2 or nitrogen atom, the signal will be a singlet. Its chemical shift is downfield from typical alkyl protons due to its attachment to the aromatic ring system.
Summary of Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| COOH | 13.0 - 14.5 | br s | - | 1H |
| H8 | ~8.5 | d | J7,8 ≈ 8.5 Hz | 1H |
| H5 | ~8.2 | d | J5,7 ≈ 2.3 Hz | 1H |
| H7 | ~7.9 | dd | J7,8 ≈ 8.5 Hz, J5,7 ≈ 2.3 Hz | 1H |
| H3 | ~7.7 | s | - | 1H |
| 2-CH₃ | ~2.8 | s | - | 3H |
Experimental Protocol for ¹H NMR Analysis
To obtain a high-quality ¹H NMR spectrum of this compound, adherence to a standardized protocol is crucial.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended for carboxylic acids as it is a good solvent for polar compounds and allows for the observation of the exchangeable carboxylic acid proton.[5] Other potential solvents include deuterated methanol (CD₃OD), though the acidic proton will exchange with the deuterium of the hydroxyl group and will not be observed.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[8]
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is essential for good spectral resolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height in the tube is adequate for the instrument's detector (typically ~4-5 cm).
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
NMR Data Acquisition (Example on a 400 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical peak shapes.
-
1D ¹H Spectrum Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: Set a spectral width that encompasses all expected signals (e.g., -2 to 16 ppm).
-
Number of Scans: Acquire a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Receiver Gain: Adjust the receiver gain automatically.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate all signals.
-
Advanced 2D NMR for Unambiguous Assignment
For complex molecules or to definitively confirm assignments, 2D NMR experiments are invaluable.[6]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show a cross-peak between H7 and H8, and a weaker cross-peak between H7 and H5, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and confirming the overall carbon skeleton. For instance, the methyl protons (2-CH₃) would show correlations to C2 and C3, and the H3 proton would show correlations to C2, C4, and the carbonyl carbon of the carboxylic acid.
The workflow for structural confirmation using 1D and 2D NMR is depicted below.
Caption: Workflow for structural elucidation using 1D and 2D NMR.
References
-
Assignment Strategies Using Modern NMR Methods: Quinine in benzene-d6. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
-
4-Chloroquinoline. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. (2006). Molbank, 2006(9), m486. Retrieved from [Link]
-
Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. (2006). MDPI. Retrieved from [Link]
-
4-Chloro-2-methylquinoline. (n.d.). PubChem. Retrieved from [Link]
-
SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). HETEROCYCLES, 104(2). Retrieved from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved from [Link]
-
A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. (2023). Polycyclic Aromatic Compounds. Retrieved from [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Retrieved from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2020). The Journal of Organic Chemistry, 85(11), 7128-7135. Retrieved from [Link]
-
Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. (2018). Organic & Biomolecular Chemistry, 16(21), 3948-3958. Retrieved from [Link]
-
6-Chloroquinoline. (n.d.). PubChem. Retrieved from [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry, 10, 928308. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid. (n.d.). SpectraBase. Retrieved from [Link]
-
Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]
-
Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). (2021). Human Metabolome Database. Retrieved from [Link]
-
¹H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. (2010). ResearchGate. Retrieved from [Link]
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Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 6-Chloro-2-methylquinoline-4-carboxylic Acid
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the mass spectrometric fragmentation behavior of 6-Chloro-2-methylquinoline-4-carboxylic acid. As a key intermediate in the synthesis of various pharmaceuticals, understanding its structural characterization is paramount.[1] This document outlines protocols for analysis using Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry, discusses the influence of molecular structure on fragmentation pathways, and presents a detailed interpretation of the expected mass spectrum. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for both qualitative and quantitative analyses.
Introduction: The Significance of Structural Elucidation
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications. Accurate structural confirmation and purity assessment are critical checkpoints in the drug discovery and development pipeline. Mass spectrometry serves as a powerful analytical tool for this purpose, providing not only molecular weight information but also rich structural details through the analysis of fragmentation patterns.[2]
This guide is structured to provide both a theoretical and practical understanding of the fragmentation of the title compound. We will explore the key fragmentation pathways under both soft (ESI) and hard (EI) ionization techniques, offering insights into the rationale behind the observed product ions.
Physicochemical Properties and Expected Ionization Behavior
Before delving into the fragmentation patterns, it is essential to consider the physicochemical properties of this compound that influence its behavior in the mass spectrometer.
| Property | Value/Description | Source |
| Molecular Formula | C₁₁H₈ClNO₂ | |
| Molecular Weight | 221.64 g/mol | |
| IUPAC Name | 6-chloro-2-methyl-4-quinolinecarboxylic acid | |
| Key Functional Groups | Carboxylic acid, Quinoline ring, Methyl group, Chloro substituent | |
| Ionization Potential | The nitrogen atom in the quinoline ring is a primary site for protonation in positive mode ESI. The carboxylic acid group is the primary site for deprotonation in negative mode ESI. |
Given its structure, this compound is amenable to both positive and negative mode Electrospray Ionization (ESI). In positive mode, protonation is expected to occur on the quinoline nitrogen, forming the [M+H]⁺ ion. In negative mode, deprotonation of the carboxylic acid will yield the [M-H]⁻ ion. Electron Ionization (EI) will generate a radical cation, M⁺•.
Experimental Protocol: Mass Spectrometric Analysis
This section provides a step-by-step methodology for the analysis of this compound using a standard liquid chromatography-mass spectrometry (LC-MS) system with an ESI source and a gas chromatography-mass spectrometry (GC-MS) system with an EI source.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase to be used for LC-MS analysis or a volatile solvent for GC-MS analysis.
LC-MS (ESI) Method
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (ESI) Conditions:
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe the evolution of fragment ions.
-
GC-MS (EI) Method (after derivatization)
Note: Carboxylic acids are polar and may require derivatization (e.g., methylation) for GC-MS analysis. The following assumes analysis of the underivatized compound is attempted via direct injection or after careful optimization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: A temperature ramp suitable for the analyte's volatility.
-
Carrier Gas: Helium at a constant flow.
-
-
Mass Spectrometer (EI) Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-300.
-
Predicted Fragmentation Pathways and Interpretation
The fragmentation of this compound is dictated by the interplay of its functional groups and the stable quinoline core. The following sections detail the expected fragmentation in both ESI and EI modes.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In ESI, the compound will primarily be observed as the protonated molecule [M+H]⁺ at m/z 222.6 in positive mode, and the deprotonated molecule [M-H]⁻ at m/z 220.6 in negative mode. Collision-Induced Dissociation (CID) of these precursor ions will yield characteristic product ions.
Positive Ion Mode ([M+H]⁺, m/z 222.6):
The primary fragmentation pathways for the protonated molecule involve neutral losses from the carboxylic acid group.[2]
-
Loss of H₂O (18 Da): A common fragmentation for protonated carboxylic acids, leading to an acylium ion at m/z 204.6 .
-
Loss of CO (28 Da): Subsequent to the loss of water, the acylium ion can lose carbon monoxide, resulting in a fragment at m/z 176.6 .
-
Loss of COOH (45 Da): Direct loss of the entire carboxylic acid radical is less common in ESI but can occur, leading to a fragment at m/z 177.6 .
Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.
Negative Ion Mode ([M-H]⁻, m/z 220.6):
The deprotonated molecule is expected to be more stable. The primary fragmentation will be the loss of carbon dioxide.
-
Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation of deprotonated carboxylic acids, yielding an ion at m/z 176.6 .
Caption: Proposed ESI-MS/MS fragmentation of [M-H]⁻.
Electron Ionization (EI-MS) Fragmentation
Under EI conditions, the molecular ion (M⁺•) at m/z 221.6 is expected to be observed. The fragmentation will be more extensive than in ESI. The main fragmentation pathways for quinoline-4-carboxylic acids under EI include the elimination of the carboxylic acid group.[3]
-
Loss of •OH (17 Da): Alpha-cleavage next to the carbonyl can lead to the loss of a hydroxyl radical, forming an acylium ion at m/z 204.6 .[4]
-
Loss of •COOH (45 Da): Loss of the entire carboxyl radical is a prominent fragmentation pathway for carboxylic acids under EI, resulting in a fragment at m/z 176.6 .[3][4]
-
Loss of CO₂ (44 Da): Decarboxylation can also occur, leading to a radical cation at m/z 177.6 .[3]
-
Loss of Cl (35 Da): Cleavage of the chloro-substituent can occur, leading to a fragment at m/z 186.6 .
-
Loss of HCN (27 Da): Further fragmentation of the quinoline ring can involve the loss of hydrogen cyanide from the fragments formed after the initial losses.[3] For example, the fragment at m/z 176.6 could lose HCN to give a fragment at m/z 149.6 .
Caption: Proposed EI-MS fragmentation pathways.
Summary of Expected Key Fragments
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss |
| ESI (+) | 222.6 ([M+H]⁺) | 204.6 | H₂O |
| 176.6 | H₂O + CO | ||
| ESI (-) | 220.6 ([M-H]⁻) | 176.6 | CO₂ |
| EI | 221.6 (M⁺•) | 204.6 | •OH |
| 176.6 | •COOH | ||
| 177.6 | CO₂ | ||
| 149.6 | •COOH + HCN |
Conclusion
The mass spectrometric fragmentation of this compound provides a wealth of structural information that is invaluable for its unambiguous identification. By employing both ESI and EI techniques, researchers can gain a comprehensive understanding of the molecule's stability and fragmentation behavior. The protocols and fragmentation pathways detailed in this application note serve as a robust starting point for the analysis of this compound and its analogues in various research and development settings. The predictable losses from the carboxylic acid group, coupled with the characteristic fragmentation of the quinoline core, allow for confident structural elucidation.
References
- Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid - Benchchem. (URL: )
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (URL: )
- Mass Spectrometry - Fragmentation P
- Spectroscopy of Carboxylic Acid Deriv
-
This compound - MySkinRecipes. (URL: [Link])
Sources
Topic: Utilizing 6-Chloro-2-methylquinoline-4-carboxylic acid in Enzymatic Assays
An Application Note and Protocol Guide
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Chloro-2-methylquinoline-4-carboxylic acid in enzymatic assays. Quinoline-4-carboxylic acid derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them compelling candidates for drug discovery.[1] This guide details the compound's properties, outlines strategic approaches for identifying potential enzyme targets, and provides validated, step-by-step protocols for screening and characterization, including spectrophotometric and fluorescence-based assays, and the determination of inhibitor potency (IC₅₀).
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with diverse biological activities.[1][2] Specifically, derivatives of quinoline-4-carboxylic acid have been extensively investigated for their therapeutic potential, demonstrating anticancer, antibacterial, and anti-inflammatory properties.[1] These activities often stem from the specific inhibition of key enzymes. For instance, various derivatives have been identified as potent inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH)[3][4], histone deacetylases (HDACs)[5], and sirtuins (SIRTs).[6]
This compound is a specific analogue within this class.[7][8] Its defined structure presents a unique opportunity for exploring interactions with various enzyme active sites. This guide serves as a practical starting point for investigating its potential as an enzyme inhibitor.
Compound Profile: this compound
A thorough understanding of the test compound's physicochemical properties is paramount for robust assay design. These properties dictate handling, solubility, and potential for non-specific interactions.
| Property | Value | Source / Note |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₈ClNO₂ | [8] |
| Molecular Weight | 221.64 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical for this class of compounds |
| Solubility | Poorly soluble in aqueous buffers. Soluble in organic solvents like DMSO. | The solubility of quinoline derivatives is highly pH-dependent and can be influenced by ionic strength.[9][10][11] For assay purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for stock solutions. |
Strategic Approach to Enzymatic Screening
Given the known activities of related quinoline-4-carboxylic acid compounds, a targeted yet comprehensive screening strategy is recommended. The structural features of this compound suggest it may interact with enzymes that have a hydrophobic pocket adjacent to a site that can accommodate the carboxylic acid, which is crucial for binding in many known inhibitors of this class.[3]
Potential Enzyme Classes for Screening:
-
Dehydrogenases: Particularly those involved in nucleotide metabolism, such as Dihydroorotate Dehydrogenase (DHODH).[3][4]
-
Histone Deacetylases (HDACs) & Sirtuins (SIRTs): These enzymes are key regulators of gene expression and have been successfully targeted by quinoline derivatives.[5][6]
-
Proteases: Enzymes involved in protein turnover and signaling are common drug targets.[12]
-
Kinases: While less common for this specific scaffold, the broad importance of kinases in cell signaling makes them worthy of consideration.
The following sections provide detailed protocols for two common assay types that can be adapted for these enzyme classes: a spectrophotometric assay for dehydrogenases and a fluorescence-based assay for proteases.
General Assay Design and Considerations
Scientific integrity in enzymatic assays relies on careful control of experimental variables.
-
Compound Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO. Subsequent dilutions into aqueous assay buffer must ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1-2%, as higher concentrations can inhibit enzyme activity.
-
Buffer Conditions: Enzyme activity is highly sensitive to pH and ionic strength.[13] Optimize buffer conditions (pH, salt concentration) for the specific enzyme being tested before initiating inhibitor screening.[14]
-
Controls are Non-Negotiable:
-
Positive Control (100% Activity): Reaction with no inhibitor, only the vehicle (e.g., DMSO).
-
Negative Control (0% Activity): Reaction with a known, potent inhibitor or a reaction mix lacking the enzyme.
-
Vehicle Control: The reaction containing the highest concentration of DMSO used in the experiment to account for any solvent effects.
-
-
Initial Velocity Conditions: All measurements should be taken during the initial, linear phase of the reaction.[15] This is achieved by ensuring that substrate consumption is minimal (typically <10%) during the measurement period.[16] This may require optimizing enzyme and substrate concentrations.[14]
Protocol I: Spectrophotometric Assay for Dehydrogenase Inhibition
This protocol describes a continuous, spectrophotometric assay to screen for inhibitors of a generic NAD⁺-dependent dehydrogenase. The principle lies in monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.[17][18][19]
Principle
Substrate + NAD⁺ ---(Dehydrogenase)---> Product + NADH + H⁺ (Absorbance increases at 340 nm)
Materials
-
96-well, UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm
-
Dehydrogenase enzyme
-
Enzyme-specific substrate
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (Test Compound)
-
Positive control inhibitor (if available)
Experimental Workflow
Caption: Workflow for a dehydrogenase spectrophotometric inhibition assay.
Step-by-Step Method
-
Compound Plating: Prepare a 10-point, 2-fold serial dilution of the test compound in 100% DMSO. Add 2 µL of each concentration to triplicate wells of a 96-well plate. For control wells, add 2 µL of 100% DMSO.
-
Reagent Preparation: Prepare fresh working solutions of the enzyme, substrate, and NAD⁺ in Assay Buffer at 2X the final desired concentration. The optimal concentration of the substrate should be at or near its Michaelis-Menten constant (Kₘ) to sensitively detect competitive inhibitors.[14]
-
Reaction Mix Addition: Prepare a master mix containing the Assay Buffer, substrate, and NAD⁺. Add 98 µL of this master mix to each well containing the compound/DMSO. The total volume is now 100 µL.
-
Pre-incubation: Incubate the plate for 5-10 minutes at the desired reaction temperature (e.g., 37°C) to allow the compound to interact with the assay components.
-
Reaction Initiation: Initiate the reaction by adding 100 µL of the 2X enzyme solution to all wells. The final reaction volume is 200 µL.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed microplate reader and begin measuring the absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Data Analysis: Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (milli-OD/min).
Protocol II: Fluorescence-Based Assay for Protease Inhibition
This protocol uses a generic, quenched fluorescent substrate like fluorescein isothiocyanate (FITC)-labeled casein to measure protease activity.[20][21] In its intact form, the substrate's fluorescence is quenched. Upon cleavage by a protease, smaller, fluorescent fragments are released, resulting in an increase in fluorescence intensity.
Principle
FITC-Casein (Quenched) ---(Protease)---> FITC-Peptides (Fluorescent ) (Fluorescence increases at Ex/Em ~485/530 nm)
Materials
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader
-
Protease enzyme (e.g., Trypsin, as a generic control)
-
FITC-Casein substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound (Test Compound)
-
Protease inhibitor cocktail or specific inhibitor (for negative control)
Step-by-Step Method
-
Compound Plating: As described in Protocol I, add 2 µL of the serially diluted test compound or DMSO to the appropriate wells of a black 96-well plate.
-
Enzyme Addition & Pre-incubation: Add 48 µL of the protease solution (prepared in Assay Buffer) to each well. Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the FITC-Casein substrate solution to all wells. The final volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The exact time should be optimized to ensure the positive control signal is robust but still on the linear part of the signal-generation curve.
-
Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[20]
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Self-Validation Note: It is critical to test for compound autofluorescence. Run a parallel plate that includes the compound and substrate but no enzyme. Any signal in these wells indicates interference from the test compound itself and must be subtracted from the corresponding assay wells.
Protocol III: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[22][23] It is the most common measure of an inhibitor's potency.
Principle
The IC₅₀ is determined by performing the enzymatic assay (either Protocol I or II) over a range of inhibitor concentrations. The resulting inhibition values are plotted against the logarithm of the inhibitor concentration to generate a dose-response curve.
Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ value of an enzyme inhibitor.
Data Analysis and Presentation
-
Calculate Percent Inhibition: For each concentration of this compound, calculate the percent inhibition using the following formula: % Inhibition = 100 * ( 1 - [ (V_inhibitor - V_background) / (V_no_inhibitor - V_background) ] ) Where V is the reaction velocity (or endpoint signal).
-
Plot the Dose-Response Curve: Using graphing software (e.g., GraphPad Prism, Origin), plot the Percent Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.
-
Determine IC₅₀: Fit the data using a non-linear regression model for a sigmoidal dose-response (variable slope). The software will calculate the IC₅₀ value, which is the concentration at which the curve crosses the 50% inhibition mark.[15]
Example IC₅₀ Data Table:
| [Inhibitor] (µM) | Log [Inhibitor] | Avg. Rate (mOD/min) | % Inhibition |
| 0 (DMSO) | - | 15.2 | 0% |
| 0.20 | -0.70 | 14.1 | 7.2% |
| 0.39 | -0.41 | 12.8 | 15.8% |
| 0.78 | -0.11 | 10.5 | 30.9% |
| 1.56 | 0.19 | 7.8 | 48.7% |
| 3.13 | 0.50 | 5.1 | 66.4% |
| 6.25 | 0.80 | 3.2 | 78.9% |
| 12.5 | 1.10 | 2.1 | 86.2% |
| 25.0 | 1.40 | 1.8 | 88.2% |
| 50.0 | 1.70 | 1.7 | 88.8% |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High data variability between replicate wells | Poor mixing; compound precipitation at high concentrations. | Ensure thorough mixing after each reagent addition. Visually inspect wells for precipitation. If observed, lower the top concentration or test solubility in assay buffer.[24] |
| Dose-response curve does not reach 100% inhibition | Inhibitor has low potency; compound has reached its solubility limit. | Extend the concentration range. If solubility is the issue, the curve will plateau prematurely.[24] |
| Dose-response curve is very shallow or steep (Hill slope ≠ 1) | Complex inhibition mechanism; assay artifact; inhibitor is not "well-behaved". | This requires further mechanistic studies. A steep slope might indicate positive cooperativity or an artifact. A shallow slope could indicate multiple binding sites or other complexities.[15] |
| High background signal in fluorescence assay | Autofluorescence of the test compound. | Run controls for every compound concentration without enzyme, and subtract this background signal. |
References
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G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection. Available at: [Link]
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Zhao, W., et al. (2019). Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes. Proceedings of the National Academy of Sciences, 106(49), 20459-20464. Available at: [Link]
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IEEE Xplore. (2007). A New Optimized Spectrophotometric Assay for the Measurement of Pyruvate Dehydrogenase's Activity. Available at: [Link]
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University of San Diego. (2014). Biochem Lab Enzyme Assay Background. Available at: [Link]
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Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4499-4514. Available at: [Link]
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University of Washington. Lesson II Alcohol Dehydrogenase Assay. Available at: [Link]
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DavidsonX - D001x - Medicinal Chemistry. IC50 Determination. Available at: [Link]
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Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 869375. Available at: [Link]
-
Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 951601. Available at: [Link]
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Biocompare. Protease Assay Kits. Available at: [Link]
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Varadarajan, N., et al. (2005). Novel Fluorescence-Assisted Whole-Cell Assay for Engineering and Characterization of Proteases and Their Substrates. Applied and Environmental Microbiology, 71(8), 4472-4479. Available at: [Link]
-
PubChem. 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid. Available at: [Link]
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Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Available at: [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]
-
Biology Discussion. Top 5 Methods Devised for Enzyme Kinetics Measurement. Available at: [Link]
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Longdom Publishing. The Experimental Techniques and Practical Applications of Enzyme Kinetics. Available at: [Link]
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Mangold, M. (2022). Enzyme Kinetics Considerations. Scientist Live. Available at: [Link]
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Solubility of Things. Quinoline-4-carboxylic acid. Available at: [Link]
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JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values... Protocol Preview. Available at: [Link]
-
Johnson, G. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 52-55. Available at: [Link]
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Wikipedia. IC50. Available at: [Link]
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Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available at: [Link]
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PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
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MySkinRecipes. This compound. Available at: [Link]
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Semantic Scholar. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
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Markossian, S., & Grossman, A. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
MDPI. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Available at: [Link]
-
ChemSynthesis. 6-chloro-2,4-quinolinedicarboxylic acid. Available at: [Link]
-
Frontiers. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Available at: [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]
-
Félix, R., et al. (2020). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). ACS Chemical Biology, 15(10), 2826-2837. Available at: [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Available at: [Link]
-
PubChem. 2-Chloroquinoline-4-carboxylic acid. Available at: [Link]
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6-Chloro-2-methylquinoline-4-carboxylic acid as a DHODH inhibitor
An in-depth guide to the biochemical and cellular characterization of 6-Chloro-2-methylquinoline-4-carboxylic acid, a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), for researchers in drug discovery and development.
Introduction: Targeting the Engine of Cell Proliferation
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Located on the inner mitochondrial membrane, it catalyzes the fourth and only redox step in this pathway: the oxidation of dihydroorotate to orotate, feeding electrons into the respiratory chain via coenzyme Q.[2][3] Rapidly proliferating cells, such as cancer cells, activated lymphocytes, and virus-infected cells, have a high demand for pyrimidines to synthesize DNA and RNA.[4][5] This dependency makes DHODH a highly attractive therapeutic target for oncology, autoimmune disorders, and virology.[4][6]
Inhibitors of DHODH function by binding to the enzyme and blocking its activity, leading to a depletion of the pyrimidine pool necessary for nucleic acid synthesis.[3] This starves rapidly dividing cells of essential building blocks, thereby suppressing their growth.[4] The quinoline-4-carboxylic acid scaffold has been identified as a potent pharmacophore for DHODH inhibition, with compounds like brequinar demonstrating significant activity.[7][8] This application note provides a detailed guide to the characterization of a novel quinoline derivative, this compound, as a DHODH inhibitor. We present field-proven protocols for both biochemical and cell-based validation, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.
The Pyrimidine Biosynthesis Pathway and DHODH
The de novo synthesis of pyrimidines is a fundamental cellular process. The diagram below illustrates the central role of DHODH in this pathway and its link to mitochondrial respiration.
Part 1: Biochemical Characterization of the Inhibitor
The first step in characterizing a putative DHODH inhibitor is to determine its direct effect on the enzymatic activity of purified, recombinant human DHODH. A widely used method is a spectrophotometric assay that measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[9][10]
Protocol 1: In Vitro DHODH Inhibition Assay (DCIP Reduction)
Principle: This assay measures the DHODH-catalyzed oxidation of dihydroorotate (DHO). Instead of reducing its natural substrate Coenzyme Q, the electrons are transferred to DCIP. Reduced DCIP is colorless, while oxidized DCIP is blue. The rate of DHODH activity is therefore directly proportional to the rate of decrease in absorbance at 600 nm.
Materials:
-
Recombinant human DHODH (e.g., 20 nM final concentration)
-
This compound (test inhibitor)
-
Brequinar (positive control inhibitor)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO): 10 mM stock in DMSO
-
Coenzyme Q10 (CoQ10): 10 mM stock in DMSO
-
2,6-dichloroindophenol (DCIP): 2.5 mM stock in Assay Buffer
-
DMSO (for serial dilutions)
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer
Step-by-Step Protocol:
-
Inhibitor Plate Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., 11-point, 3-fold dilutions) to determine the IC50. A typical starting concentration for the plate might be 200 µM.
-
Add 2 µL of each inhibitor dilution (or DMSO for vehicle control) to the wells of a 96-well plate.
-
-
Enzyme Addition and Pre-incubation:
-
Dilute recombinant human DHODH in Assay Buffer to a working concentration of 22.5 nM (this will be 20 nM in the final reaction volume).
-
Add 178 µL of the diluted DHODH enzyme solution to each well containing the inhibitor.
-
Incubate the plate at 25°C for 30 minutes.
-
Scientific Insight: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, ensuring accurate measurement of its inhibitory potential.
-
-
Reaction Initiation:
-
Prepare a 10X Reaction Mix in Assay Buffer containing DHO, DCIP, and CoQ10. For a final volume of 200 µL, the final concentrations should be 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.[9]
-
Initiate the reaction by adding 20 µL of the 10X Reaction Mix to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate spectrophotometer.
-
Measure the decrease in absorbance at 600 nm kinetically over 10-15 minutes, taking readings every 30 seconds.
-
Data Analysis and Interpretation:
-
Calculate Reaction Rate: Determine the initial reaction velocity (Vmax) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Normalization: Normalize the data. The average rate of the DMSO-only wells represents 0% inhibition, and a well with a high concentration of a known potent inhibitor (like Brequinar) or no enzyme can serve as 100% inhibition.
-
IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
| Compound | DHODH IC50 (nM) |
| This compound | 15.2 ± 2.1 |
| Brequinar (Control) | 4.7 ± 0.8 |
Part 2: Cellular Characterization and On-Target Validation
A potent biochemical inhibitor must also demonstrate activity in a cellular context. This involves assessing its ability to inhibit cell proliferation and, crucially, confirming that this effect is due to the specific inhibition of DHODH.
Protocol 2: Cell-Based Proliferation Assay with Uridine Rescue
Principle: Inhibiting DHODH blocks the de novo synthesis of pyrimidines, leading to cell cycle arrest and reduced proliferation.[7] This effect can be reversed by supplying cells with exogenous uridine.[11] Uridine can be utilized by the pyrimidine salvage pathway to produce the necessary nucleotides, thus bypassing the DHODH-dependent de novo pathway. A successful uridine rescue is the gold standard for confirming that a compound's antiproliferative effect is mediated through DHODH inhibition.[11]
Materials:
-
A rapidly proliferating cancer cell line (e.g., HL-60, A549, T-47D)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Uridine (100 mM stock in sterile water)
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®, WST-1)
-
96-well, clear-bottom, black-walled cell culture plates
-
Multichannel pipette
-
Plate reader (fluorescence or luminescence)
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Allow cells to adhere and recover by incubating overnight at 37°C, 5% CO2.
-
-
Compound and Uridine Treatment:
-
Prepare 2X serial dilutions of the test inhibitor in complete medium.
-
Prepare two sets of these inhibitor dilutions: one with medium alone and one supplemented with uridine for a final concentration of 100-200 µM.
-
Remove the seeding medium from the cells and add 100 µL of the appropriate inhibitor dilution (with or without uridine) to each well. Include vehicle control (DMSO) wells for both conditions.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Scientific Insight: A 72-hour incubation period is typically sufficient to observe the effects of nucleotide depletion on cell proliferation across several cell cycles.
-
-
Viability Assessment:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of Resazurin).
-
Incubate for the recommended time (e.g., 2-4 hours for Resazurin).
-
Measure the signal (fluorescence at 560nm Ex / 590nm Em for Resazurin) using a plate reader.
-
Data Analysis and Interpretation:
-
Normalization: Normalize the data to the vehicle control (DMSO-only treated cells), which represents 100% viability.
-
GI50 Calculation: For both the inhibitor-only and the inhibitor + uridine conditions, plot the percent viability against the log concentration of the inhibitor.
-
Curve Fitting: Use a non-linear regression model (4PL) to determine the GI50 (concentration for 50% growth inhibition) for each curve.
-
On-Target Confirmation: A significant rightward shift (a much higher GI50 value) in the dose-response curve in the presence of uridine confirms that the compound's primary mechanism of action is the inhibition of the de novo pyrimidine synthesis pathway. If the compound is toxic through an off-target mechanism, uridine will not rescue the cells.
| Condition | Cell Line | GI50 (nM) | Fold Shift |
| This compound | HL-60 | 45.5 | - |
| This compound + 200 µM Uridine | HL-60 | > 10,000 | >220-fold |
Experimental Workflow and Troubleshooting
A systematic approach is critical for the successful characterization of a novel inhibitor. The workflow below outlines the logical progression from initial biochemical screening to cellular validation.
Troubleshooting & Expert Insights:
-
No Uridine Rescue Effect: If the compound shows potent antiproliferative activity but is not rescued by uridine, it suggests either off-target toxicity or that the cell line has a defect in its pyrimidine salvage pathway.[11] To confirm, test a well-validated DHODH inhibitor like Brequinar or Teriflunomide on the same cell line; if these also fail to be rescued, the issue lies with the cell model.
-
Weak Cellular vs. Biochemical Potency: A large discrepancy between a potent IC50 and a weak GI50 can indicate poor cell permeability, high plasma protein binding in the culture medium, or rapid metabolic degradation of the compound.
-
Cell Line Sensitivity: Different cell lines exhibit varying degrees of sensitivity to DHODH inhibitors.[12] This can be due to differences in DHODH expression levels or their relative reliance on the de novo versus the salvage pathway for pyrimidine synthesis. It is advisable to screen a panel of cell lines to understand the compound's spectrum of activity.
Conclusion
This application note provides a comprehensive framework for the robust characterization of . By integrating a direct enzymatic assay with a definitive on-target cellular validation protocol, researchers can confidently establish the compound's mechanism of action. The successful demonstration of potent DHODH inhibition coupled with a clear uridine rescue effect provides a strong foundation for further preclinical development, including mechanism of action studies, selectivity profiling, and in vivo efficacy models.
References
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Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work? Retrieved from [Link]
-
Bajzikova, M., et al. (2019). Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. Cell Metabolism, 29(2), 399-416.e10. Retrieved from [Link]
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Fox, R. I., et al. (2021). Pyrimidine Pathway-Dependent and -Independent Functions of the Toxoplasma gondii Mitochondrial Dihydroorotate Dehydrogenase. Infection and Immunity, 89(10), e0033321. Retrieved from [Link]
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Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 22(10), 893-898. Retrieved from [Link]
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Xiong, R., et al. (2020). A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Viruses, 12(8), 819. Retrieved from [Link]
-
Song, Y., et al. (2023). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. Journal of Hematology & Oncology, 16(1), 125. Retrieved from [Link]
-
Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(23), e202200475. Retrieved from [Link]
-
ResearchGate. (n.d.). DHODH in the de novo pyrimidine biosynthesis pathway and dual action of DHODHi. Retrieved from [Link]
-
PubMed. (2019). Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. Cell Metabolism. Retrieved from [Link]
-
PubMed. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem. Retrieved from [Link]
-
Sykes, D. B., et al. (2018). DHODH Inhibitors in the Treatment of Acute Myeloid Leukemia: Defining the Mechanism of Action and the Basis of the Metabolic Therapeutic Window. Blood, 132(Supplement 1), 560. Retrieved from [Link]
-
ResearchGate. (n.d.). DHODH expression in a panel of cell lines and their sensitivity to DHODH inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). DHODH inhibitors affect DHODH enzyme activity but not the.... Retrieved from [Link]
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5584-5599. Retrieved from [Link]
-
Muroi, M., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science, 114(9), 3767-3778. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Wamelink, M. M. C., et al. (2019). Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction. Mitochondrion, 48, 33-42. Retrieved from [Link]
-
Jones, C. L., et al. (2022). Uridine Metabolism as a Targetable Metabolic Achilles' Heel for chemo-resistant B-ALL. Blood Cancer Discovery, 3(1), 56-73. Retrieved from [Link]
-
ResearchGate. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
OSTI.GOV. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
PubMed. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays Using 6-Chloro-2-methylquinoline-4-carboxylic acid
Introduction: The Therapeutic Potential of the Quinoline Scaffold
The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant interest for their therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The versatility of the quinoline core allows for extensive functionalization, enabling the modulation of its pharmacological profile.
6-Chloro-2-methylquinoline-4-carboxylic acid is a specific derivative within this promising class of compounds. Its structural features, including the chloro and methyl substitutions, are anticipated to influence its biological activity, making it a compelling candidate for investigation in drug discovery and development. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in relevant cell-based assays to elucidate its potential antiproliferative and anti-inflammatory properties.
Physicochemical Properties and Compound Handling
A fundamental aspect of successful cell-based assays is the proper handling and solubilization of the test compound. This compound is a solid at room temperature and, like many quinoline derivatives, is expected to have low aqueous solubility.
Solubility: It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[3][4][5] For cell-based assays, it is crucial to use cell culture grade DMSO and to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]
Storage: The compound should be stored in a dry, sealed container at room temperature.[7] Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.
I. Antiproliferative Activity Assessment
Quinoline derivatives have demonstrated significant potential as anticancer agents.[8][9] Their mechanisms of action are often multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that are frequently dysregulated in cancer.[8] The following protocols describe the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.
A. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
B. Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
C. Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7 breast cancer cells, which have been shown to be sensitive to quinoline derivatives[8])
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
D. Data Analysis and Interpretation
The cell viability is calculated as a percentage of the vehicle-treated control cells:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The results can be plotted as a dose-response curve with the compound concentration on the x-axis (log scale) and the % viability on the y-axis. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined from this curve using non-linear regression analysis.
| Parameter | Description |
| Cell Line | e.g., MCF-7 (human breast adenocarcinoma) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1 - 100 µM (example range) |
| Incubation Time | 24, 48, or 72 hours |
| Endpoint | Absorbance at 570 nm |
| Calculated Value | IC₅₀ (µM) |
II. Anti-inflammatory Activity Assessment
Quinoline derivatives have also been investigated for their anti-inflammatory properties.[2][12] A key mechanism of action for many anti-inflammatory compounds is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory mediators.[13][14][15] The following protocol describes an assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.
A. Principle of the Nitric Oxide (NO) Production Assay
Macrophages, when activated by pro-inflammatory stimuli like LPS, produce large amounts of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS).[1] NO is a key inflammatory mediator, and its overproduction is associated with various inflammatory diseases. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1]
B. Experimental Workflow: Nitric Oxide Production Assay
Caption: Workflow for the LPS-induced nitric oxide production assay.
C. Detailed Protocol: Nitric Oxide Production Assay
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well flat-bottom sterile cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment and LPS Stimulation:
-
Prepare serial dilutions of this compound in complete medium.
-
Pre-treat the cells with 100 µL of medium containing the compound at various concentrations for 1-2 hours.
-
Subsequently, add 100 µL of medium containing LPS to a final concentration of 1 µg/mL.
-
Include controls: untreated cells, cells treated with LPS only, and cells treated with the compound only.
-
Incubate the plate for an additional 24 hours.
-
-
Griess Assay:
-
After incubation, carefully transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a nitrite standard curve by serially diluting a sodium nitrite stock solution in culture medium.
-
Add 100 µL of Griess reagent (equal volumes of Component A and B mixed immediately before use) to each well containing supernatant and standards.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
D. Data Analysis and Interpretation
The concentration of nitrite in the samples is determined by comparing their absorbance to the sodium nitrite standard curve. The percentage of inhibition of NO production is calculated as follows:
% Inhibition = [1 - (Absorbance of LPS + Compound - Absorbance of Compound only) / (Absorbance of LPS only - Absorbance of untreated cells)] x 100
It is crucial to perform a concurrent cell viability assay (e.g., MTT) to ensure that the observed inhibition of NO production is not a result of cytotoxicity.
| Parameter | Description |
| Cell Line | RAW 264.7 murine macrophages |
| Stimulant | Lipopolysaccharide (LPS) at 1 µg/mL |
| Compound Concentrations | 0.1 - 100 µM (example range) |
| Incubation Time | 24 hours post-stimulation |
| Endpoint | Absorbance at 540 nm |
| Calculated Value | IC₅₀ for NO inhibition (µM) |
III. Potential Signaling Pathways
The biological activities of quinoline-4-carboxylic acid derivatives are often attributed to their interaction with key cellular signaling pathways.
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- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-Chloro-2-methylquinoline-4-carboxylic Acid Derivatives: A Detailed Guide for Drug Discovery
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its derivatives are prolific in nature and have been extensively explored for a wide array of therapeutic applications, including anticancer, antimicrobial, antimalarial, and anti-inflammatory activities.[1][2] The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile. Among the vast library of quinoline-based compounds, 6-Chloro-2-methylquinoline-4-carboxylic acid serves as a particularly valuable intermediate in the synthesis of novel therapeutic agents.[3] The presence of a chlorine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position provides multiple avenues for derivatization, making it a highly attractive starting point for the development of new drug candidates.
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its derivatives. We will delve into the mechanistic underpinnings of the key synthetic transformations, offer step-by-step experimental procedures, and present data on the biological activities of representative derivatives to empower researchers in their drug discovery endeavors.
Core Synthesis: The Doebner Reaction for Quinoline-4-Carboxylic Acids
The most direct and widely employed method for the synthesis of quinoline-4-carboxylic acids is the Doebner reaction.[4] This robust three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[5] While the classical Doebner reaction can sometimes be limited by low yields, particularly with electron-deficient anilines, modern modifications have significantly broadened its scope and efficiency.[2]
Reaction Mechanism: A Tale of Two Pathways
The precise mechanism of the Doebner reaction is thought to proceed through one of two primary pathways, both culminating in the formation of the quinoline ring system.
Pathway A: Aldol Condensation First
In this proposed mechanism, the reaction initiates with an aldol condensation between the enol form of pyruvic acid and the aldehyde to form a β,γ-unsaturated α-keto acid. This intermediate then undergoes a Michael addition with the aniline, followed by intramolecular cyclization and subsequent dehydration and oxidation to yield the final quinoline-4-carboxylic acid.
Pathway B: Schiff Base Formation First
Alternatively, the aniline and aldehyde can first condense to form a Schiff base (imine). The enol of pyruvic acid then adds to this imine, leading to an intermediate that undergoes intramolecular electrophilic cyclization onto the aromatic ring. A final oxidation step, often facilitated by an excess of the Schiff base acting as a hydrogen acceptor, affords the aromatic quinoline product.
Below is a diagram illustrating the more commonly accepted Schiff base formation pathway for the synthesis of this compound.
Caption: Proposed mechanism for the Doebner reaction.
Protocol 1: Synthesis of this compound
This protocol is adapted from a modified Doebner reaction that has proven effective for anilines with electron-withdrawing groups.[2]
Materials:
-
4-Chloroaniline
-
Acetaldehyde
-
Pyruvic acid
-
Boric acid (optional, as catalyst)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diatomaceous earth
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline (1.0 equivalent) in absolute ethanol.
-
Addition of Reactants: To the stirred solution, add acetaldehyde (1.2 equivalents) followed by pyruvic acid (1.1 equivalents). A catalytic amount of boric acid can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the crude product should form.
-
Isolation: Filter the precipitate and wash it with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. To further purify, dissolve the crude product in an aqueous solution of sodium hydroxide, treat with activated charcoal, and filter through diatomaceous earth. Acidify the filtrate with hydrochloric acid to precipitate the purified this compound.
-
Drying: Collect the purified product by filtration, wash with water, and dry under vacuum.
Expected Yield: 60-75%
Synthesis of Derivatives: Expanding the Chemical Space
The core structure of this compound offers several handles for chemical modification, primarily at the carboxylic acid group. Esterification and amide coupling are two of the most common and effective strategies to generate a library of derivatives for structure-activity relationship (SAR) studies.
Protocol 2: Esterification of this compound
This protocol describes a general method for the synthesis of methyl and ethyl esters.
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., Dichloromethane or Ethyl acetate)
Procedure (Acid-Catalyzed):
-
Reaction Setup: Suspend this compound (1.0 equivalent) in an excess of anhydrous methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the mixture to reflux for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Alternative Procedure (using Thionyl Chloride):
-
Acid Chloride Formation: Reflux a mixture of this compound (1.0 equivalent) and thionyl chloride (2-3 equivalents) for 2-3 hours.
-
Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.
-
Ester Formation: To the resulting crude acid chloride, add the desired alcohol (e.g., methanol or ethanol) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Follow steps 5-7 from the acid-catalyzed procedure.
Protocol 3: Amide Coupling of this compound
Amide bond formation is a cornerstone of medicinal chemistry. This protocol utilizes a standard peptide coupling agent for the efficient synthesis of amides.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Hydrochloric acid (1 N aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA (2.0 equivalents) to the mixture and stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Add EDC (1.2 equivalents) to the reaction mixture and continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.
Caption: Derivatization of the core scaffold.
Applications in Drug Discovery: A Landscape of Biological Activity
Derivatives of quinoline-4-carboxylic acid have demonstrated a remarkable range of biological activities, making them promising candidates for further preclinical and clinical development.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of quinoline derivatives.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH), and by inducing apoptosis.[8][9] The table below summarizes the cytotoxic activity of selected quinoline-4-carboxylic acid derivatives against various cancer cell lines.
| Compound ID | R1 Substituent (at position 2) | R2 Substituent (at position 4) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2'-pyridyl | -COOH | HCT-116 | 1.86 ± 0.17 | [10] |
| 2 | 2'-pyridyl | -COOCH₃ | HCT-116 | > 25 | [10] |
| 3 | 2'-(MeO)-pyridyl | -COOH | HCT-116 | 0.43 ± 0.04 | [10] |
| 4 | 4-hydroxy-3-methoxyphenyl | -COOH | MCF-7 | - (82.9% growth reduction) | [6] |
| 5 | (E)-2-(4-methoxystyryl) | -NH(CH₂)₂N(CH₃)₂ | H-460 | 0.03 | [7] |
| 6 | (E)-2-(4-methoxystyryl) | -NH(CH₂)₂N(CH₃)₂ | HT-29 | 0.55 | [7] |
Note: The core structure for compounds 1-3 is a quinoline, and for compounds 4-6 is a 6-chloroquinoline.
Antimicrobial Activity
The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[11] Derivatives of 6-chloro-2-methylquinoline have been investigated for their activity against a range of bacterial and fungal pathogens.[12][13] The table below presents the minimum inhibitory concentration (MIC) values for representative quinoline derivatives against various microbial strains.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Quinoline-2-one derivative | Staphylococcus aureus (MRSA) | 0.75 | [3] |
| Quinoline-2-one derivative | Enterococcus faecalis (VRE) | 0.75 | [3] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative | Bacillus cereus | 3.12 | [13] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative | Escherichia coli | 6.25 | [13] |
| 8-Hydroxyquinoline derivative | Candida albicans | 3.44-13.78 µM | [14] |
Conclusion
The synthetic protocols and biological data presented in this guide underscore the significant potential of this compound and its derivatives in the field of drug discovery. The straightforward and adaptable nature of the Doebner reaction provides a reliable entry point to the core scaffold, while standard derivatization techniques allow for the systematic exploration of the surrounding chemical space. The demonstrated anticancer and antimicrobial activities of related quinoline derivatives provide a strong rationale for the continued investigation of this promising class of compounds. It is our hope that this guide will serve as a valuable resource for researchers dedicated to the development of novel and effective therapeutic agents.
References
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. [Link]
-
Doebner reaction. (n.d.). In Wikipedia. [Link]
-
Doebner Reaction. (n.d.). Cambridge University Press. [Link]
-
Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (n.d.). National Institutes of Health. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]
-
A Procedure for Preparation of 2‐Methylquinoline‐4‐carboxylic Acids. (2004). Sci-Hub. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). National Institutes of Health. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. [Link]
-
The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. [Link]
- 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. (n.d.).
- Preparation method for quinoline-4-carboxylic acid derivative. (n.d.).
-
Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. (n.d.). ResearchGate. [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). National Institutes of Health. [Link]
-
Doebner quinoline synthesis. (n.d.). ResearchGate. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. [Link]
-
Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. (n.d.). PubMed. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. [Link]
-
QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024). ResearchGate. [Link]
-
Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (n.d.). Royal Society of Chemistry. [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Quinoline-4-Carboxylic Acid
Introduction: The Significance of Quinoline-4-Carboxylic Acid
Quinoline-4-carboxylic acid, a heterocyclic compound featuring a quinoline nucleus substituted with a carboxyl group at the 4-position, is a cornerstone scaffold in medicinal chemistry and drug development.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2][3] The precise characterization and quantification of this molecule are paramount for ensuring the purity, stability, and efficacy of active pharmaceutical ingredients (APIs) and their formulations. This guide provides a comprehensive overview of the state-of-the-art analytical techniques for the definitive characterization of quinoline-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals.
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering field-proven insights to empower researchers to not only apply these techniques but also to understand and adapt them for their specific analytical challenges. Each protocol is designed as a self-validating system, ensuring robustness and reliability in your results.
Physicochemical Properties: A Foundation for Method Development
A thorough understanding of the physicochemical properties of quinoline-4-carboxylic acid is critical for selecting and optimizing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₂ | [4] |
| Molecular Weight | 173.17 g/mol | [4] |
| Appearance | Cream-colored to light brown powder | [4] |
| Melting Point | 254-255 °C | [5] |
| pKa | 1.03 ± 0.10 (Predicted) | [5] |
| Solubility | Soluble in DMSO | [5] |
The presence of both a carboxylic acid group and a quinoline nitrogen atom means its solubility is pH-dependent.[6] This is a key consideration for developing liquid chromatography methods and for sample preparation.
Core Analytical Workflow: A Multi-Technique Approach
A robust characterization of quinoline-4-carboxylic acid relies on a synergistic combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the puzzle, from separation and quantification to structural elucidation and functional group identification.
Caption: Integrated workflow for the comprehensive characterization of quinoline-4-carboxylic acid.
High-Performance Liquid Chromatography (HPLC/UPLC): Purity and Quantification
Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for assessing the purity of quinoline-4-carboxylic acid and for its quantification in various matrices.[7][8] The method leverages the compound's hydrophobicity for effective separation from impurities.
Causality of Method Design: The choice of a C18 stationary phase is driven by the aromatic nature of the quinoline ring. An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[8] Acetonitrile is a common organic modifier due to its favorable UV transparency and elution strength.
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is designed for the purity assessment and quantification of quinoline-4-carboxylic acid.
1.1. Materials and Reagents:
-
Quinoline-4-carboxylic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid) (HPLC grade)[8]
-
Methanol (for sample dissolution)
1.2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 325 nm |
| Injection Volume | 10 µL |
1.3. Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in Methanol.
-
From the stock solution, prepare a working solution of 50 µg/mL in a 50:50 mixture of Acetonitrile and Water.[7]
-
Filter the working solution through a 0.45 µm syringe filter prior to injection.
1.4. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][10][11]
Caption: Workflow for HPLC method validation according to ICH guidelines.
Mass Spectrometry (MS): Molecular Confirmation and Structural Insights
Mass spectrometry is an indispensable tool for confirming the molecular weight of quinoline-4-carboxylic acid and for providing structural information through fragmentation analysis. It is often coupled with liquid chromatography (LC-MS) for enhanced specificity.
Electron Ionization (EI) Mass Spectrometry
Under EI conditions, quinoline-4-carboxylic acid exhibits characteristic fragmentation patterns. The primary fragmentation includes the loss of the carboxylic acid group.[12]
Key Fragmentation Pathways:
-
[M]⁺•: Molecular ion at m/z 173.
-
[M - COOH]⁺: Loss of the carboxyl radical (45 Da), resulting in a fragment at m/z 128.[12]
-
[M - CO₂]⁺•: Loss of carbon dioxide (44 Da), giving a fragment at m/z 129.[12]
-
Further fragmentation of the quinoline ring can lead to the loss of HCN, producing an ion at m/z 102 .[12]
Electrospray Ionization (ESI) Tandem Mass Spectrometry (ESI-MS/MS)
In positive ion mode ESI, quinoline-4-carboxylic acid is readily protonated to form the [M+H]⁺ ion at m/z 174. Collision-induced dissociation (CID) of this precursor ion yields characteristic product ions. For carboxylic acids, derivatization can be used to improve ionization efficiency in reverse-phase LC-MS.[13][14]
Protocol 2: LC-MS/MS for Sensitive Quantification
This protocol is designed for the sensitive and selective quantification of quinoline-4-carboxylic acid in complex matrices.
2.1. LC Conditions:
-
Utilize UPLC for faster analysis and better resolution, with conditions similar to the analytical HPLC method but scaled for smaller particle size columns (e.g., ≤ 2 µm).
2.2. MS Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 174.1 ([M+H]⁺) |
| Product Ions (Q3) | To be determined by infusing a standard solution and performing a product ion scan. Common losses include H₂O and CO. |
| Collision Energy | Optimize for maximum product ion intensity |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150 °C |
| Desolvation Gas | Nitrogen, at an optimized flow rate and temperature |
2.3. Sample Preparation:
-
For biological matrices like plasma, protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interferences.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of quinoline-4-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the protons on the quinoline ring system. The chemical shifts and coupling patterns are characteristic of the substituted aromatic structure. Spectral data is available on public databases like PubChem and SpectraBase.[4][16][17]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carboxyl carbon will appear at a characteristic downfield shift.
Protocol 3: NMR Sample Preparation and Data Acquisition
3.1. Materials and Reagents:
-
Quinoline-4-carboxylic acid sample
-
Deuterated solvent (e.g., DMSO-d₆, as the compound is soluble in DMSO)[5][17]
-
NMR tubes
3.2. Sample Preparation:
-
Accurately weigh 5-10 mg of the quinoline-4-carboxylic acid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
3.3. Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For quinoline-4-carboxylic acid, FTIR is particularly useful for confirming the presence of the carboxylic acid and the aromatic quinoline system.
Characteristic FTIR Absorption Peaks:
| Wavenumber (cm⁻¹) | Assignment | Description |
| 3436–3242 | O–H stretch | Broad absorption characteristic of the carboxylic acid hydroxyl group.[18][19] |
| 1724–1708 | C=O stretch | Strong absorption from the carboxylic acid carbonyl group.[18][19] |
| ~1600-1450 | C=C and C=N stretch | Absorptions characteristic of the aromatic quinoline ring. |
Protocol 4: FTIR Analysis using KBr Pellet
4.1. Materials and Reagents:
-
Quinoline-4-carboxylic acid sample
-
Potassium bromide (KBr), IR grade, dried
-
Mortar and pestle
-
Pellet press
4.2. Sample Preparation:
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically several tons) to form a transparent or translucent pellet.
4.3. Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Conclusion
The analytical characterization of quinoline-4-carboxylic acid requires a multi-faceted approach, integrating chromatographic separation with a suite of spectroscopic techniques. HPLC/UPLC provides robust methods for purity assessment and quantification. Mass spectrometry confirms molecular identity and aids in impurity profiling. NMR spectroscopy offers definitive structural elucidation, while FTIR provides rapid confirmation of key functional groups. By employing the detailed protocols and understanding the scientific rationale presented in this guide, researchers can ensure the comprehensive and accurate characterization of this vital pharmaceutical scaffold, thereby upholding the highest standards of scientific integrity and accelerating the drug development process.
References
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Title: Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides Source: Chemical Papers URL: [Link]
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Title: Quinoline-4-carboxylic acid Source: SIELC Technologies URL: [Link]
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Title: Kynurenic Acid Source: PubChem URL: [Link]
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Title: Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction Source: UI Scholars Hub URL: [Link]
-
Title: Quinoline-4-carboxylic acid | Solubility of Things Source: solubilityofthings.com URL: [Link]
-
Title: 4-Quinolinecarboxylic acid Source: PubChem URL: [Link]
-
Title: Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re Source: UI Scholars Hub URL: [Link]
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Title: Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot Source: Cherry URL: [Link]
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Title: Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers Source: ResearchGate URL: [Link]
-
Title: BMRB entry bmse000410 - Kynurenic Acid Source: Biological Magnetic Resonance Bank URL: [Link]
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Title: Quinoline-4-carboxylic acid - Optional[1H NMR] - Spectrum Source: SpectraBase URL: [Link]
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Title: Ortho-quinone methide driven synthesis of kynurenic acid lactams Source: RSC Publishing URL: [Link]
-
Title: Physicochemical Characterization of Kynurenine Pathway Metabolites Source: PMC URL: [Link]
-
Title: Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF Source: ResearchGate URL: [Link]
-
Title: Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography Source: ACS Food Science & Technology URL: [Link]
-
Title: Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study Source: PubMed URL: [Link]
-
Title: 2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum Source: SpectraBase URL: [Link]
-
Title: CID 159966550 | C20H14N2O4 Source: PubChem URL: [Link]
-
Title: HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column Source: SIELC Technologies URL: [Link]
-
Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]
-
Title: Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047) Source: The Human Metabolome Database URL: [Link]
-
Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]
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Title: 4-Quinolinecarboxylic acid Source: Chem-Impex URL: [Link]
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Title: UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae Source: SpringerLink URL: [Link]
-
Title: An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer Source: MDPI URL: [Link]
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Title: Quinoline-4-carboxylic Acid Source: PubMed URL: [Link]
-
Title: Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review Source: ResearchGate URL: [Link]
-
Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: NIH URL: [Link]
-
Title: Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: PubMed URL: [Link]
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Title: Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho Source: SciSpace URL: [Link]
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Application Notes and Protocols for In Vitro Studies with 6-Chloro-2-methylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] 6-Chloro-2-methylquinoline-4-carboxylic acid is a synthetic compound whose specific biological activities are not yet extensively documented in publicly available literature. However, its structural features—a quinoline-4-carboxylic acid core, a chlorine atom at the 6-position, and a methyl group at the 2-position—suggest a strong potential for biological activity based on established structure-activity relationships of analogous compounds.
The carboxylic acid moiety at the 4-position is a key feature in many biologically active quinolines, often involved in critical binding interactions with biological targets.[2][3][4] The presence of a chlorine atom can enhance the pharmacological properties of a molecule by increasing its lipophilicity and metabolic stability.[5] Furthermore, the 2-methylquinoline scaffold has been identified in compounds with notable anticancer activity.[6][7]
This document provides a comprehensive guide for initiating in vitro studies with this compound, proposing three key areas of investigation: anticancer, anti-inflammatory, and antimicrobial activities. The protocols provided are foundational and can be adapted for various experimental setups.
I. Proposed Area of Investigation 1: Anticancer Activity
Scientific Rationale
Numerous quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation such as dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).[2][3][4] The structural similarity of this compound to these known inhibitors makes it a compelling candidate for anticancer drug discovery. Initial in vitro screening for cytotoxic effects on cancer cell lines is a critical first step in evaluating this potential.
Experimental Workflow: Anticancer Activity Screening
Caption: Workflow for assessing the anticancer activity of this compound.
Protocol 1: Cell Viability Assay (MTT/XTT)
This protocol outlines the use of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays to determine the cytotoxic effect of the test compound on cancer cells.[8][9][10][11]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT or XTT assay kit
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT/XTT Assay:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate for 15 minutes.[8][9][10]
-
For XTT Assay: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.[8][9]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100 Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Hypothetical Data Presentation:
| Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) of this compound |
| MCF-7 | 48 | 15.2 |
| A549 | 48 | 22.8 |
| HCT116 | 48 | 9.5 |
II. Proposed Area of Investigation 2: Anti-inflammatory Activity
Scientific Rationale
Inflammation is a key process in many diseases, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response.[12][13][14][15][16] Some quinoline derivatives have been shown to possess anti-inflammatory properties. Given the structural features of this compound, it is plausible that it may modulate inflammatory pathways. An initial investigation into its ability to inhibit NF-κB activation in response to an inflammatory stimulus would be a valuable screening approach.
Signaling Pathway: NF-κB Activation
Caption: The NF-κB signaling pathway and a proposed point of inhibition for this compound.
Protocol 2: Inhibition of NF-κB Activation Assay
This protocol describes a method to assess the inhibitory effect of the test compound on lipopolysaccharide (LPS)-induced NF-κB activation in macrophages (e.g., RAW 264.7 cell line) by measuring the nuclear translocation of the p65 subunit of NF-κB.[12][13]
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
Primary antibody against NF-κB p65
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells in complete medium. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Cell Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein from the nuclear extracts onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. A decrease in the amount of p65 in the nuclear fraction in the presence of the test compound indicates inhibition of NF-κB activation.
Hypothetical Data Presentation:
| Treatment | LPS (1 µg/mL) | This compound (µM) | Nuclear NF-κB p65 (Relative Density) |
| Control | - | 0 | 1.0 |
| LPS | + | 0 | 5.2 |
| Compound | + | 10 | 3.1 |
| Compound | + | 50 | 1.5 |
III. Proposed Area of Investigation 3: Antimicrobial Activity
Scientific Rationale
The quinoline ring is a core component of many synthetic antibacterial agents (e.g., fluoroquinolones).[5][17][18][19][20][21] The presence of a chloro substituent on the quinoline ring has been associated with potent antimicrobial activity.[5] Therefore, this compound is a promising candidate for evaluation as a novel antimicrobial agent. A fundamental initial step is to determine its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
Experimental Workflow: Antimicrobial Activity Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of the test compound against Gram-positive and Gram-negative bacteria.[22][23][24][25][26]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum Preparation: Grow bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.[23]
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.[26]
Hypothetical Data Presentation:
| Bacterial Strain | Gram Stain | MIC (µg/mL) of this compound |
| Staphylococcus aureus | Positive | 8 |
| Escherichia coli | Negative | 32 |
Conclusion
While direct experimental data for this compound is currently sparse, the established biological activities of structurally related quinoline derivatives provide a strong rationale for its investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent. The protocols and workflows detailed in these application notes offer a robust starting point for researchers to explore the therapeutic potential of this compound. Further studies to elucidate its precise mechanism of action will be crucial for its future development.
References
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Hancock, R. E. W. (2001). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
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Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Retrieved from [Link]
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Arredondo, Y., et al. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 44(30), 12845-12859. Retrieved from [Link]
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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Gaspare, B., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2024). Synthesis and Anticancer Activity of New 2-methylquinoline with Pyridine, Thiazole and Pyrazole Derivatives. Research Journal of Chemistry and Environment, 28(12), 31-41. Retrieved from [Link]
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Sharma, S., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate. Retrieved from [Link]
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Showalter, H. D., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4573-4590. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Kumar, R., et al. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. Retrieved from [Link]
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Covert, M. W. (2016). Measurement of NF-κB Activation in TLR-Activated Macrophages. In Methods in Molecular Biology (Vol. 1390, pp. 265-276). Springer. Retrieved from [Link]
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Wang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 935560. Retrieved from [Link]
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Wang, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 935560. Retrieved from [Link]
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González-García, E., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2351. Retrieved from [Link]
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Mitchell, S., et al. (2016). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1390, 265-276. Retrieved from [Link]
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Zhang, H., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 843944. Retrieved from [Link]
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Gilmore, T. D. (Ed.). (2015). NF-kappa B: Methods and Protocols. Springer. Retrieved from [Link]
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Oeckinghaus, A., & Ghosh, S. (2011). Monitoring the Levels of Cellular NF-κB Activation States. Methods in Molecular Biology, 674, 1-15. Retrieved from [Link]
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Zhang, H., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 843944. Retrieved from [Link]
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Wang, Y., et al. (2015). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 1(10), 475-481. Retrieved from [Link]
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Fivephoton Biochemicals. (n.d.). NF-KAPPA B ACTIVATION ASSAY KIT. Retrieved from [Link]
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Wang, M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research, 14, 6237-6258. Retrieved from [Link]
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Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9. Retrieved from [Link]
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ResearchGate. (n.d.). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Retrieved from [Link]
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ResearchGate. (n.d.). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
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Nile, S. H., & Park, S. W. (2017). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Retrieved from [Link]
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Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29285-29307. Retrieved from [Link]
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Al-Ostath, A. I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Journal of Pharmaceutical Sciences, 10(1), 1-17. Retrieved from [Link]
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Kepp, K. P., et al. (2017). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports, 7(1), 1-11. Retrieved from [Link]
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Wujec, M., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6296. Retrieved from [Link]
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de Faria, G. P., et al. (2023). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. International Journal of Molecular Sciences, 24(23), 16999. Retrieved from [Link]
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El-Naggar, M., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21609-21626. Retrieved from [Link]
-
Siddiqui, N., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48003-48016. Retrieved from [Link]
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Sharma, S., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 7949-7964. Retrieved from [Link]
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developing a research protocol for 6-Chloro-2-methylquinoline-4-carboxylic acid
Abstract
This document provides a comprehensive research protocol for the investigation of 6-Chloro-2-methylquinoline-4-carboxylic acid. Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The specific scaffold of this compound presents a promising starting point for drug discovery efforts, leveraging the known bioactivity of the quinoline core while offering opportunities for further functionalization[2]. This protocol outlines a systematic approach, beginning with the synthesis and characterization of the compound, followed by a tiered screening process to evaluate its potential as an anticancer and antimicrobial agent. Finally, it details methodologies for elucidating the mechanism of action in its most promising therapeutic area. This guide is intended for researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and microbiology.
Introduction and Rationale
The quinoline ring system is a fundamental structural motif in numerous natural products and synthetic pharmaceuticals[1]. The fusion of a benzene and a pyridine ring imparts a unique electronic and steric character that allows for diverse interactions with biological macromolecules. The addition of a carboxylic acid at the 4-position is a common feature in many bioactive quinolines, often contributing to interactions with enzyme active sites or improving pharmacokinetic properties[3][4]. The chloro-substituent at the 6-position can enhance the biological activity of the molecule[5].
Derivatives of this compound have been investigated for various therapeutic applications. For instance, closely related quinoline-4-carboxylic acid derivatives have demonstrated significant growth inhibition in breast cancer cell lines, suggesting a potential mechanism involving cell cycle arrest and apoptosis[6]. Furthermore, hydrazone analogues derived from a 6-chloro-2-methylquinoline core have shown broad-spectrum antimicrobial activity[5]. This precedent provides a strong rationale for the systematic evaluation of the parent compound, this compound, as a potential therapeutic lead.
This protocol will first establish a robust method for the synthesis and purification of the target compound. Subsequently, a two-pronged screening approach will be employed to assess its cytotoxic effects against a panel of human cancer cell lines and its antimicrobial activity against clinically relevant bacterial strains. Promising results in either of these areas will trigger a more in-depth investigation into the compound's mechanism of action.
Compound Synthesis and Characterization
A reliable and scalable synthesis is paramount for any drug discovery campaign. The Doebner reaction provides a straightforward three-component approach to synthesizing quinoline-4-carboxylic acids[7][8].
Synthesis of this compound
This protocol adapts the Doebner reaction for the synthesis of the title compound.
Materials:
-
4-Chloroaniline
-
Pyruvic acid
-
Acetaldehyde
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline (1 equivalent) in absolute ethanol.
-
To this solution, add pyruvic acid (1 equivalent) and acetaldehyde (1.2 equivalents).
-
Gently heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Filter the crude product and wash with cold ethanol.
-
To purify, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid).
-
Dry the purified product under vacuum to yield this compound as a solid.
Physicochemical and Structural Characterization
The identity and purity of the synthesized compound must be rigorously confirmed.
| Technique | Purpose | Expected Outcome |
| Melting Point | Assess purity | A sharp melting point range. |
| ¹H and ¹³C NMR | Structural elucidation | Spectra consistent with the proposed structure of this compound. |
| Mass Spectrometry (MS) | Confirm molecular weight | A molecular ion peak corresponding to the calculated mass of C₁₁H₈ClNO₂ (221.64 g/mol )[9]. |
| High-Performance Liquid Chromatography (HPLC) | Determine purity | A single major peak indicating a purity of ≥98%. |
| Infrared (IR) Spectroscopy | Identify functional groups | Characteristic peaks for C=O (carboxylic acid), C-Cl, and aromatic C-H bonds. |
Biological Screening Protocols
The following is a tiered approach to efficiently screen for promising biological activity.
Caption: Tiered workflow for the biological evaluation of this compound.
Anticancer Activity Screening
This assay will determine the cytotoxic effects of the compound on various cancer cell lines.
Cell Lines:
-
MCF-7 (Breast adenocarcinoma)
-
K-562 (Chronic myelogenous leukemia)[6]
-
HeLa (Cervical carcinoma)[6]
-
A549 (Lung carcinoma)
-
HCT-116 (Colon carcinoma)[10]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.
-
Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity Screening
This assay will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Bacterial Strains:
-
Staphylococcus aureus (Gram-positive)
-
Bacillus subtilis (Gram-positive)
-
Escherichia coli (Gram-negative)
-
Pseudomonas aeruginosa (Gram-negative)
Procedure:
-
Prepare a 2-fold serial dilution of the compound in a 96-well microtiter plate with Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a positive control (bacteria without the compound) and a negative control (broth only). Use a known antibiotic (e.g., Ciprofloxacin) as a reference standard.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Mechanism of Action Protocols
If significant activity is observed in the primary screens, the following protocols can be employed to investigate the underlying mechanism.
Elucidation of Anticancer Mechanism
Caption: Workflow for investigating the anticancer mechanism of action.
This protocol will determine if the compound induces cell cycle arrest.
Procedure:
-
Treat the most sensitive cancer cell line with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M)[11].
This assay will quantify the induction of apoptosis.
Procedure:
-
Treat cells as described in the cell cycle analysis protocol.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Elucidation of Antimicrobial Mechanism
Potential mechanisms for quinoline-based antimicrobials include the inhibition of bacterial DNA gyrase and topoisomerase IV[12].
This assay will determine if the compound inhibits the supercoiling activity of DNA gyrase.
Procedure:
-
Commercially available DNA gyrase supercoiling assay kits can be used.
-
The assay typically involves incubating purified DNA gyrase with relaxed plasmid DNA, ATP, and various concentrations of the test compound.
-
The reaction is stopped, and the different forms of plasmid DNA (supercoiled, relaxed, and linear) are separated by agarose gel electrophoresis.
-
Inhibition of supercoiling is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the control.
Data Analysis and Interpretation
All experiments should be performed in triplicate. Data should be presented as mean ± standard deviation. Statistical significance can be determined using appropriate tests, such as the t-test or ANOVA. IC₅₀ values can be calculated using non-linear regression analysis. The results from the mechanistic studies will be correlated with the initial screening data to build a comprehensive profile of the compound's biological activity.
Safety Precautions
Standard laboratory safety procedures should be followed at all times. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations of the compound and chemical reagents should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in these protocols for specific handling and disposal instructions.
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health (NIH). Available at: [Link]
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Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (2017). PubMed. Available at: [Link]
-
Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. IAJPS. Available at: [Link]
-
Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009). PubMed. Available at: [Link]
-
[Studies on pyridonecarboxylic acids as antibacterial agents. XII. Synthesis and antibacterial activity of 6-chloro-1-cyclopropyl-7-(1-piperazinyl)-1, 4-dihydro-4-oxo-quinoline-3-carboxylic acid and analogues]. (1997). PubMed. Available at: [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). National Institutes of Health (NIH). Available at: [Link]
-
In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2016). National Institutes of Health (NIH). Available at: [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2008). PubMed. Available at: [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2023). MDPI. Available at: [Link]
-
2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582. PubChem. Available at: [Link]
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Application Note: A Framework for Evaluating the Biological Activity of 6-Chloro-2-methylquinoline-4-carboxylic acid
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. 6-Chloro-2-methylquinoline-4-carboxylic acid is a specific derivative within this class, and its structure suggests potential for significant biological activity[4]. This application note provides a comprehensive, tiered experimental framework for researchers, scientists, and drug development professionals to systematically investigate the biological potential of this compound. We present detailed protocols for primary screening and subsequent mechanism of action (MoA) studies, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible data generation.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered immense interest in drug discovery[2][5]. The fusion of a benzene ring to a pyridine ring creates a scaffold that is both structurally rigid and amenable to functionalization, allowing for fine-tuning of its physicochemical and pharmacological properties. Specifically, the quinoline-4-carboxylic acid moiety is a key pharmacophore in several established drug classes. For instance, it is central to the activity of certain dihydroorotate dehydrogenase (DHODH) inhibitors, which have applications in cancer and autoimmune diseases[6].
The subject of this guide, this compound, possesses key structural features that warrant investigation: a chloro-substituent at position 6, which can enhance bioactivity, and a methyl group at position 2[2]. This document outlines a logical, multi-tiered approach to systematically profile its activity, moving from broad primary screening to more focused mechanistic studies.
Pre-Experimental Considerations: Building a Solid Foundation
Before initiating biological assays, foundational characterization of the test compound is critical for data integrity and reproducibility.
2.1 Compound Purity, Solubility, and Stability
-
Purity Assessment: The purity of this compound should be ≥95%, as confirmed by HPLC and NMR. Impurities can confound biological results.
-
Solubility Determination: The compound's solubility must be determined in various solvents, particularly Dimethyl Sulfoxide (DMSO) for stock solutions and aqueous buffers or cell culture media for working solutions. The final DMSO concentration in assays should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.
-
Stability Analysis: The stability of the compound in solution under experimental conditions (e.g., 37°C, 5% CO₂) should be assessed to ensure it does not degrade over the course of the assay.
2.2 Rationale for Assay Selection The proposed screening cascade is based on the well-documented activities of structurally related quinoline derivatives. The most prominent activities reported in the literature are antiproliferative, antimicrobial, and anti-inflammatory effects, making these the logical starting points for investigation[7][8][9][10].
Tier 1: Primary Screening for Broad Biological Activity
The initial tier of experiments is designed to efficiently identify if this compound possesses significant activity in three key therapeutic areas.
Caption: Tiered experimental workflow for biological activity profiling.
Protocol: In Vitro Antiproliferative Assay (MTT Method)
This assay quantitatively assesses the ability of a compound to inhibit cell proliferation, a hallmark of anticancer agents[11].
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.
-
RPMI-1640 or DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
MTT solution (5 mg/mL in PBS), sterile-filtered.
-
DMSO.
-
96-well microplates.
-
Positive control (e.g., Doxorubicin).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include vehicle control (DMSO) and positive control wells.[11]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) for Test Compound | Hypothetical IC₅₀ (µM) for Doxorubicin |
| MCF-7 | Breast Cancer | 15.2 | 0.8 |
| A549 | Lung Cancer | 22.5 | 1.2 |
| HCT116 | Colon Cancer | 12.8 | 0.5 |
| MCF-10A | Non-cancerous Breast | > 100 | 5.5 |
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A standardized inoculum of bacteria or fungi is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection of turbidity.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Fungal strains (e.g., Candida albicans ATCC 90028).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Sterile 96-well microplates.
Procedure:
-
Compound Preparation: Prepare a 2X serial dilution of the test compound in the appropriate broth within a 96-well plate (50 µL/well).
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Incubation: Incubate plates at 35°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Data Acquisition: Determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth.
| Microorganism | Type | Hypothetical MIC (µg/mL) |
| S. aureus | Gram-positive Bacteria | 16 |
| E. coli | Gram-negative Bacteria | 64 |
| C. albicans | Yeast | >128 |
Protocol: Anti-inflammatory Screening (Nitric Oxide Inhibition)
This assay assesses the compound's ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[10]
Principle: LPS stimulation of RAW 264.7 macrophage cells induces the expression of inducible nitric oxide synthase (iNOS), leading to NO production. NO in the culture supernatant is measured using the Griess reagent, which reacts with nitrite (a stable product of NO) to form a colored azo compound.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
DMEM medium, 10% FBS, Penicillin-Streptomycin.
-
LPS from E. coli.
-
Griess Reagent System.
-
Positive control (e.g., Dexamethasone).
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of each component of the Griess reagent sequentially.
-
Data Acquisition: Measure the absorbance at 540 nm. Create a standard curve with sodium nitrite to quantify nitrite concentration.
-
Viability Check: Perform a parallel MTT assay on the treated cells to ensure that NO inhibition is not due to cytotoxicity.
Tier 2: Mechanism of Action (MoA) Elucidation
If significant activity is observed in Tier 1, the following experiments can elucidate the underlying molecular mechanisms.
Caption: A potential anti-inflammatory mechanism via NF-κB pathway inhibition.
4.1 For Anticancer Activity:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[11]
-
Apoptosis Assay: Employ Annexin V-FITC/PI dual staining and flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells, confirming if cell death occurs via apoptosis.[11]
4.2 For Antimicrobial Activity:
-
Time-Kill Kinetic Assay: This assay reveals whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) by measuring the rate of bacterial killing over time.
-
Biofilm Inhibition Assay: Many chronic infections involve biofilms. Use a crystal violet staining method to quantify the compound's ability to prevent biofilm formation or eradicate established biofilms.
4.3 For Anti-inflammatory Activity:
-
Cytokine Measurement: Use ELISA or qPCR to measure the expression levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants or lysates of LPS-stimulated macrophages treated with the compound.
-
Western Blot Analysis: To investigate the NF-κB pathway, probe for key proteins like phosphorylated IκBα and the nuclear translocation of the p65 subunit. A reduction in these markers would suggest NF-κB inhibition.[10]
Conclusion
This application note provides a structured, hypothesis-driven framework for the initial biological characterization of this compound. By following a tiered approach—from broad phenotypic screening to focused mechanistic studies—researchers can efficiently identify and validate potential therapeutic activities. The protocols described herein are robust, well-established, and designed to generate high-quality, interpretable data, paving the way for further preclinical development.
References
- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
- 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid. PubChem.
- Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid. PubMed.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino.
- This compound. MySkinRecipes.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone deriv
- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. NIH.
- 6-CHLORO-2-METHYL-QUINOLINE-4-CARBOXYLIC ACID Product Description. ChemicalBook.
- Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. NIH.
- This compound. Sigma-Aldrich.
- Studies on pyridonecarboxylic acids as antibacterial agents. PubMed.
- The Antiproliferative Potential of Quinoline Carboxylic Acids: A Technical Guide for Researchers. Benchchem.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry.
- The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. Benchchem.
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
- Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed.
- Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: High-Purity Recovery of 6-Chloro-2-methylquinoline-4-carboxylic acid via Strategic Recrystallization
Executive Summary
6-Chloro-2-methylquinoline-4-carboxylic acid is a pivotal intermediate in the synthesis of a variety of pharmacologically active quinoline-based compounds.[1][2] The efficacy, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API) are critically dependent on the purity of such precursors. This document provides a comprehensive, field-proven guide to the purification of this compound using the robust technique of recrystallization. We will delve into the underlying physicochemical principles, present a systematic approach to solvent selection, and provide a detailed, step-by-step protocol for obtaining a crystalline product of high purity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and life sciences sectors.
The Imperative of Purity: Understanding the Recrystallization Principle
Recrystallization is a powerful purification technique for solid compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[3][4] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[5] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, leading to its crystallization out of the solution. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") due to their lower concentration or higher solubility.[4]
The success of this technique hinges on the selection of an appropriate solvent and the controlled rate of cooling, which influences the size and purity of the resulting crystals. Slow cooling is paramount as it allows for the methodical formation of a crystal lattice, which inherently excludes foreign molecules (impurities).[5]
Caption: Principle of Purification by Recrystallization.
Strategic Solvent Selection: The Key to Success
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[4][6] An ideal solvent should exhibit the following characteristics:
-
High Solubilizing Power at Elevated Temperatures: The solvent must completely dissolve the this compound at or near the solvent's boiling point.
-
Low Solubilizing Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, to ensure maximum recovery upon cooling.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
Given the structure of this compound (a heterocyclic aromatic carboxylic acid), polar organic solvents are promising candidates. The carboxylic acid functional group allows for hydrogen bonding, suggesting solubility in alcohols, while the quinoline core is a large, relatively non-polar structure. A systematic screening is essential.
Protocol for Solvent Screening
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., 0.5 mL) dropwise at room temperature, agitating after each addition. Note the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.[6] Observe if the compound dissolves completely.
-
If a clear solution is obtained upon heating, allow it to cool slowly to room temperature, and then place it in an ice-water bath.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of crystals upon cooling.
Illustrative Solvent Screening Data
The following table presents hypothetical results to guide the selection process. Actual results must be determined empirically.
| Solvent | Dielectric Constant (20°C) | Solubility at 25°C | Solubility at Boiling Point | Observations upon Cooling | Suitability |
| Water | 80.1 | Insoluble | Insoluble | N/A | Poor (Single Solvent) |
| Ethanol | 24.5 | Sparingly Soluble | Very Soluble | Good crystal formation | Excellent Candidate |
| Acetone | 21.0 | Soluble | Very Soluble | Poor recovery | Poor |
| Ethyl Acetate | 6.0 | Sparingly Soluble | Soluble | Moderate crystal formation | Good Candidate |
| Toluene | 2.4 | Insoluble | Sparingly Soluble | Low dissolution | Poor |
| N,N-Dimethylformamide (DMF) | 36.7 | Very Soluble | Very Soluble | Poor recovery | Poor (High BP is also an issue) |
| Ethanol/Water (e.g., 9:1) | - | Sparingly Soluble | Very Soluble | May induce rapid precipitation | Good for anti-solvent method |
Based on this illustrative screening, Ethanol appears to be a highly suitable single solvent for the recrystallization of this compound.
Detailed Step-by-Step Recrystallization Protocol
This protocol assumes ethanol has been selected as the optimal solvent. Safety glasses, gloves, and a lab coat must be worn at all times. The procedure should be performed in a fume hood.
Caption: Experimental Workflow for Recrystallization.
Materials & Equipment:
-
Crude this compound
-
Ethanol (reagent grade or higher)
-
Activated charcoal (optional)
-
Erlenmeyer flasks (at least two)
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Watch glass
-
Stemless funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) and a magnetic stir bar into an appropriately sized Erlenmeyer flask.
-
In a separate flask, heat ethanol to its boiling point.
-
Add the hot ethanol portion-wise to the flask containing the crude solid while stirring and heating.[6] Continue adding solvent until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes the recovery yield upon cooling.[5]
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, remove the flask from the heat source. Allow it to cool slightly to prevent violent boiling when adding the charcoal.
-
Add a small amount (e.g., a spatula tip) of activated charcoal. Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules.
-
Reheat the mixture to boiling for 2-5 minutes, ensuring continuous stirring.
-
-
Hot Filtration (Optional, but required if charcoal was used):
-
This step removes insoluble impurities or the added charcoal. Pre-heat a clean Erlenmeyer flask (the receiving flask) and a stemless funnel on the hotplate.
-
Place a piece of fluted filter paper into the hot funnel.
-
Quickly pour the hot solution through the fluted filter paper into the pre-heated receiving flask. Causality: Speed and maintaining a high temperature are essential to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.[6]
-
-
Crystallization:
-
Cover the mouth of the flask containing the hot, clear filtrate with a watch glass. This prevents solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature.[6] Large, well-defined crystals should begin to form.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[5] Causality: Slow cooling allows for the selective and ordered growth of the crystal lattice, excluding impurities. Rushing this step can trap impurities within the crystals.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Collect the crystals by vacuum filtration, swirling the flask to transfer all the solid into the funnel.
-
Use a small amount of the cold mother liquor to rinse any remaining crystals from the flask into the funnel.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol. Causality: The cold solvent will wash away the adhering mother liquor (which contains the dissolved impurities) without dissolving a significant amount of the purified product crystals.
-
-
Drying the Crystals:
-
Continue to draw air through the crystals on the Büchner funnel for several minutes to partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely in a dust-free environment, or for faster results, dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Purity Assessment & Validation
The purity of the recrystallized product must be verified.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product with the crude material. The purified product should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): Confirms the chemical structure and can reveal the presence of any remaining impurities.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. If that fails, scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated; cooling is too rapid. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. |
| Low Recovery Yield | Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not cold. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing. |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the optional decolorization step with activated charcoal is performed. |
References
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available at: [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]
-
J-Stage. (n.d.). Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
- Google Patents. (2005). Method for purifying quinolinecarboxylic acid derivative. WO2005073239A1.
-
ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Available at: [Link]
-
PubChem. (n.d.). 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid. Available at: [Link]
-
PubMed. (1990). Biosynthesis of Quinoxaline Antibiotics: Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. Available at: [Link]
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Available at: [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]
-
ChemSynthesis. (n.d.). 6-chloro-2,4-quinolinedicarboxylic acid. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Sci Vis Lab. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Available at: [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]
-
PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Available at: [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]
-
PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloro-2-methylquinoline-4-carboxylic acid
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Welcome to the technical support center for the synthesis of 6-Chloro-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this important quinoline derivative. As a key intermediate in medicinal chemistry, particularly for antimalarial agents, optimizing its synthesis is crucial for efficient drug discovery pipelines.[1]
This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, troubleshooting strategies for common experimental hurdles, and detailed protocols grounded in established chemical principles.
Core Synthesis Pathway: The Doebner Reaction
The most common and direct route to synthesizing this compound is the Doebner reaction . This is a three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid.[2][3]
For our target molecule, the specific reactants are:
-
Aniline: 4-Chloroaniline
-
Aldehyde: Acetaldehyde
-
Pyruvic Acid
The reaction proceeds under heating to yield the desired quinoline-4-carboxylic acid derivative.[2]
Reaction Mechanism Overview
Understanding the mechanism is fundamental to troubleshooting. The Doebner reaction is a variation of the more general Doebner-von Miller synthesis.[4][5] It involves the following key stages:
-
Initial Condensation: Acetaldehyde undergoes a self-condensation (aldol condensation) to form crotonaldehyde, an α,β-unsaturated aldehyde.
-
Michael Addition: The 4-chloroaniline performs a nucleophilic conjugate addition (Michael addition) to the crotonaldehyde.[6]
-
Cyclization: The intermediate undergoes an intramolecular electrophilic cyclization onto the benzene ring.
-
Dehydration & Oxidation: The resulting dihydroquinoline intermediate is dehydrated and then oxidized to form the stable aromatic quinoline ring system.[6] The oxidizing agent can be an intermediate Schiff's base formed during the reaction or an external agent.[7]
Caption: Simplified workflow of the Doebner reaction for synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<40%). What are the primary causes and how can I fix this?
Low yield is the most frequent complaint and typically stems from one of three areas: reactant quality, reaction conditions, or side reactions.
Root Cause A: Purity of Starting Materials The purity of your 4-chloroaniline and pyruvic acid is paramount. Impurities can interfere with the reaction, leading to unwanted byproducts.[8]
-
Solution:
-
Verify Purity: Always check the purity of your starting materials via techniques like NMR or melting point analysis.
-
Purify if Necessary: Recrystallize the 4-chloroaniline if it appears discolored. Distill pyruvic acid if it is old or has polymerized.
-
Root Cause B: Suboptimal Reaction Conditions The Doebner reaction is sensitive to temperature and acid concentration.[9]
-
Solution:
-
Temperature Control: Excessively high temperatures can promote polymerization and tar formation.[9][10] Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. A stepwise heating profile can also help manage exothermic phases.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. While often run in a solvent like ethanol, the reaction can be catalyzed by Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄).[5][9] Experiment with different acid catalysts and concentrations to find the optimal balance for your setup.
-
Root Cause C: Competing Side Reactions The most significant side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl intermediate (crotonaldehyde), which leads to the formation of intractable tars.[9][10][11]
-
Solution:
-
Gradual Addition: Add the acetaldehyde slowly to the heated acidic solution of the aniline and pyruvic acid. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction over self-polymerization.[9][10]
-
Biphasic System: Consider a biphasic solvent system (e.g., water/toluene). This can sequester the aldehyde in the organic phase, reducing its polymerization in the acidic aqueous phase where the primary reaction occurs.[10][12]
-
Caption: Logical workflow for troubleshooting low reaction yields.
Question 2: My reaction mixture turns into a dark, thick tar. How can I prevent this and isolate my product?
Tar formation is a classic problem in Doebner-von Miller type syntheses, caused by the polymerization of aldehyde intermediates under harsh acidic conditions.[10][11][13]
-
Preventative Measures:
-
Moderators: The use of a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[13]
-
Temperature Control: As mentioned, avoid excessive heat. Gentle heating to initiate the reaction, followed by careful control of any exotherm, is crucial.[13]
-
Slow Reagent Addition: This is the most effective strategy. Slowly adding the acetaldehyde prevents its concentration from building up, thus inhibiting polymerization.[9][13]
-
-
Isolation from a Tar-like Mixture:
-
Dilution & Basification: Once the reaction is complete, cool the mixture and dilute it with water. Carefully make the mixture strongly alkaline by adding a concentrated base solution (e.g., NaOH). This will neutralize the acid and precipitate the crude product while keeping some polymeric impurities in solution.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).[12]
-
Purification: The combined organic layers will likely be dark. Treat with activated carbon to remove color, then dry over anhydrous sodium sulfate. After solvent removal, the crude product will require further purification, typically by recrystallization from a solvent like ethanol or by column chromatography.[12]
-
Question 3: My final product is contaminated with an impurity that I can't easily remove. What could it be?
Besides starting materials and tars, a common impurity is the partially hydrogenated dihydroquinoline intermediate.
Root Cause: Incomplete Oxidation The final step of the synthesis is the oxidation of a 1,2-dihydroquinoline intermediate to the fully aromatic quinoline.[10] If this oxidation is incomplete, the dihydro- species will persist.
-
Solutions:
-
Ensure Sufficient Oxidant: In many Doebner-von Miller reactions, an intermediate anil or the α,β-unsaturated carbonyl itself acts as the oxidant.[6] If yields are consistently low and this impurity is present, the inclusion of a mild external oxidizing agent (e.g., nitrobenzene, though handle with care) can drive the reaction to completion.[7]
-
Monitor Reaction: Use TLC to monitor the reaction's progress. The disappearance of the dihydroquinoline intermediate (which will have a different Rf value) can signify the reaction's endpoint.[9]
-
Post-Reaction Oxidation: If the impurity is co-isolated with the product, it may be possible to perform a separate oxidation step on the crude mixture using an agent like manganese dioxide (MnO₂) or DDQ.[10]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal molar ratio for the reactants?
-
A1: Typically, a slight excess of the aldehyde (e.g., 1.2 equivalents) is used relative to the aniline (1.0 equivalent) and pyruvic acid (1.0 equivalent) to drive the reaction forward. However, this should be optimized empirically.
-
-
Q2: Can I use a different aldehyde instead of acetaldehyde?
-
A2: Yes. The Doebner reaction is versatile. Using a different aldehyde will change the substituent at the 2-position of the quinoline ring. For example, using benzaldehyde would lead to a 2-phenyl substituted quinoline.
-
-
Q3: What are the key safety precautions for this reaction?
-
A3: The reaction is typically run under acidic conditions and requires heating, often under reflux.[13] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always perform the reaction in a well-ventilated fume hood. The neutralization step with a strong base is exothermic and should be done carefully with cooling.
-
Optimized Experimental Protocol
This protocol incorporates the troubleshooting advice to maximize yield and minimize side product formation.
Materials:
-
4-Chloroaniline (1.0 eq)
-
Pyruvic acid (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Ethanol (or solvent of choice)
-
Concentrated Hydrochloric Acid (catalytic)
-
Sodium Hydroxide solution (for workup)
-
Ethyl Acetate (for extraction)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-chloroaniline (1.0 eq) and pyruvic acid (1.0 eq) in ethanol.
-
Acidification: Add a catalytic amount of concentrated HCl and heat the mixture to a gentle reflux (approx. 70-80°C).
-
Slow Addition: Place acetaldehyde (1.2 eq) in the dropping funnel and add it dropwise to the refluxing mixture over a period of 1-2 hours. This is the critical step to prevent polymerization.
-
Reaction Monitoring: After the addition is complete, allow the mixture to reflux for an additional 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup - Neutralization: Cool the reaction vessel in an ice bath. Slowly and carefully add a concentrated solution of NaOH until the mixture is strongly alkaline (pH > 12).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the product into ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Final Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Table 1: Summary of Key Optimization Parameters
| Parameter | Standard Condition | Optimized Approach | Rationale for Optimization |
| Reagent Addition | All reagents mixed at once | Slow, dropwise addition of acetaldehyde | Minimizes aldehyde concentration, preventing polymerization and tar formation.[9][10] |
| Temperature | High reflux | Lowest effective temperature (e.g., 70-80°C) | Reduces the rate of side reactions like polymerization.[10] |
| Catalyst | Strong Brønsted Acid | Titrate catalyst amount; consider milder Lewis acids | Balances reaction rate against acid-catalyzed side reactions.[9] |
| Oxidation | Relies on in-situ oxidant | Monitor for completion; consider post-reaction oxidation | Ensures conversion of dihydroquinoline intermediates to the final product.[10] |
Parameter Interdependence Diagram
The success of this synthesis depends on the careful balance of several interconnected factors.
Caption: Interplay of reaction parameters affecting synthesis outcome.
References
- Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
- Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Wikipedia. Doebner–Miller reaction.
- Benchchem. Preventing side product formation in quinoline synthesis.
- SynArchive. Doebner-Miller Reaction.
- Benchchem. byproduct formation in the Doebner-von Miller reaction.
- Benchchem. optimizing solvent and base conditions for quinoline synthesis.
- ChemicalBook. 6-CHLORO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID synthesis.
- Benchchem. troubleshooting side reactions in the synthesis of quinoline derivatives.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- MySkinRecipes. This compound.
- ChemicalBook. 2-(4-CHLORO-PHENYL)-6-METHYL-QUINOLINE-4-CARBOXYLIC ACID synthesis.
- ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
- MDPI. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate.
- Flychem Co., ltd. Common Quinoline Synthesis Reactions.
- Wikipedia. Quinoline.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids
Introduction: The Enduring Relevance of the Pfitzinger Reaction
First discovered by Wilhelm Pfitzinger in the late 19th century, the Pfitzinger reaction remains a cornerstone of heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids.[1][2][3] The reaction condenses an isatin (or a derivative) with a carbonyl compound possessing an α-methylene group in the presence of a strong base.[4][5] The resulting quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast range of biological activities, including antibacterial, antiviral, and anticancer properties.[4][6][7]
This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, offering expert-driven troubleshooting advice and optimization strategies in a direct question-and-answer format.
Core Principles: Understanding the "Why" Behind the Synthesis
A firm grasp of the Pfitzinger reaction mechanism is critical for effective troubleshooting. The process unfolds in a series of well-defined stages, and a failure at any stage can lead to poor outcomes.
The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, yielding a keto-acid intermediate (isatinate).[1][8] This intermediate's aniline moiety then condenses with the carbonyl compound to form an imine, which tautomerizes to the more stable enamine.[1][4] The final steps involve an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring.[8][9]
Caption: The mechanism of the Pfitzinger reaction.
Troubleshooting Guide
This section addresses the most common issues encountered during the Pfitzinger synthesis. Each answer provides a causal explanation and a series of actionable steps to resolve the problem.
Q1: My reaction yield is very low, or I'm getting no product at all. What are the likely causes and how can I fix this?
A1: A low or zero yield is the most common issue and typically points to a problem in the initial stages of the reaction or with the reactivity of your substrates.
Likely Cause 1: Incomplete Hydrolysis of Isatin The reaction cannot proceed if the isatin ring is not efficiently opened by the base to form the keto-acid intermediate.[10]
-
Diagnosis: The reaction mixture may retain the initial deep purple/orange color of the isatin salt for an extended period instead of transitioning to the expected brown or yellow of the opened intermediate.
-
Solutions:
-
Increase Base Concentration: Ensure you are using a sufficiently concentrated strong base. A 33% (w/v) solution of KOH in ethanol or water is a common starting point.[8] You can increase the molar equivalents of the base to ensure the environment remains sufficiently basic.[10]
-
Pre-Stir Isatin and Base: Before adding the carbonyl compound, allow the isatin and base solution to stir at room temperature for at least one hour.[11] This "pre-incubation" period ensures the complete formation of the isatinate intermediate.
-
Consider a Stronger Base: While KOH and NaOH are standards, for particularly stubborn substrates, a stronger base like potassium tert-butoxide (t-BuOK) in an appropriate anhydrous solvent could be cautiously explored, though this may increase side reactions.
-
Likely Cause 2: Low Reactivity of the Carbonyl Compound Steric hindrance or unfavorable electronics can make the carbonyl compound a poor reaction partner.
-
Diagnosis: TLC analysis shows unreacted isatinate and carbonyl compound even after prolonged heating.
-
Solutions:
-
Increase Reaction Temperature: Refluxing at a higher temperature can provide the necessary activation energy. This may require switching to a higher-boiling solvent like diethylene glycol, but be mindful of potential decomposition.
-
Increase Stoichiometry: Using a slight excess (1.2–1.5 equivalents) of the carbonyl compound can help drive the condensation step forward.[10]
-
Switch to a More Reactive Carbonyl: If your synthetic plan allows, using an aldehyde instead of a ketone, or a ketone with less steric bulk around the carbonyl group, will significantly increase the reaction rate.
-
Likely Cause 3: Decomposition The combination of strong base and high heat can degrade starting materials or the final product.
-
Diagnosis: The reaction mixture turns into a dark, intractable tar with little to no desired product upon workup.
-
Solutions:
-
Monitor Closely with TLC: Track the reaction's progress to identify the point of maximum product formation. Avoid unnecessarily long reaction times that can promote decomposition.[10]
-
Reduce Temperature: While seemingly counterintuitive to the advice above, sometimes a lower temperature for a longer duration can provide a better yield by minimizing decomposition pathways. Finding this balance is key to optimization.
-
Caption: A workflow for troubleshooting low-yield Pfitzinger reactions.
Q2: My reaction produces a dark, tarry, or resinous crude product that is difficult to handle. What causes this and how can I minimize it?
A2: Tar formation is a classic problem in reactions run under strongly basic, high-temperature conditions. It arises from undesired side reactions and polymerization of the starting materials or intermediates.[10]
-
Causality: Acetaldehyde and some simple ketones are prone to self-condensation (aldol reactions) in strong base, creating complex polymeric byproducts.[12] Additionally, the highly reactive intermediates of the Pfitzinger synthesis can undergo alternative, non-productive reaction pathways if the desired cyclization is slow.
-
Prevention & Mitigation Strategies:
-
Control Temperature: Avoid excessive heat. A gentle, controlled reflux is often better than aggressive boiling.
-
Order of Addition: Add the carbonyl compound gradually to the pre-formed isatinate solution. This maintains a low instantaneous concentration of the carbonyl, disfavoring self-condensation.
-
Solvent Choice: While ethanol is common, sometimes a more polar, aprotic solvent can alter the reaction pathway favorably, although this requires significant re-optimization.
-
Work-up Technique: Do not despair if you get a tarry mixture. After acidification, try triturating the crude solid with a solvent in which the product is sparingly soluble but the impurities are more soluble (e.g., hot ethanol, ethyl acetate, or diethyl ether). This can help break up the resin and extract the desired compound.
-
Q3: I'm struggling with the product isolation and purification. What are the best practices?
A3: Effective isolation hinges on leveraging the carboxylic acid functionality of the product.
-
Work-up Protocol:
-
Solvent Removal: After the reaction is complete, remove the bulk of the organic solvent (e.g., ethanol) via rotary evaporation.[4]
-
Aqueous Dissolution: Add water to the residue. The product should dissolve as its carboxylate salt (e.g., potassium quinoline-4-carboxylate).
-
Base Wash: Extract the aqueous solution with a non-polar organic solvent like diethyl ether or dichloromethane.[7] This crucial step removes unreacted, neutral carbonyl compounds and other non-acidic impurities, which are often the main contaminants.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with an acid like acetic acid or dilute HCl.[4][7] The product will precipitate out as the neutral carboxylic acid. Aim for a pH of 4-5 for complete precipitation.
-
Collection: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.[4]
-
-
Purification (Recrystallization): The crude product can almost always be purified by recrystallization. Common solvents include ethanol, an ethanol/water mixture, or DMF (N,N-dimethylformamide) for less soluble compounds.[4][8]
Optimization Strategies & FAQs
Q1: How does the choice of base (e.g., KOH vs. NaOH) and its concentration affect the reaction?
A1: The base is arguably the most critical reagent. It acts as both a reactant (for hydrolysis) and a catalyst.
-
Identity: Potassium hydroxide (KOH) is generally preferred over sodium hydroxide (NaOH). The resulting potassium isatinate and carboxylate salts are often more soluble in alcoholic solvents than their sodium counterparts, which can prevent the reaction mixture from becoming an unmanageable slurry.
-
Concentration: A high concentration of base is required to drive the initial hydrolysis of the isatin's amide bond.[6] Typically, a 33% aqueous or ethanolic solution provides the necessary basicity. Weaker bases like carbonates are generally ineffective.
Q2: Can microwave irradiation accelerate the Pfitzinger reaction?
A2: Yes, microwave-assisted synthesis is an excellent method for optimizing the Pfitzinger reaction. Several reports have documented its advantages.[3][13]
-
Benefits:
-
Drastically Reduced Reaction Times: Reactions that take 12-24 hours with conventional heating can often be completed in 5-20 minutes under microwave irradiation.[4]
-
Improved Yields: The rapid, uniform heating can minimize the formation of thermal decomposition byproducts, often leading to cleaner reactions and higher isolated yields.
-
-
Considerations: The protocol requires a dedicated microwave reactor and sealed reaction vessels to safely reach temperatures above the solvent's boiling point.
Q3: How do substituents on the isatin ring affect reactivity?
A3: Substituents can have a profound electronic effect.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) on the isatin ring make the amide bond more susceptible to nucleophilic attack by hydroxide. This can facilitate the initial ring-opening step. However, they also decrease the nucleophilicity of the resulting aniline intermediate, which can slow down the subsequent condensation with the carbonyl compound.[10]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups have the opposite effect. They can make the initial hydrolysis more difficult but increase the nucleophilicity of the aniline intermediate, speeding up the condensation step.
Data Presentation: Impact of Key Variables
| Variable | Condition | Expected Impact on Yield & Rate | Rationale & Causality |
| Base | High Concentration (e.g., 33% KOH) | Increases Rate & Yield | Drives the initial, often rate-limiting, hydrolysis of the isatin amide bond. |
| Low Concentration or Weak Base | Decreases Rate & Yield | Insufficient basicity to efficiently open the isatin ring. | |
| Temperature | Increased (e.g., Reflux) | Increases Rate (Yield may vary) | Provides activation energy for condensation and cyclization. Can increase decomposition if too high or prolonged. |
| Decreased (e.g., Room Temp) | Decreases Rate | Reaction may be too slow to be practical. | |
| Carbonyl | Aldehyde or Unhindered Ketone | Increases Rate & Yield | Less steric hindrance and higher electrophilicity at the carbonyl carbon favors condensation. |
| Sterically Hindered Ketone | Decreases Rate & Yield | The bulky groups impede the nucleophilic attack by the aniline intermediate. | |
| Heating | Microwave Irradiation | Dramatically Increases Rate & Often Yield | Rapid, uniform heating minimizes side reactions and overcomes activation barriers efficiently.[4][13] |
| Conventional Heating | Slower Rate | Standard method, but longer reaction times can lead to more byproducts from decomposition. |
Experimental Protocols
Safety Precaution: Always perform these reactions in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The use of strong bases and heating requires caution.
Protocol 1: General Synthesis via Conventional Heating (2-methylquinoline-4-carboxylic acid)
-
Prepare Base Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (5.0 g, ~0.09 mol) in 95% ethanol (15 mL). Stir until fully dissolved.[8]
-
Isatin Ring Opening: To the stirred KOH solution, add isatin (5.0 g, 0.034 mol). Stir the mixture at room temperature for 1 hour. The color should change from orange/purple to a brown/yellow suspension, indicating the formation of the potassium isatinate.[11]
-
Add Carbonyl: Gradually add acetone (3.0 mL, ~0.041 mol) to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~79°C) using a heating mantle. Maintain reflux with continuous stirring for 24 hours.[5] Monitor the reaction's progress by TLC (e.g., using a 7:3 ethyl acetate:hexane eluent).
-
Work-up:
-
Cool the mixture to room temperature and pour it into 100 mL of an ice-water mixture.
-
Acidify the solution to pH 4-5 by slowly adding glacial acetic acid. A precipitate will form.
-
Cool the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 20 mL).
-
-
Purification: Dry the crude product in a vacuum oven. Recrystallize from ethanol to afford pure 2-methylquinoline-4-carboxylic acid.
Protocol 2: Microwave-Assisted Synthesis
-
Vessel Preparation: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[4]
-
Add Carbonyl: To this solution, add the appropriate ketone or aldehyde (10.0 - 12.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5-15 minutes at a temperature of 120-150°C (this will require optimization).
-
Work-up:
-
After irradiation, cool the vessel to room temperature.
-
Filter the (often dark) solution to remove any insoluble material.
-
Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid to precipitate the product.[4]
-
Collect the solid by filtration, wash with water, and dry.
-
References
-
Wikipedia. Pfitzinger reaction. [Link]
- Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).
-
ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]
-
International Journal of Science and Research (IJSR). (2017). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Link]
-
ResearchGate. (2018). The Pfitzinger Reaction. (Review). [Link]
-
Semantic Scholar. Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Link]
-
Royal Society of Chemistry. (2006). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. [Link]
-
YouTube. (2024). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in indophenazino fused carbazoles and azacarbazoles. [Link]
-
MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
ResearchGate. (2019). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]
-
YouTube. (2020). Pfitzinger Reaction. [Link]
-
ResearchGate. (2008). ChemInform Abstract: Synthesis of Substituted Quinoline-4-carboxylic Acids. [Link]
-
ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]
-
Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. [Link]
-
UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. [Link]
-
Scribd. Chemistry of Pfitzinger Synthesis. [Link]
-
Reddit. (2022). Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months? [Link]
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijsr.net [ijsr.net]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 12. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solubility Challenges of 6-Chloro-2-methylquinoline-4-carboxylic Acid in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility issues of 6-Chloro-2-methylquinoline-4-carboxylic acid in your biological assays. As researchers and drug development professionals, encountering compounds with poor aqueous solubility is a frequent and often frustrating hurdle. This guide is designed to provide you with a comprehensive understanding of the underlying principles governing the solubility of this quinoline carboxylic acid derivative and to offer practical, step-by-step strategies to overcome these challenges, ensuring the accuracy and reliability of your experimental data.
Understanding the Molecule: A Tale of Two Moieties
This compound possesses a chemical structure that presents a classic solubility dilemma. The quinoline core is a bicyclic aromatic system, rendering it inherently hydrophobic and poorly soluble in aqueous environments. Conversely, the carboxylic acid group at the 4-position is a polar, ionizable handle that offers a key to unlocking its solubility. The interplay between these two features dictates the compound's behavior in different solvent systems and pH conditions.
A critical parameter to consider is the compound's pKa, the pH at which the carboxylic acid group is 50% ionized. The predicted pKa for this compound is approximately 0.94.[1] This low pKa indicates that it is a relatively strong acid. At a pH above its pKa, the carboxylic acid will be deprotonated to form the more water-soluble carboxylate anion.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with this compound.
Q1: I've dissolved my compound in DMSO to make a stock solution, but it precipitates when I add it to my aqueous assay buffer. What's happening and how can I fix it?
This is a very common phenomenon known as "crashing out." It occurs because the compound is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer. When the concentrated DMSO stock is diluted into the buffer, the solvent environment rapidly changes, and the compound precipitates out of the solution.[3]
Troubleshooting Steps:
-
Reduce the Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 1% (v/v), and for sensitive cell-based assays, even lower (e.g., <0.1%).[4]
-
Optimize Your Dilution Strategy:
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions in your assay buffer. This gradual change in solvent polarity can help keep the compound in solution.[3]
-
Stirring/Vortexing: Add the stock solution dropwise to the assay buffer while gently stirring or vortexing to promote rapid mixing and dispersion.[3]
-
-
Pre-warm Your Buffer: For assays conducted at physiological temperatures (e.g., 37°C), pre-warming your assay buffer can sometimes improve solubility.[3]
Q2: My compound is still precipitating even at low DMSO concentrations. What other options do I have?
If optimizing your DMSO-based protocol is insufficient, you'll need to explore alternative solubilization strategies. The following flowchart provides a decision-making framework for a systematic approach.
Caption: A systematic approach to troubleshooting solubility issues.
Q3: How do I use pH to my advantage with this acidic compound?
Given the acidic nature of the carboxylic acid group, increasing the pH of your buffer will significantly enhance the solubility of this compound.[2]
Key Considerations:
-
Buffer Choice: Select a buffer system that can maintain the desired pH throughout your experiment. Common biological buffers and their useful pH ranges are listed below.
-
Assay Compatibility: Ensure that the chosen pH is compatible with your biological system (e.g., enzyme activity, cell viability). Most cell-based assays are performed at a physiological pH of around 7.4.
Protocol for pH-Dependent Solubility Testing:
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of this compound to a small volume of each buffer.
-
Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a constant temperature.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
| Buffer System | Useful pH Range |
| Acetate | 3.8 - 5.8 |
| MES | 5.5 - 6.7 |
| Phosphate (PBS) | 6.0 - 8.0 |
| HEPES | 6.8 - 8.2 |
| Tris | 7.5 - 9.0 |
Q4: What are co-solvents, and how should I use them?
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[5]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs), such as PEG 300 and PEG 400
Important Considerations:
-
Toxicity: Co-solvents can be toxic to cells, so it's crucial to determine the maximum tolerable concentration in your specific assay.
-
Assay Interference: High concentrations of co-solvents can affect enzyme activity and other biological processes.
Q5: I've heard about cyclodextrins. How do they work, and are they suitable for my compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like the quinoline portion of your compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[6]
Caption: Formation of a soluble inclusion complex with cyclodextrin.
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): Commonly used, but has limited water solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): Modified cyclodextrins with greatly enhanced aqueous solubility and lower toxicity, making them more suitable for biological applications.
Protocol for Preparing a Cyclodextrin Inclusion Complex (Kneading Method):
-
Weigh out the desired molar ratio of this compound and the chosen cyclodextrin (e.g., 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of a water/alcohol mixture to form a paste.
-
Gradually add the compound to the paste while continuously kneading with a pestle for a specified time (e.g., 30-60 minutes).
-
Dry the resulting mixture, for instance, in a vacuum oven, to obtain a solid powder of the inclusion complex.[7]
Q6: When should I consider using surfactants?
Surfactants, or detergents, can solubilize hydrophobic compounds by forming micelles in aqueous solutions. The hydrophobic core of the micelle encapsulates the compound, while the hydrophilic shell interacts with the water.[8]
Classes of Surfactants:
-
Non-ionic surfactants: (e.g., Tween® 20, Tween® 80, Triton™ X-100) are generally milder and less likely to denature proteins, making them a good starting point for enzymatic assays.[9][10]
-
Anionic, Cationic, and Zwitterionic surfactants: These can be more disruptive to biological systems and should be used with caution.[11]
Critical Consideration: Surfactants can significantly impact enzyme kinetics and interfere with certain assay readouts.[12] It is essential to run appropriate controls to assess the effect of the surfactant alone on your assay.
Minimizing Assay Interference: A Critical Step for Data Integrity
The agents used to solubilize your compound can themselves interfere with your biological assay, leading to false-positive or false-negative results.
Cell-Based Assays (e.g., MTT, CellTiter-Glo®)
-
MTT Assay: Some solubilizing agents can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[13] Additionally, some compounds can interfere with the formazan product's absorbance.[1] It is crucial to include a "no-cell" control with your compound and solubilizing agent to check for direct MTT reduction.
-
Luciferase-Based Assays (e.g., CellTiter-Glo®): Small molecules can directly inhibit or stabilize the luciferase enzyme, leading to either a decrease or an unexpected increase in the luminescent signal.[14][15] A cell-free luciferase assay with your compound and solubilizing agent can help identify direct interference.
Enzymatic Assays
-
Enzyme Inhibition/Activation: Solvents, co-solvents, and surfactants can directly affect the activity of your target enzyme.[12] Always perform a control experiment with the vehicle (the solubilizing agent without the compound) to assess its impact on enzyme kinetics.
Recommended Experimental Workflow
The following diagram outlines a general workflow for developing a suitable formulation for this compound in your biological assay.
Caption: A workflow for formulation development and validation.
Conclusion
Successfully incorporating poorly soluble compounds like this compound into biological assays requires a systematic and well-controlled approach. By understanding the physicochemical properties of your compound and carefully selecting and validating your solubilization strategy, you can generate reliable and reproducible data, accelerating your research and development efforts.
References
- BenchChem Technical Support Team. (2025, December).
- BenchChem Technical Support Team. (2025).
- Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.
- BenchChem Technical Support Team. (2025). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide. BenchChem.
- BenchChem Technical Support Team. (2025).
- Mehrzadi, S., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH.
- BenchChem Technical Support Team. (2025). A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. BenchChem.
- Thorne, N., et al. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual - NCBI Bookshelf.
- Auld, D. S., & Inglese, J. (2020). Inhibitor bias in luciferase-based luminescence assays. ScienceOpen.
- BenchChem Technical Support Team. (2025).
- Egorova, K. S., et al. (2022).
- Vinarov, Z., et al. (2012).
- Holmberg, K. (2018). Interactions between surfactants and hydrolytic enzymes. PubMed.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- BenchChem Technical Support Team. (2025).
- van Meer, P. J., et al. (2016). The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. PubMed.
- Varghese, G. V., & Holmberg, K. (2018). Understanding Interactions of Surfactants and Enzymes: Impact of Individual Surfactants on Stability and Wash Performance of Protease Enzyme in Detergents.
- Fletcher, P. D., et al. (1985). Interaction of enzymes with surfactants in aqueous solution and in water-in-oil microemulsions. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
- GoldBio. (n.d.). Luciferase-based Reporter Assay Troubleshooting Guide.
- BenchChem Technical Support Team. (2025). Androgen receptor-IN-5 interference with luciferase assays.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Lee, H. W., et al. (2014). Quinoline-2-carboxylic acid isolated from Ephedra pachyclada and its structural derivatives show inhibitory effects against α-glucosidase and α-amylase. Journal of the Korean Society for Applied Biological Chemistry, 57, 441-444.
- PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid.
- PubChem. (n.d.). 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid.
- ChemicalBook. (n.d.). 436087-49-9(6-CHLORO-2-METHYL-QUINOLINE-4-CARBOXYLIC ACID) Product Description.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- OAText. (2016).
- Abcam. (n.d.).
- Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor...
- Aragen Life Sciences. (2021, September 30).
- MedChemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
- Sigma-Aldrich. (n.d.). This compound.
- Jain, S., et al. (2009).
- Sarabia-Vallejo, Á., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
- University of Tartu. (2025, August 28).
- BenchChem Technical Support Team. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- Santa Cruz Biotechnology. (n.d.). 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid.
- MedChemExpress. (n.d.). Co-solvents.
- Sigma-Aldrich. (n.d.). 6-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid.
- ResearchGate. (2025, August 6). Experimental pKa values of carboxylic acids 37, 43, 61, and 62.
- Singh, P., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
- Jain, S., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate.
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
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Technical Support Center: Purification of 6-Chloro-2-methylquinoline-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 6-Chloro-2-methylquinoline-4-carboxylic acid (CAS 436087-49-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important quinoline derivative. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.
Part 1: Foundational Purification Strategy
Q1: I've just completed the synthesis of crude this compound. What is the best general approach for purification?
A1: The optimal purification strategy depends on the nature and quantity of impurities in your crude product. A multi-step approach is typically most effective, beginning with a liquid-liquid extraction to remove bulk impurities, followed by either recrystallization or column chromatography for final purification.
Core Rationale: The structure of this compound contains both a basic quinoline nitrogen and an acidic carboxylic acid group. This amphoteric nature, combined with its aromatic core, dictates its solubility and provides unique "handles" for purification.
Recommended General Workflow:
-
Acid-Base Extraction (Work-up): Before attempting crystallization or chromatography, an acid-base work-up is highly effective. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while many non-acidic organic impurities (like unreacted aniline derivatives or neutral byproducts) remain in the organic phase.
-
Isolation: Separate the aqueous layer and carefully re-acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out. The pH change protonates the carboxylate, rendering the molecule insoluble in water.[1]
-
Filtration: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove residual salts, and dry thoroughly.
-
-
High-Purity Polish: The solid obtained from the acid-base extraction is often significantly purer but may still contain closely related impurities. The next step is typically recrystallization. Column chromatography is generally reserved for difficult separations or when only small quantities of material are available.
Below is a diagram illustrating this primary decision-making workflow.
Caption: General purification workflow for this compound.
Part 2: Troubleshooting Recrystallization
Recrystallization is the most powerful and economical method for purifying this compound, but it requires careful optimization.[2]
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][3] Given the compound's polarity (aromatic, chloro-substituted, with a carboxylic acid group), polar protic or polar aprotic solvents are the best starting points.
Experimental Protocol: Solvent Screening
-
Preparation: Place ~20-30 mg of your pre-purified solid into several small test tubes.
-
Room Temperature Test: Add a candidate solvent (e.g., 0.5 mL) to each test tube at room temperature. Agitate and observe. An ideal solvent will not dissolve the compound.[2]
-
Hot Test: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Observe if the solid fully dissolves.[2]
-
Cooling Test: If the compound dissolves when hot, allow the solution to cool slowly to room temperature, then place it in an ice bath. The formation of a high volume of crystalline precipitate is the desired outcome.
Solvent Selection Guide
| Solvent System | Dielectric Constant (20°C) | Rationale & Expected Behavior |
| Ethanol | 24.5 | Good Starting Point. The hydroxyl group can hydrogen bond with the carboxylic acid, but the ethyl group provides some non-polar character. Often shows good solubility differential.[4] |
| Methanol | 32.7 | More polar than ethanol. May dissolve the compound too well at room temperature, leading to poor recovery.[5] |
| Acetic Acid | 6.2 | Can be an excellent solvent for carboxylic acids due to strong hydrogen bonding. The product is often highly soluble when hot and insoluble when cold. |
| Ethanol/Water | N/A | A powerful mixed-solvent system. Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Reheat to clarify and then cool slowly. |
| Dichloromethane (DCM) / Hexane | 8.9 / 1.9 | A non-polar system. Dissolve the compound in a minimal amount of DCM (a poor solvent), then add hexane (an anti-solvent) until cloudy. This is less common for polar compounds but can sometimes work. |
Q3: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The compound separates as a liquid phase instead of a solid crystal lattice.
Causality & Solutions:
-
Cause 1: Solution is cooling too rapidly.
-
Solution: Insulate the flask (e.g., with glass wool or by placing it in a large beaker) to ensure slow, gradual cooling. Do not move the flask directly from boiling solvent to an ice bath. Allow it to reach room temperature first.[2]
-
-
Cause 2: Solvent is too non-polar or the solution is too concentrated.
-
Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. If using a mixed-solvent system (like Ethanol/Water), add more of the "good" solvent (Ethanol).
-
-
Cause 3: Presence of impurities.
-
Solution: Impurities can depress the melting point and interfere with crystal lattice formation. If slow cooling and solvent adjustments fail, the product may need to be purified by another method first (e.g., column chromatography) to remove the problematic impurity before a final recrystallization.
-
Q4: I've followed the procedure, but no crystals are forming, even after cooling in an ice bath. What are my next steps?
A4: This indicates that the solution is not supersaturated, or that nucleation (the initial formation of a crystal seed) has not occurred.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystal growth to begin.[3]
-
Seeding: If you have a small crystal of pure product from a previous batch, add it to the solution. This "seed crystal" acts as a template for further crystallization.
-
-
Increase Supersaturation:
-
Evaporation: Remove the flask stopper and gently heat the solution to boil off a small portion of the solvent. This will increase the solute concentration. Allow it to cool again.
-
Add an "Anti-solvent": If using a single solvent system, you can try adding a miscible solvent in which your compound is insoluble (an "anti-solvent"). For example, if your compound is dissolved in ethanol, slowly add drops of water or hexane. Do this until the solution becomes persistently cloudy, then gently warm until it is clear again and allow it to cool slowly.
-
Part 3: Addressing Specific Impurities
The synthesis of quinolines, often via methods like the Doebner-von Miller reaction, can introduce specific side-products.[6][7]
Q5: My final product has a persistent yellow or brown color. How can I decolorize it?
A5: Color is often due to high-molecular-weight, conjugated polymeric byproducts or tars, which are common in acid-catalyzed quinoline syntheses.[8] These are often present in trace amounts but are highly chromophoric.
Protocol: Activated Charcoal Treatment
-
Dissolution: Dissolve the impure, colored solid in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol).
-
Charcoal Addition: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the charcoal carefully to the hot solution, as it can cause vigorous bumping. It's safer to cool the solution slightly before adding the charcoal and then re-heating.
-
Adsorption: Swirl the mixture and keep it at or near the boiling point for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[2]
-
Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the charcoal. If it cools, your product will crystallize prematurely on the filter paper.
-
Use a pre-heated funnel (e.g., by placing it in an oven or rinsing with hot solvent) and fluted filter paper for rapid filtration into a clean, pre-heated receiving flask.
-
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly as you would for a normal recrystallization.
Q6: My analytical data (LCMS/NMR) shows the presence of dihydroquinoline impurities. How can I remove them?
A6: Dihydroquinoline impurities arise from the incomplete oxidation of the dihydroquinoline intermediate during the synthesis.[8] Since their polarity is very similar to the desired aromatic product, they can be extremely difficult to remove by chromatography or recrystallization.
Solution: Post-Purification Oxidation
If dihydro-impurities are present, the most effective strategy is to perform a chemical oxidation on the semi-purified material.
-
Reaction Setup: Dissolve the impure product in a suitable solvent like toluene or dichloromethane.
-
Oxidant Addition: Add an appropriate oxidizing agent. Common choices include:
-
Manganese Dioxide (MnO₂): A mild, heterogeneous oxidant that is easy to remove by filtration. Use a stoichiometric excess.
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A powerful and efficient oxidant.
-
-
Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring the disappearance of the dihydro-impurity by TLC or LCMS.
-
Work-up: Once the oxidation is complete, filter off the oxidant (if heterogeneous, like MnO₂) or perform an appropriate aqueous wash to remove the oxidant byproducts.
-
Final Purification: After removing the solvent, the resulting solid can be subjected to a final recrystallization to achieve high purity.
Caption: Decision tree for handling common specific impurities.
Part 4: Purity Assessment
Q7: How can I reliably assess the purity of my final product?
A7: A single analytical technique is often insufficient. A combination of methods should be used to confirm both the identity and purity of your this compound.
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and checking for baseline impurities. A single spot in multiple eluent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment.[9] A reversed-phase C18 column with a mobile phase such as acetonitrile/water with a TFA or formic acid modifier is a typical starting point for carboxylic acids.[10] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The absence of signals corresponding to starting materials or expected byproducts (e.g., aliphatic protons from dihydro-impurities) confirms purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. LCMS is particularly powerful as it combines the separation power of HPLC with the identification power of MS.[9]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broaden the range.[3]
References
- BenchChem (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
-
Jeyaperumal, K. S., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o169. Available at: [Link]
-
Wikipedia. Doebner–Miller reaction. Available at: [Link]
- BenchChem (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available at: [Link]
- Supplementary Information for Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst.
-
ResearchGate. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Available at: [Link]
-
Slideshare. Doebner-Miller reaction and applications. Available at: [Link]
-
PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]
-
Bouhfid, R., & Essassi, E. M. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Molbank, 2006(5), M486. Available at: [Link]
-
ResearchGate. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Available at: [Link]
- University of California, Davis. Recrystallization and Crystallization.
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
- BenchChem (2025). Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
PubChem. 2-Chloroquinoline-4-carboxylic acid. Available at: [Link]
-
El-Faham, A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2892. Available at: [Link]
-
Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]
- BenchChem (2025). An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents.
-
University of Calgary, Department of Chemistry. Solubility of Organic Compounds. Available at: [Link]
-
Ohkubo, M., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 83(19), 12016–12024. Available at: [Link]
-
Al-Rimawi, F., & Kharoaf, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. Available at: [Link]
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avoiding byproduct formation in 6-Chloro-2-methylquinoline-4-carboxylic acid synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Chloro-2-methylquinoline-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, with a primary focus on minimizing byproduct formation and maximizing yield and purity. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice grounded in established chemical principles.
Synthesis Overview: The Doebner Reaction
The synthesis of 2-substituted quinoline-4-carboxylic acids is classically achieved via the Doebner reaction . This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1][2] For our target molecule, this compound, the reactants are 4-chloroaniline, acetaldehyde (often generated in situ from paraldehyde), and pyruvic acid, typically in a solvent like ethanol under reflux.
While seemingly straightforward, the reaction is a delicate balance of multiple equilibria. The initial step is the formation of a Schiff base (imine) between 4-chloroaniline and acetaldehyde. This is followed by a Michael-type addition of the enol or enolate of pyruvic acid. Subsequent cyclization, dehydration, and oxidation/aromatization yield the final quinoline product. The complexity of this cascade provides multiple pathways for byproduct formation if conditions are not precisely controlled.
Core Reaction Pathway
Caption: The Doebner reaction pathway for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the Doebner reaction preferred for this specific synthesis?
The Doebner reaction is highly convergent, assembling the complex quinoline core from three simple, commercially available starting materials in a single pot. It directly installs the required 2-methyl and 4-carboxylic acid groups, making it more atom-economical than multi-step sequences that might require subsequent functionalization.
Q2: What are the most critical parameters to control during the reaction?
The three most critical parameters are:
-
Temperature: Excessive heat can promote polymerization and the formation of tar, while insufficient heat will lead to a sluggish reaction and incomplete conversion.
-
Rate of Pyruvic Acid Addition: A high local concentration of pyruvic acid can lead to its self-condensation, a major byproduct pathway. Slow, controlled addition is crucial.
-
Solvent Choice: The solvent (typically ethanol or methanol) must effectively dissolve the reactants and intermediates. Its boiling point often dictates the reaction temperature.
Q3: What is a realistic yield and purity to expect?
With an optimized protocol, yields can range from 65% to 85%. Purity of the crude product can be variable, often contaminated with byproducts. However, after a straightforward recrystallization, purity greater than 98% is readily achievable.
Q4: How can I monitor the reaction progress effectively?
Thin Layer Chromatography (TLC) is the most common method. A suitable mobile phase would be a mixture of ethyl acetate and hexane, often with a small amount of acetic acid (e.g., 8:2:0.1 v/v/v Ethyl Acetate:Hexane:Acetic Acid) to ensure the carboxylic acid product moves up the plate. The disappearance of 4-chloroaniline (the limiting reagent) is a key indicator of reaction completion.
Troubleshooting Guide: Byproduct Formation and Low Yield
This section addresses the most common issues encountered during the synthesis. We diagnose the problem, explain the underlying chemical cause, and provide a validated solution.
Problem 1: Significant formation of a dark, insoluble tar-like substance.
-
Probable Cause: This is the most frequent issue and is typically caused by polymerization side reactions. Strong Brønsted acids (like HCl or H₂SO₄, sometimes used as catalysts) and high temperatures can catalyze the polymerization of acetaldehyde or other unsaturated intermediates.[3]
-
Scientific Explanation: The reaction mechanism involves highly reactive cationic intermediates. Under harsh acidic conditions and high heat, these intermediates can attack other electron-rich species non-selectively, leading to complex, high-molecular-weight polymers (tar).
-
Solution:
-
Temperature Control: Maintain the reaction at a gentle reflux. Avoid aggressive heating that creates "hot spots" in the reaction flask.
-
Catalyst Choice: While the reaction is often run without an external acid catalyst, some protocols use them. If you are using a strong acid, consider switching to a milder Lewis acid catalyst like Zinc Chloride (ZnCl₂) or Boron Trifluoride Etherate (BF₃·OEt₂), which can promote the key steps without causing extensive charring.[2]
-
Solvent Volume: Ensure the reaction is not overly concentrated. A more dilute solution can help to dissipate heat and reduce the probability of intermolecular polymerization reactions.
-
Problem 2: Isolation of 6-Chloro-2-hydroxyquinoline-4-carboxylic acid as a major byproduct.
-
Probable Cause: This byproduct arises from a competing reaction pathway where 4-chloroaniline reacts with two molecules of pyruvic acid, without the involvement of acetaldehyde.
-
Scientific Explanation: 4-chloroaniline can react with one molecule of pyruvic acid to form an imine. This imine can then be attacked by the enolate of a second pyruvic acid molecule. Cyclization and tautomerization lead to the 2-hydroxy (or 2-quinolone) analogue. This pathway becomes competitive if the Schiff base formation from acetaldehyde is slow or if the pyruvic acid concentration is too high.
-
Solution:
-
Order of Addition: Pre-mix the 4-chloroaniline and acetaldehyde (or paraldehyde) in the solvent and allow them to stir for 15-30 minutes at room temperature before beginning the addition of pyruvic acid. This allows for the formation of the necessary Schiff base (Intermediate I), biasing the reaction toward the desired pathway.
-
Controlled Pyruvic Acid Addition: Add the pyruvic acid dropwise to the reaction mixture at reflux over a period of 1-2 hours using an addition funnel. This maintains a low steady-state concentration of pyruvic acid, preventing the double-addition side reaction.
-
Caption: Competing reaction pathways leading to desired product vs. 2-hydroxy byproduct.
Problem 3: Low overall yield despite full consumption of starting material.
-
Probable Cause: The final aromatization step is inefficient, or the product is lost during workup and purification. The oxidation of the dihydroquinoline intermediate to the aromatic quinoline is a critical final step. In some cases, an external oxidizing agent is beneficial, but often air or another intermediate serves this role.[4]
-
Scientific Explanation: The dihydroquinoline intermediate formed after cyclization is not aromatic and thus less stable. Aromatization is the thermodynamic driving force. If the reaction conditions do not facilitate this oxidation, the intermediate may persist or revert, lowering the yield of the final isolated product.
-
Solution:
-
Aerate the Reaction: If running the reaction open to the air (with a reflux condenser), gently bubbling a slow stream of air through the reaction mixture during the final hours of reflux can facilitate the oxidative aromatization step.
-
Workup pH Control: The product is an amphoteric molecule (containing both a basic nitrogen and an acidic carboxylic acid). During workup, ensure the pH is carefully adjusted. To isolate the product, the solution should be acidified to a pH of ~3-4, which protonates the quinoline nitrogen but ensures the carboxylic acid is in its neutral, less soluble form, promoting precipitation. Adjusting the pH too low or too high can keep the product in solution as a salt.
-
Purification Solvent: Recrystallization is key. A mixture of ethanol and water, or acetic acid, is often effective. Avoid solvents where the product is highly soluble even when cold, as this will lead to significant losses.
-
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Key Solutions |
| Dark Tar Formation | Excessive heat; harsh acid catalyst | Maintain gentle reflux; use milder Lewis acid or no catalyst; ensure adequate solvent volume. |
| 2-Hydroxy Byproduct | High pyruvic acid concentration; slow Schiff base formation | Pre-mix aniline and aldehyde; add pyruvic acid dropwise over 1-2 hours. |
| Low Yield | Inefficient final oxidation; product loss during workup | Aerate reaction mixture; carefully control pH during precipitation (~3-4); optimize recrystallization solvent. |
| Incomplete Reaction | Insufficient reaction time or temperature | Monitor by TLC until aniline spot disappears; ensure steady reflux for at least 4-6 hours. |
Experimental Protocols
Optimized Protocol for this compound Synthesis
-
Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add 4-chloroaniline (12.75 g, 0.1 mol) and absolute ethanol (200 mL).
-
Schiff Base Formation: To the stirred solution, add paraldehyde (4.4 g, 0.1 mol of acetaldehyde). Stir the mixture at room temperature for 20 minutes.
-
Initiate Reaction: Heat the mixture to a gentle reflux using an oil bath.
-
Pyruvic Acid Addition: In the addition funnel, prepare a solution of pyruvic acid (9.7 g, 0.11 mol) in ethanol (50 mL). Once the main flask is at a steady reflux, add the pyruvic acid solution dropwise over 90 minutes.
-
Reaction: After the addition is complete, maintain the reflux for an additional 4 hours. Monitor the reaction by TLC until the 4-chloroaniline spot is no longer visible.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate as a yellowish solid. Cool the mixture further in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the crude solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 30 mL).
-
Drying: Dry the crude product in a vacuum oven at 60°C overnight. (Typical crude yield: 15-18 g).
Protocol for Purification by Recrystallization
-
Dissolution: Place the crude solid in a 500 mL Erlenmeyer flask. Add glacial acetic acid (~100-150 mL) and heat with stirring on a hotplate until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals.
-
Precipitation: Once at room temperature, place the flask in an ice bath for 1 hour to complete the crystallization process.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water to remove residual acetic acid, followed by a wash with cold ethanol to aid in drying.
-
Drying: Dry the pure, off-white to pale yellow crystals in a vacuum oven at 80°C to a constant weight. (Typical final yield: 14.5 g, ~65-70%; Purity >98%).
References
- Combes, A. (1888). "Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées." Bulletin de la Société Chimique de France, 49, 89. (Historical context for quinoline synthesis).
-
Doebner, O., & von Miller, W. (1881). "Ueber eine neue Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817. Available at: [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Available at: [Link]
-
Kozlov, N. S., & Gusak, K. N. (2006). "Doebner-von Miller reaction." Chemistry of Heterocyclic Compounds, 42(6), 701–718. Available at: [Link]
-
Okano, T., et al. (2013). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry, 78(21), 11095–11101. Available at: [Link]
-
Pfitzinger, W. (1886). "Chinolinderivate aus Isatinsäure." Journal für Praktische Chemie, 33(1), 100. (Describes an alternative synthesis route). Available at: [Link]
-
Sloop, J. C. (2009). "The Combes quinoline synthesis: A green chemistry approach." Journal of Chemical Education, 86(1), 89. (Discusses modern improvements to related syntheses). Available at: [Link]
Sources
Technical Support Center: Optimizing HPLC Separation of Quinoline Carboxylic Acid Isomers
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of quinoline carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar compounds. Here, we will delve into the theoretical underpinnings and practical troubleshooting of common issues encountered during method development and routine analysis. Our focus is on providing not just solutions, but a deeper understanding of the chromatographic principles at play.
Part 1: Understanding the Challenge: The Nature of Quinoline Carboxylic Acid Isomers
Quinoline carboxylic acids are a class of compounds where a carboxylic acid group is attached to a quinoline ring system. Positional isomers, which differ only in the substitution position of the carboxylic acid group on the quinoline scaffold, often exhibit very similar physicochemical properties such as pKa and hydrophobicity.[1] This similarity makes their separation by reversed-phase HPLC a significant challenge, often resulting in poor resolution or co-elution.[2]
Furthermore, these molecules possess both a basic nitrogen atom on the quinoline ring and an acidic carboxylic acid group, making them zwitterionic over a certain pH range.[3] This dual nature means that the mobile phase pH is a critical parameter that profoundly influences their retention and selectivity.
Part 2: Troubleshooting Common HPLC Problems with Quinoline Carboxylic Acid Isomers
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Poor Resolution Between Positional Isomers
Question: I am injecting a mixture of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, but they are co-eluting or appearing as a single broad peak on my C18 column. How can I improve their separation?
Answer: This is a classic challenge with positional isomers. Here’s a systematic approach to improving resolution:
1. Mobile Phase pH Optimization: The Primary Tool for Selectivity
The ionization state of your analytes is the most powerful tool to manipulate selectivity.[4] Since quinoline carboxylic acids have both acidic (carboxylic acid) and basic (quinoline nitrogen) functional groups, their overall charge and polarity are highly dependent on the mobile phase pH.
-
The "Two pH Units Away" Rule of Thumb: For acidic compounds, working at a pH at least two units below the pKa of the carboxylic acid group will ensure it is protonated and less polar, leading to increased retention on a reversed-phase column.[5] Conversely, for basic compounds, a pH two units above the pKa of the quinoline nitrogen will keep it in its neutral, more retained form.[6]
-
Exploiting Subtle pKa Differences: Even small differences in the pKa values between isomers can be exploited. Conduct a pH study, analyzing your sample with mobile phases buffered at various pH values (e.g., from pH 2.5 to 7.0). You will likely observe changes in elution order and selectivity as the ionization of each isomer is differentially affected.[7]
Workflow for pH Optimization:
Caption: A systematic workflow for optimizing mobile phase pH to improve the separation of ionizable isomers.
2. Stationary Phase Selection: Beyond C18
If pH optimization is insufficient, consider a stationary phase with alternative selectivity.
-
Phenyl-Phases: Columns with a phenyl stationary phase (e.g., Phenyl-Hexyl) can provide different selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the quinoline ring of your analytes.[8] These interactions can be sensitive to the position of the carboxylic acid group, which influences the electron density of the aromatic system.
-
Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain (e.g., amide, carbamate). This can help to shield the analytes from interacting with residual silanols on the silica surface, reducing peak tailing for the basic quinoline nitrogen.[9]
3. Organic Modifier and Buffer Concentration
-
Acetonitrile vs. Methanol: Acetonitrile and methanol have different solvent strengths and can offer different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa.
-
Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can improve peak shape and reproducibility by maintaining a constant mobile phase pH and masking residual silanol interactions.[10]
| Parameter | Recommendation for Isomer Separation | Rationale |
| Mobile Phase pH | Screen a range from 2.5 to 7.0 | To exploit differences in the ionization of acidic and basic groups.[7] |
| Stationary Phase | C18, Phenyl-Hexyl, Polar-Embedded | C18 for general hydrophobicity, Phenyl for π-π interactions, Polar-Embedded to reduce silanol interactions.[8][9] |
| Organic Modifier | Acetonitrile or Methanol | They offer different selectivities; test both. |
| Buffer Concentration | 20-50 mM | Ensures stable pH and improves peak shape.[10] |
Issue 2: Peak Tailing
Question: My peaks for quinoline carboxylic acids are showing significant tailing. What is the cause and how can I fix it?
Answer: Peak tailing is a common problem, especially with basic compounds like quinolines.[11] The primary cause is often secondary interactions between the protonated basic nitrogen of the quinoline ring and acidic, negatively charged residual silanol groups (-Si-O⁻) on the silica-based stationary phase.
Troubleshooting Peak Tailing:
Caption: A troubleshooting flowchart for addressing peak tailing in the HPLC analysis of quinoline carboxylic acids.
Detailed Solutions for Peak Tailing:
-
Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.0), the residual silanol groups on the stationary phase are protonated (-Si-OH), minimizing their ability to interact with the positively charged quinoline nitrogen.[10]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica ("Type B") which has fewer metal impurities and is more effectively end-capped.[12] End-capping is a process where the residual silanol groups are chemically bonded with a small, inert silane to prevent them from interacting with analytes.
-
Increase Buffer Strength: A higher concentration of buffer ions can compete with the analyte for interaction with the active sites on the stationary phase, thereby reducing tailing.[11]
-
Avoid Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[11] Try reducing the injection volume or the concentration of your sample.
Issue 3: Irreproducible Retention Times
Question: My retention times are shifting between injections and between different days. What could be causing this instability?
Answer: Fluctuating retention times are often due to a lack of control over the mobile phase conditions, especially pH.
-
Inadequate Buffering: If your mobile phase is not buffered, or if the buffer capacity is insufficient, small changes in the solvent composition or the introduction of the sample can alter the pH, leading to shifts in retention for your ionizable analytes.[13] Always use a buffer, and ensure its pKa is within +/- 1 pH unit of your target mobile phase pH.[14]
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently each time. Inconsistent mixing of the organic and aqueous phases can lead to variability.[15] If using an online mixer, ensure it is functioning correctly.
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.[16]
Part 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for method development for a new pair of quinoline carboxylic acid isomers?
A1: A robust starting point would be:
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (approx. pH 2.5-3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A generic screening gradient, for example, 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: UV, at a wavelength where both isomers have good absorbance.
From this starting point, you can optimize the gradient and mobile phase pH to achieve the desired separation.
Q2: I need to separate chiral quinoline carboxylic acid enantiomers. Will a standard C18 column work?
A2: No, a standard C18 column will not separate enantiomers. You will need to use a chiral stationary phase (CSP) or a chiral derivatization approach.[17] Chiral columns are designed to have specific interactions with enantiomers, allowing for their separation. Alternatively, you can react your enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard reversed-phase column like a C18.[18]
Q3: Can I use Trifluoroacetic Acid (TFA) as a mobile phase additive?
A3: Yes, TFA (typically at 0.1%) is a common additive that acts as both an acidifier to control pH and an ion-pairing agent. It can improve peak shape for basic compounds.[5] However, be aware that TFA can be difficult to completely remove from the column and may suppress the signal if you are using Mass Spectrometry (MS) detection. Formic acid is often preferred for LC-MS applications.[19]
Q4: My quinoline carboxylic acid is sparingly soluble in the mobile phase. What can I do?
A4: First, try preparing your sample in a solvent with a higher organic content, such as 50:50 acetonitrile:water, or even pure methanol or acetonitrile, as long as it is miscible with your mobile phase. Ensure your injection volume is small enough that the injection solvent does not cause peak distortion. If solubility in the mobile phase itself is the issue, you may need to adjust the mobile phase composition, for example, by starting your gradient with a higher percentage of organic solvent.
References
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
-
Muñoz, M. A., et al. (2013). How can I prevent peak tailing in HPLC? ResearchGate. Retrieved from [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2018). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
Jaishetty, N., et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Nishanbaev, S., et al. (2019). How to separate two positional isomers of a polyphenol compound using RP-HPLC? ResearchGate. Retrieved from [Link]
-
Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]
-
ZirChrom. (2004). Method Development Guide. Retrieved from [Link]
-
LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
-
Quora. (2021). How does pH affect the results of HPLC results? Retrieved from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
ResearchGate. (2025). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.eu [hplc.eu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. mastelf.com [mastelf.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 19. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Crystallization of 6-Chloro-2-methylquinoline-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the successful crystallization of 6-Chloro-2-methylquinoline-4-carboxylic acid (CAS 436087-49-9). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in a highly pure, crystalline form. As a molecule possessing a rigid heterocyclic core, a polar carboxylic acid group, and halogen/alkyl substitutions, its crystallization behavior can be complex. This document provides in-depth, field-proven insights and systematic protocols to troubleshoot common issues and optimize your crystallization process.
Core Principles: A Refresher on Crystallization Dynamics
Successful crystallization is a delicate balance between thermodynamics and kinetics. The process is governed by two fundamental steps: nucleation and crystal growth .[1] Nucleation is the initial formation of stable, ordered molecular clusters from a supersaturated solution. Crystal growth is the subsequent, orderly addition of molecules from the solution onto the surface of these nuclei.[1] Nearly every crystallization problem can be traced back to an issue with one or both of these stages, often dictated by factors like solvent choice, supersaturation level, temperature, and the presence of impurities.[2][3]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses the most common problems encountered during the crystallization of this compound.
Q1: How do I select the optimal solvent system for crystallization?
A1: Solvent selection is the most critical factor for successful crystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[4] Given the structure of this compound, which has both polar (carboxylic acid, quinoline nitrogen) and non-polar (chlorophenyl, methyl) regions, a systematic screening of solvents with varying polarities is the most effective strategy.
Expert Insights & Causality: The carboxylic acid group allows for strong hydrogen bonding, suggesting that polar, protic solvents might be effective. However, the larger, relatively non-polar quinoline backbone may require solvents with different characteristics. A common mistake is choosing a solvent in which the compound is too soluble at all temperatures, preventing precipitation, or one in which it is nearly insoluble, leading to poor recovery.[5]
Recommended Solvent Screening Protocol: A logical workflow for solvent selection is crucial. The following diagram outlines a systematic approach to identifying a suitable single or binary solvent system.
Caption: A systematic workflow for selecting an optimal crystallization solvent.
Data Presentation: Suggested Solvents for Screening
| Solvent Class | Example Solvent(s) | Boiling Point (°C) | Rationale & Considerations |
| Alcohols | Ethanol, Isopropanol | 78, 82 | Good for compounds with H-bond donors/acceptors. Often show a good solubility gradient with temperature.[6] |
| Esters | Ethyl Acetate | 77 | Medium polarity, good for moderately polar compounds. Relatively low boiling point simplifies drying.[7] |
| Ketones | Acetone, Butanone (MEK) | 56, 80 | Excellent solvents, but acetone's very low boiling point can make it tricky to work with.[7][8] |
| Aromatic | Toluene | 111 | Good for rigid aromatic systems. Higher boiling point allows for a wider temperature range.[6] |
| Amides | DMF, DMAc | 153, 165 | Very strong, polar aprotic solvents. Use as a last resort as they are high-boiling and difficult to remove completely.[6] |
| Acids | Acetic Acid | 118 | Can be an excellent solvent for other carboxylic acids, promoting favorable crystal packing through hydrogen bonding.[9] |
| Anti-Solvents | Hexanes, Heptane, Water | 69, 98, 100 | Used in binary systems to reduce the solubility of the compound dissolved in a "good" solvent.[7] |
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This typically happens when a highly supersaturated solution is cooled to a temperature that is above the melting point of the solute in the solvent medium.[6] Rapid cooling and excessively high concentrations are common culprits.[6]
Expert Insights & Causality: An oil is an amorphous state that lacks the long-range molecular order of a crystal. Once an oil forms, it is often very difficult to induce crystallization because the high kinetic barrier to rearrange from a disordered liquid to an ordered solid has not been overcome.
Troubleshooting Strategies:
-
Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary. Once at ambient temperature, transfer it to a refrigerator (~4 °C), and only then to a freezer. Slow cooling is critical for allowing molecules the time to orient correctly into a crystal lattice.[3][6]
-
Use a More Dilute Solution: The concentration of your compound may be too high. Re-heat the mixture to dissolve the oil, add more solvent (10-20% volume increase), and attempt to cool slowly again.[6]
-
Change the Solvent System: The chosen solvent may be unsuitable. Try a solvent with a lower boiling point, as this often reduces the tendency to oil out.[8] Alternatively, switch to a binary solvent system where the solubility is more finely controlled.
-
Agitation: Gentle stirring can sometimes prevent oiling by maintaining homogeneity, but vigorous stirring can sometimes promote it or lead to many small crystals.[3] Experiment with unstirred vs. gently stirred conditions.
Q3: The solution is cold, but no crystals have formed. What are the next steps?
A3: This indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome. The compound may be too soluble in the chosen solvent even at low temperatures.[5]
Expert Insights & Causality: Nucleation is the rate-limiting step of crystallization. A clear, cold solution is metastable; it is supersaturated but lacks the nucleation sites or energy to begin forming crystals.[1] Several physical methods can be employed to induce nucleation.
Troubleshooting Workflow:
Caption: A hierarchical workflow for inducing crystallization when none occurs spontaneously.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. Microscopic scratches on the glass provide high-energy sites that can act as templates for nucleation.[6]
-
Seeding: If you have a pure crystal from a previous batch, add a tiny amount to the cold solution. A seed crystal provides a perfect template for further crystal growth, bypassing the nucleation barrier entirely.[5][10]
-
Concentrate the Solution: If the compound is too soluble, carefully remove a portion of the solvent (using a rotary evaporator or a gentle stream of nitrogen) and then re-cool the more concentrated solution.[11]
-
Add an Anti-Solvent: If using a single solvent, adding a few drops of a miscible anti-solvent (a liquid in which your compound is insoluble) can rapidly increase supersaturation and trigger nucleation.[1]
Q4: The crystallization yield is very low. How can I improve it?
A4: A low yield (e.g., <70%) suggests that a significant amount of the compound remains dissolved in the mother liquor after filtration.
Expert Insights & Causality: This can be caused by several factors: using too much solvent, not cooling the solution to a low enough temperature, or choosing a solvent in which the compound still has moderate solubility even when cold.[11]
Troubleshooting Strategies:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound. Working with a slurry and adding solvent portion-wise until dissolution is complete is a good practice.
-
Maximize Cooling: After cooling to room temperature, place the flask in an ice-water bath (0 °C) or a freezer for an extended period (several hours) to maximize precipitation.
-
Evaporate the Mother Liquor: The filtrate can be concentrated to a smaller volume to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
Re-evaluate the Solvent: The solubility difference between the hot and cold solvent may not be large enough. A different solvent or a binary system might be necessary to achieve a better yield.
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (Example: Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Heat the mixture to a gentle boil with stirring.
-
Saturation: Continue adding ethanol dropwise until the solid is completely dissolved. Note the total volume used.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.[6]
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization (Example: DMF/Water)
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., N,N-Dimethylformamide - DMF) at room temperature.
-
Anti-Solvent Addition: While stirring, add an "anti-solvent" (e.g., water) dropwise. The carboxylic acid group should make it sensitive to precipitation from polar, protic solvents like water.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of supersaturation.
-
Clarification & Cooling: Gently warm the mixture until it becomes clear again. Then, allow it to cool slowly to room temperature, followed by chilling in an ice bath.
-
Isolation: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.
Frequently Asked Questions (FAQs)
-
Q: What is polymorphism and should I be concerned?
-
A: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[1][3] These different forms can have distinct physical properties, including solubility, melting point, and stability. For pharmaceutical applications, controlling polymorphism is critical. It is possible that this compound can form different polymorphs depending on the crystallization solvent and conditions (e.g., cooling rate). If you observe different crystal habits (e.g., needles vs. plates) from different solvents, you may be isolating different polymorphs. Characterization by methods like PXRD, DSC, or IR spectroscopy is necessary to identify and control the desired form.
-
-
Q: My crystals are very fine needles. How can I get larger, block-like crystals?
-
A: Fine needles often result from rapid nucleation and fast crystal growth, which is common with high levels of supersaturation. To obtain larger crystals, you need to slow down the process. Use a more dilute solution, cool the solution much more slowly (e.g., by placing the hot flask inside a large beaker of hot water and letting the entire assembly cool), or try a solvent in which the compound is slightly more soluble at cold temperatures.
-
-
Q: Can I use co-crystallization if all else fails?
-
A: Yes. If the compound is persistently difficult to crystallize, forming a co-crystal with a suitable, benign co-former can be a powerful strategy.[5] For a carboxylic acid, potential co-formers could be compounds with strong hydrogen bond acceptor sites, like triphenylphosphine oxide (TPPO) or various pyridines. This creates a new chemical entity with different crystal packing forces that may be more favorable for crystallization.
-
References
- Sathee, J. (n.d.). Chemistry Crystallization. Google Vertex AI Search.
- BenchChem. (n.d.). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- Myerson, A. S. (Ed.). (2002).
- Harry & Co Jewellery. (n.d.). Crystallization.
- (n.d.). Guide for crystallization.
- Various Authors. (2018). How to choose a solvent for crystallization of an organic compound. Quora.
- Al-Obaidi, H., & Farag, Y. (2018). Factors which affect the crystallization of a drug substance. ResearchGate.
- Zhang, Y., et al. (2021). A Heteromeric Carboxylic Acid Based Single‐Crystalline Crosslinked Organic Framework. OSTI.GOV.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
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- (n.d.). 1. List the most important criteria for selecting a recrystallization solvent. Chegg.
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Quinoline Synthesis Technical Support Center: A Guide to Overcoming Common Pitfalls
Welcome to the Technical Support Center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the synthesis of these vital heterocyclic compounds. Drawing from established methodologies and recent advancements, this resource aims to enhance the efficiency and success of your synthetic endeavors.
I. General Troubleshooting & FAQs
This section addresses overarching issues that can arise during various quinoline synthesis protocols.
Q1: My reaction is yielding a significant amount of tar-like material, making product isolation nearly impossible. What is causing this and how can I prevent it?
A: Tar formation is a frequent and frustrating issue in many classical quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions.[1][2][3] This is primarily due to the harsh, acidic, and often high-temperature conditions which promote the polymerization of reactants and intermediates, such as α,β-unsaturated aldehydes or ketones.[1][3]
Troubleshooting Strategies:
-
Control the Exotherm: Many of these reactions are highly exothermic.[2][4] Gradual addition of reagents, especially the acid catalyst, while maintaining efficient cooling and vigorous stirring can prevent localized hotspots that accelerate polymerization.[2]
-
Use a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) or boric acid can help to control the reaction's vigor and reduce charring.[2][5]
-
Optimize Temperature: Avoid excessively high temperatures. A gentle initial heating may be required to start the reaction, but the temperature should be carefully controlled throughout.[6]
-
Modern Catalysts: Consider employing modern, milder catalysts. Transition-metal catalysts, ionic liquids, or nanocatalysts can lower the activation energy, permitting reactions under less harsh conditions and thereby reducing tar formation.[6]
-
Biphasic Systems: For the Doebner-von Miller reaction, using a two-phase reaction system can sequester the α,β-unsaturated carbonyl compound in an organic phase, drastically reducing its polymerization and improving yields.[7]
Q2: The yield of my desired quinoline derivative is consistently low. What are the key parameters I should investigate to optimize it?
A: Low yields can stem from a variety of factors, from incomplete reactions to product degradation. A systematic approach to optimization is crucial.
Key Optimization Parameters:
-
Temperature and Time: These are the most critical parameters.[6] Excessively high temperatures can lead to byproduct formation, while insufficient time will result in an incomplete reaction.[6] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal balance.[6][8]
-
Catalyst Choice: The catalyst is fundamental. Traditional strong acids may require high temperatures.[6] Modern catalysts can offer milder conditions and improved selectivity.[6] For instance, in the Friedländer synthesis, catalysts like trifluoroacetic acid, iodine, or various Lewis acids are used.[9]
-
Solvent Selection: The solvent not only dissolves reactants but can influence reaction pathways.[6] High-boiling, inert solvents like mineral oil can be beneficial in high-temperature cyclizations.[7][8] In some modern protocols, solvents like DMSO can even participate in the reaction.[6]
-
Purity of Reagents: Always use high-purity, freshly distilled or purified reagents, as impurities can inhibit catalysis and lead to unwanted side reactions.[1][8]
II. Method-Specific Troubleshooting Guides
This section delves into the unique challenges associated with the most common named reactions for quinoline synthesis.
Skraup Synthesis
The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[10][11][12]
FAQ: Skraup Synthesis
Q: My Skraup reaction is dangerously vigorous and difficult to control. How can I ensure it proceeds safely?
A: The Skraup synthesis is notoriously exothermic and can become violent if not properly managed.[2][4][13]
Solutions for Moderating the Reaction:
-
Add Ferrous Sulfate: Ferrous sulfate (FeSO₄) is a commonly used moderator that makes the reaction less violent.[2][5] It is believed to act as an oxygen carrier, smoothing out the oxidation step.[5]
-
Slow Acid Addition: Add the concentrated sulfuric acid slowly and incrementally, with efficient cooling (e.g., in an ice bath) and stirring to dissipate the heat generated.[2]
-
Ensure Efficient Stirring: Good agitation is critical to prevent the formation of localized hotspots where the reaction can accelerate uncontrollably.[2]
Doebner-von Miller Reaction
This reaction is a modification of the Skraup synthesis, using α,β-unsaturated carbonyl compounds to react with anilines.[14][15]
FAQ: Doebner-von Miller Reaction
Q: I'm observing a complex mixture of byproducts and resinous materials in my Doebner-von Miller synthesis. What are these and how can I minimize them?
A: The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate.[1][3][7] Other side products can include reduced intermediates.[3]
Troubleshooting Strategies:
-
In Situ Generation: Prepare the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds via an aldol condensation (the Beyer method).[14] This keeps its concentration low, minimizing polymerization.
-
Slow Reagent Addition: Slowly add the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline.[1]
-
Catalyst Optimization: The choice and concentration of the acid catalyst (both Brønsted and Lewis acids can be used) are critical.[1][14] Experiment with different acids and loadings to find the optimal conditions for your specific substrates.
Workflow for Troubleshooting Low Yield in Doebner-von Miller Synthesis
Caption: Troubleshooting workflow for low yields.
Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of anilines with β-diketones.[11][16]
FAQ: Combes Synthesis
Q: My Combes synthesis is resulting in a low yield. What are the likely causes?
A: Low yields in the Combes synthesis often arise from an incomplete cyclization step, which is the rate-determining step, or steric hindrance.[16][17]
Solutions for Improving Yield:
-
Effective Catalyst: The reaction is acid-catalyzed.[11] While sulfuric acid is common, a polyphosphoric ester (PPE) can be a more efficient dehydrating agent and catalyst, leading to better yields.[16][17]
-
Steric Effects: Be mindful of steric hindrance from substituents on both the aniline and the β-diketone, as this can impede the crucial electrophilic aromatic annulation step.[16][17] If possible, select less sterically hindered starting materials.
Friedländer Synthesis
This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][18]
FAQ: Friedländer Synthesis
Q: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A: Regioselectivity is a well-documented challenge in the Friedländer synthesis when using unsymmetrical ketones.[17][18][19] The reaction can proceed through two different enolate intermediates, leading to a product mixture.[19]
Strategies for Controlling Regioselectivity:
-
Catalyst Selection: The choice of catalyst is paramount. Specific amine catalysts, such as pyrrolidine, can favor the kinetic enamine intermediate, leading to the less substituted product.[18][19] Ionic liquids have also been shown to promote high regioselectivity.[18][19][20]
-
Substrate Modification: Introducing a directing group, like a phosphoryl group, on the α-carbon of the ketone can effectively control the direction of the cyclization.[17][18][20]
-
Reaction Conditions: Carefully optimizing the reaction temperature and the rate of ketone addition can influence the regiochemical outcome.[19] Slow addition of the ketone can favor the formation of the kinetic product.[19]
-
Avoid Aldol Side Reactions: Under basic conditions, the ketone can undergo self-condensation.[3][18] To circumvent this, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[3][18]
Data on Catalyst Effect on Regioselectivity
The following table summarizes the effect of different amine catalysts on the regioselectivity of the reaction between 2-aminobenzaldehyde and 2-butanone, a classic example illustrating this challenge.
| Catalyst | Temperature (°C) | Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline) | Reference |
| Pyrrolidine | 100 | 85:15 | [Dormer et al., 2003][19] |
| Piperidine | 100 | 70:30 | [Dormer et al., 2003][19] |
| TABO | 100 | 96:4 | [Dormer et al., 2003][19] |
| TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
Reaction Mechanism: Friedländer Synthesis
Caption: Two viable mechanisms for the Friedländer synthesis.[9]
III. Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to ensure a safer and more controlled reaction.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline, glycerol, and ferrous sulfate heptahydrate.[2]
-
With vigorous stirring and cooling in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel.[2]
-
Gently heat the mixture to initiate the reaction. Once the exothermic reaction starts, remove the heat source. If the reaction becomes too vigorous, cool the flask immediately.[2]
-
After the initial vigorous phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[2]
-
For work-up, carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide). The quinoline product can then be isolated, often by steam distillation.[2]
Protocol 2: Iodine-Catalyzed Friedländer Synthesis
This method provides an efficient synthesis of polysubstituted quinolines under milder conditions.[11]
Materials:
-
2-aminoaryl ketone
-
Active methylene compound (e.g., β-ketoester or 1,3-diketone)
-
Molecular iodine (I₂)
-
Ethyl acetate
-
Saturated aqueous Na₂S₂O₃
Procedure:
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).[8]
-
Heat the reaction mixture at 80-100°C, monitoring the progress by TLC.[8]
-
Upon completion, cool the reaction to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine catalyst.[8]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel.
IV. Conclusion
While the synthesis of quinoline derivatives can present numerous challenges, a thorough understanding of the underlying reaction mechanisms and potential side reactions allows for effective troubleshooting. By systematically optimizing reaction parameters, selecting appropriate catalysts, and employing modern synthetic strategies, researchers can significantly improve the yield, purity, and safety of their quinoline syntheses. This guide serves as a foundational resource to navigate these common pitfalls and achieve success in the laboratory.
References
-
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. [Link]
-
Recent Progress in the Synthesis of Quinolines. (n.d.). PubMed. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. [Link]
-
Preparation and Properties of Quinoline. (n.d.). [Link]
-
Rani, P., & Srivastava, V. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]
-
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). Organic & Biomolecular Chemistry. [Link]
-
Optimization of Reaction Conditions for the synthesis of quinolines using Chloramine-T. (n.d.). ResearchGate. [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses. (2025). ResearchGate. [Link]
-
Devi, K. R., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. [Link]
-
Quinoline Synthesis. (n.d.). Scribd. [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. [Link]
-
Combes quinoline synthesis. (n.d.). Wikipedia. [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). YouTube. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI. [Link]
-
Synthesis of Quinoline and derivatives. (n.d.). [Link]
-
Combes quinoline synthesis. (n.d.). Wikiwand. [Link]
-
synthesis of quinoline derivatives and its applications. (n.d.). SlideShare. [Link]
-
Making quinoline - the Skraup synthesis. (2024, August 24). YouTube. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
-
QUINOLINE. (n.d.). Organic Syntheses Procedure. [Link]
-
Doebner–Miller reaction. (n.d.). Wikipedia. [Link]
-
Skraup Synthesis of Quinoline - tips/pointers. (2017, July 18). Reddit. [Link]
-
Friedländer synthesis. (n.d.). Wikipedia. [Link]
-
Combes Quinoline Synthesis PDF. (n.d.). Scribd. [Link]
-
Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube. [Link]
-
Doebner-Miller Reaction. (n.d.). SynArchive. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry. [Link]
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Technical Support Center: Refining Experimental Protocols for 6-Chloro-2-methylquinoline-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 6-Chloro-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this compound's preparation. As a key intermediate in the development of pharmaceuticals, such as antimalarial drugs, robust and reproducible protocols are essential.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols to optimize your experimental outcomes.
Core Synthesis Pathway: The Doebner Reaction
The most common and direct route to 2-methylquinoline-4-carboxylic acids is the Doebner reaction.[2] This one-pot, three-component condensation involves an aniline, an aldehyde, and pyruvic acid.[3] For the target molecule, this involves reacting 4-chloroaniline, acetaldehyde (often generated in situ from paraldehyde), and pyruvic acid under acidic conditions.
Generalized Experimental Workflow
Below is a diagram illustrating the key stages of the synthesis and workup process.
Caption: A typical workflow for the Doebner synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction turned into a thick, black, intractable tar. What happened and how can I prevent it? A1: This is the most common issue in Doebner-type syntheses and is caused by the acid-catalyzed polymerization of the aldehyde starting material.[4][5] To prevent this, you can:
-
Control Reagent Addition: Add the aldehyde slowly to the heated acidic solution of the aniline to maintain a low instantaneous concentration.[5]
-
Optimize Temperature: Excessively high temperatures can accelerate tar formation. Maintain the lowest effective reflux temperature.[4][5]
-
Use a Biphasic System: Sequestering the aldehyde in a non-polar organic phase (like toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[4]
Q2: The yield of my reaction is very low, even without significant tar formation. Why? A2: Low yields with substituted anilines are a known challenge. The electron-withdrawing nature of the chlorine atom on 4-chloroaniline deactivates the ring, making the cyclization step less efficient under standard Doebner conditions.[4][6] Consider exploring alternative catalysts, such as Lewis acids (e.g., ZnCl₂, BF₃·THF) or using a modified Doebner hydrogen-transfer reaction protocol, which can be more suitable for electron-deficient anilines.[4][6]
Q3: My final product is difficult to purify. What is a good recrystallization solvent? A3: A common and effective solvent system for purifying quinoline-4-carboxylic acids is a mixture of ethanol and water.[2] The crude product often has good solubility in hot ethanol and poor solubility in water. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Upon cooling, the pure product should crystallize out.
In-Depth Troubleshooting Guides
Problem 1: Low Yield and Significant Tar/Polymer Formation
| Symptom | Potential Root Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Reaction mixture becomes a thick, dark, intractable mass. | Acid-Catalyzed Polymerization: Strong acids and high temperatures promote the self-condensation of acetaldehyde, a primary side reaction.[4][7] | 1. Modify Reaction Conditions: Add the aldehyde dropwise over an extended period. This keeps its concentration low, favoring the desired reaction over polymerization.[5] 2. Optimize Catalyst: While strong acids are needed, their concentration is critical. Titrate the amount of acid or switch to a milder Lewis acid catalyst which can favor the desired cyclization pathway.[5][6] 3. Employ a Biphasic System: Refluxing the aniline in aqueous HCl with the aldehyde in toluene can physically separate the bulk of the aldehyde from the harsh acidic phase, reducing polymerization.[4] |
| Low yield with an electron-deficient aniline (4-chloroaniline). | Poor Nucleophilicity: The electron-withdrawing chlorine group reduces the nucleophilicity of the aniline, slowing down the initial condensation and subsequent cyclization steps.[6] | 1. Change Catalyst System: Standard Brønsted acids (HCl, H₂SO₄) may be insufficient. A systematic screen of Lewis acids (e.g., BF₃·THF, ZnCl₂, SnCl₄) is recommended. Boron trifluoride has been shown to be effective for this type of transformation.[4][6] 2. Increase Reaction Time/Temperature: Monitor the reaction by TLC. Electron-deficient substrates may require longer reaction times for completion. However, balance this against the risk of increased tar formation.[5] |
| Presence of dihydroquinoline impurities in the final product. | Incomplete Oxidation: The final step of the Doebner reaction is the oxidation of a dihydroquinoline intermediate. Insufficient oxidant or non-optimal conditions can lead to incomplete conversion.[4] | 1. Ensure Sufficient Oxidant: If an external oxidizing agent is used (in some variations), ensure it is present in at least a stoichiometric amount.[4] 2. Post-Reaction Oxidation: If the impurity is isolated, it may be possible to perform a separate oxidation step using an agent like DDQ or MnO₂ to convert it to the desired aromatic quinoline.[4] |
Problem 2: Product Purification & Characterization Issues
| Symptom | Potential Root Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Crude product precipitates as an oil or "goo" instead of a solid. | Impurities: The presence of tarry byproducts can inhibit crystallization. Incomplete Neutralization: If the product is isolated after a basic workup, residual acidity can lead to the formation of salts which may have different physical properties.[5] | 1. Thorough Workup: After the reaction, ensure complete neutralization of the acid catalyst with a base (e.g., NaOH, NaHCO₃).[5][7] Extract the product into an appropriate organic solvent. 2. Trituration: Try stirring the crude oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can often induce solidification. 3. Column Chromatography: If recrystallization fails, purification by silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a common starting point for elution.[8] |
| Analytical data (NMR, MS) does not match the expected structure. | Isomeric Impurities: The Doebner reaction can sometimes produce regioisomers, especially with substituted anilines. Residual Starting Material/Byproducts: Incomplete reaction or purification can leave contaminants. | 1. Confirm Purity: Use HPLC or high-field NMR to assess the purity of the sample. 2. Re-purify: If impurities are detected, repeat the recrystallization or column chromatography.[2][8] 3. Advanced Characterization: Use 2D NMR techniques (COSY, HSQC) to confirm the connectivity of the molecule and definitively assign the structure. |
Detailed Protocol: Synthesis via Doebner Reaction
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-Chloroaniline
-
Pyruvic acid
-
Paraldehyde (trimer of acetaldehyde)
-
Ethanol, absolute
-
Hydrochloric acid, concentrated
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloroaniline (1 equivalent) and absolute ethanol. Stir until the aniline is fully dissolved.
-
Acidification: To the stirred solution, slowly add pyruvic acid (1.1 equivalents).
-
Aldehyde Addition: Slowly add paraldehyde (0.5 equivalents) to the mixture. An exothermic reaction may be observed.[9]
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of ethyl acetate and hexanes.[2]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.[2]
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.[2]
-
Purification: Recrystallize the crude solid from an ethanol/water solvent system to yield pure this compound as a solid.[2]
Logical Troubleshooting Flow
This diagram outlines a decision-making process for addressing common experimental failures.
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Technical Support Center: Navigating Low Yields in Substituted Quinoline Synthesis
Welcome to the technical support hub for quinoline synthesis. As a Senior Application Scientist, I understand that while the synthesis of substituted quinolines is foundational to many areas of drug discovery and materials science, achieving high yields can be a significant experimental hurdle. This guide is structured to address the most common challenges researchers face, moving from general issues to the specific intricacies of the most prevalent named reactions. Here, we will diagnose problems and provide actionable, field-tested solutions to optimize your synthetic outcomes.
Part 1: General Troubleshooting - First-Pass Diagnostics
Before delving into method-specific issues, it's crucial to rule out universal factors that frequently contribute to low product yield. Inefficient work-up or purification procedures can also lead to significant product loss.[1]
Frequently Asked Questions (General)
Q1: My reaction yield is consistently low across different quinoline synthesis methods. What are the fundamental parameters I should investigate first?
A1: When facing consistently low yields, a systematic review of your foundational experimental parameters is the most effective starting point. Before suspecting complex mechanistic failures, verify the following:
-
Purity of Starting Materials : Ensure the integrity of your anilines, aldehydes, ketones, and other reagents. Impurities can introduce competing side reactions or inhibit catalyst performance.[1]
-
Catalyst Activity : If your synthesis is catalyst-dependent, confirm its activity. Many catalysts are sensitive to air and moisture and may have a limited shelf life. Using a fresh batch or a newly opened container is a simple but often effective troubleshooting step.[1]
-
Reaction Conditions :
-
Atmosphere : Reactions sensitive to oxidation or moisture must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature : Precise temperature control is critical. Deviations can slow the reaction rate or promote the formation of degradation products.[2]
-
Time : Monitor your reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[2][3] Prematurely stopping the reaction or allowing it to run too long can both result in lower yields of the desired product.
-
-
Solvent Choice : The solvent's polarity and boiling point are critical variables that influence reaction kinetics and yields. Do not assume a literature solvent is optimal for your specific substrates; empirical testing of alternatives can lead to significant improvements.[1][2]
Q2: How can I effectively purify my substituted quinoline to minimize product loss?
A2: Purification can be a major source of yield loss. Quinolines, being basic, offer several strategies:
-
Acid-Base Extraction : This is a powerful technique for separating your basic quinoline product from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute acid like 1M HCl. Your quinoline will move to the aqueous layer as a hydrochloride salt. Wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer (e.g., with NaOH) and extract your purified quinoline back into an organic solvent.[1]
-
Recrystallization : If your product is a solid, recrystallization is an excellent method for achieving high purity.[1]
-
Column Chromatography : This is a standard method, but care must be taken to choose the right solvent system to ensure good separation without excessive product loss on the column.
Part 2: Method-Specific Troubleshooting Guides
Different quinoline syntheses have unique challenges. This section addresses the most common failure modes for four workhorse reactions.
A. The Friedländer Synthesis
This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2] While versatile, it is prone to side reactions and can be sensitive to reaction conditions.[2][4][5][6]
Q3: I'm experiencing very low yields in my Friedländer synthesis. What are the most likely causes?
A3: Low yields in this synthesis are common and often trace back to a few key issues:
-
Harsh Reaction Conditions : Traditional protocols often use high temperatures and strong acid or base catalysts, which can degrade starting materials and the final product.[2][7]
-
Aldol Condensation : A significant competing side reaction is the self-condensation of your ketone starting material, particularly under basic conditions.[2][3] This consumes your reactant and complicates purification.
-
Suboptimal Catalyst : The choice of catalyst is critical. An inappropriate or inactive catalyst will result in poor conversion.[2][8]
Q4: How can I improve my Friedländer yield and minimize side reactions?
A4: To boost your yield, consider a multi-pronged optimization strategy:
-
Switch to Milder Catalysts : Modern methods often employ milder and more efficient catalytic systems. Excellent yields have been reported with catalysts such as molecular iodine, gold(III) catalysts, ionic liquids, and various nanocatalysts, which often allow the reaction to proceed under gentler conditions.[2][7]
-
Modify the Reactant : To circumvent aldol side reactions, you can use the imine analog of the o-aminoaryl aldehyde/ketone instead of the amine itself.[3][7]
-
Optimize Solvent and Temperature : Experiment with different solvents. While traditional methods use alcohols, greener options like water or even solvent-free conditions have proven highly effective for certain substrates.[3] Monitor the reaction by TLC to find the sweet spot for temperature and reaction time.[2][3]
Q5: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the selectivity?
A5: This is a classic challenge. Regioselectivity can be directed through two main approaches:
-
Catalyst Control : The choice of catalyst can directly influence which side of the ketone reacts. Using specific amine catalysts or an ionic liquid like [Bmmim][Im] has been shown to favor the formation of a single product.[2][7]
-
Substrate Control : Introduce a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone to force the condensation to occur at the desired position.[2][7]
Caption: Troubleshooting flowchart for the Friedländer synthesis.
B. The Skraup Synthesis
The Skraup synthesis is a powerful method for creating quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent. However, it is infamous for being highly exothermic and prone to tar formation.[9][10][11][12]
Q6: My Skraup synthesis is extremely vigorous and difficult to control, sometimes running away. How can I make it safer and more reproducible?
A6: The exothermic nature of the Skraup reaction is its primary hazard.[9] Control is essential for both safety and yield.
-
Use a Moderator : The most common and effective solution is to add a moderator. Ferrous sulfate (FeSO₄) is the classic choice and works by making the reaction less violent.[9][13] Boric acid can also be used.[9]
-
Controlled Reagent Addition : Add the concentrated sulfuric acid slowly to the cooled mixture.
-
Ensure Efficient Stirring : Good agitation is critical to dissipate heat and prevent the formation of localized hotspots.[9]
Q7: The reaction produces a large amount of black tar, making product isolation nearly impossible. What causes this and how can I minimize it?
A7: Tar formation is a result of polymerization of reactants and intermediates under the harsh acidic and oxidizing conditions.[9]
-
Moderator : As with controlling the exotherm, using ferrous sulfate will help reduce the rate of charring.[9]
-
Temperature Control : Avoid excessively high temperatures. The reaction should only be heated gently to initiate it, and the subsequent exothermic phase must be carefully controlled with cooling.[9]
-
Modernize the Method : Consider alternative methods like using microwave irradiation in an ionic liquid medium, which can significantly improve yields and reduce tar formation.[14]
-
Purification Strategy : If tar is unavoidable, the product can often be salvaged. Steam distillation is a common and effective method to isolate the volatile quinoline derivative from the non-volatile tar.[9]
This protocol is a modified version of the classic Skraup synthesis, incorporating a moderator for improved control.[1][13]
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (as oxidizing agent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine aniline, glycerol, and ferrous sulfate heptahydrate.
-
Begin vigorous stirring and cool the flask in an ice bath.
-
Slowly and cautiously add concentrated sulfuric acid to the mixture, ensuring the temperature does not rise excessively.
-
Once the addition is complete, add the nitrobenzene.
-
Remove the ice bath and gently heat the mixture to initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.
-
Once the initial exotherm has subsided, continue to heat the reaction mixture under reflux for several hours.
-
Work-up : Cool the mixture and dilute it with water. Steam distill the mixture to separate the quinoline from the tarry residue.
-
Purification : The distillate can be further purified by extraction with an organic solvent, followed by drying and distillation under reduced pressure.
C. The Doebner-von Miller (DvM) Synthesis
A variation of the Skraup reaction, the DvM synthesis typically uses an α,β-unsaturated aldehyde or ketone reacting with an aniline under acidic conditions.[10][11][15] Its most significant challenge is the acid-catalyzed polymerization of the carbonyl starting material.[15][16]
Q8: My DvM reaction results in a low yield and a large amount of intractable polymer or tar. How can I prevent this?
A8: This is the most common failure mode of the DvM reaction. The polymerization of the α,β-unsaturated carbonyl compound is a major side reaction.[9][16][17]
-
Employ a Biphasic Solvent System : This is a highly effective strategy. By using a system like water/toluene, the carbonyl compound is sequestered in the organic phase, drastically reducing its contact with the strong acid in the aqueous phase and thus minimizing polymerization.[3][15][16]
-
Slow Addition of Reactants : Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This keeps the instantaneous concentration of the carbonyl low, disfavoring self-condensation.[9][17]
-
Optimize Acid and Temperature : While strong acids are required, excessively harsh conditions or temperatures will accelerate tar formation. Experiment with different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, SnCl₄) to find the best balance between reaction rate and byproduct formation.[16][17]
Q9: I'm using a substituted aniline with an electron-withdrawing group and getting very poor yields. Is this expected?
A9: Yes, this is a known limitation. Anilines with strong electron-withdrawing groups are less nucleophilic and are known to perform poorly in the conventional Doebner-von Miller reaction.[16] In these cases, you may need to investigate alternative synthetic routes or modified DvM protocols designed for deactivated anilines.
| Strategy | Mechanism of Action | Key Reference |
| Biphasic Solvent System | Sequesters the carbonyl compound in an organic phase, reducing its acid-catalyzed self-polymerization. | [15][16] |
| Slow Reactant Addition | Maintains a low instantaneous concentration of the carbonyl compound, disfavoring polymerization. | [9][17] |
| Catalyst Optimization | Milder Lewis acids may offer a better balance between cyclization rate and polymerization. | [16][17] |
| Temperature Control | Lowering the reaction temperature can reduce the rate of polymerization side reactions. | [16] |
D. The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[18][19][20][21] The primary challenges are often achieving high yields and controlling regioselectivity with unsymmetrical diketones.
Q10: My Combes synthesis is giving a low yield. What factors are most likely responsible?
A10: Low yields in the Combes reaction can often be traced to incomplete condensation or a difficult final cyclization step.
-
Catalyst Choice : The reaction is acid-catalyzed, and the choice of acid is critical. While sulfuric acid is traditional, it is not always the most effective. Using a stronger dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or a polyphosphoric ester (PPE), can significantly improve yields.[3][18]
-
Steric Hindrance : The rate-determining step is often the electrophilic aromatic annulation.[18] Significant steric bulk on either the aniline or the β-diketone can hinder this cyclization and lower the yield.
Q11: I am using an unsymmetrical β-diketone and getting a mixture of regioisomers. How can I control the outcome?
A11: Achieving high regioselectivity is a well-known challenge and is governed by a combination of steric and electronic factors.[3]
-
Steric Effects : Increasing the steric bulk of one of the substituent groups on the β-diketone can effectively block cyclization at the adjacent position, favoring the formation of one regioisomer.[3]
-
Electronic Effects : The electronic nature of substituents on the aniline ring is crucial. Electron-donating groups can activate one ortho position over another, while electron-withdrawing groups can have the opposite effect, directing the cyclization.[3] Careful consideration of your aniline substrate is key to predicting and controlling the outcome.
Caption: Key factors that control the regiochemical outcome of the Combes synthesis.
References
- BenchChem. (2025). optimizing solvent and base conditions for quinoline synthesis.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
- National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
- BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
- ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
- OSTI.GOV. (1987).
- ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- BenchChem. (2025).
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
- Slideshare. (n.d.).
- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
- National Center for Biotechnology Information. (n.d.). Advances in polymer based Friedlander quinoline synthesis.
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- Organic Chemistry Portal. (2010).
- ResearchG
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- National Center for Biotechnology Information. (n.d.).
- Unknown Source. (n.d.). Combes Quinoline Synthesis.
- International Journal of Pharmaceutical Sciences. (n.d.).
- ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Google Patents. (n.d.). US5700942A - Process for preparing quinoline bases.
- Wikipedia. (n.d.). Quinoline.
- Unknown Source. (n.d.).
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- YouTube. (2021).
- Organic Syntheses. (n.d.). The 12-l.
- Organic Reactions. (1982). The Friedländer Synthesis of Quinolines.
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Technical Support Center: Overcoming Poor Solubility of Quinoline Compounds in Aqueous Buffers
Introduction: The Quinoline Solubility Challenge
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2][3] However, the promising biological activity of these compounds is often hampered by a significant experimental hurdle: poor aqueous solubility. As a weakly basic heterocyclic aromatic compound, quinoline's solubility is intrinsically low in neutral aqueous solutions, such as physiological buffers used in biological assays.[2][4][5] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results, ultimately impeding drug discovery and development.[6]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed experimental protocols, and frequently asked questions to systematically address and overcome the solubility challenges of quinoline compounds.
Frequently Asked Questions (FAQs)
Q1: My quinoline compound won't dissolve in my neutral (pH 7.4) aqueous buffer. What is the first thing I should do?
A1: The first and most crucial step is to leverage the basic nature of the quinoline scaffold.[1][4] Quinolines are weak bases, and their solubility is highly pH-dependent.[2][3] You should attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4.0-5.0). At a pH below the compound's pKa (typically around 4.9 for the quinoline core), the nitrogen atom becomes protonated, forming a more soluble salt.[2][7] If this is successful, you can then perform a controlled titration back towards your target pH, observing for any signs of precipitation.
Q2: I dissolved my compound in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This common phenomenon is known as "crashing out."[7] It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but not in the final aqueous environment once the DMSO concentration is drastically lowered. To prevent this, avoid large dilution factors directly into the buffer. Instead, try an intermediate dilution step into a mixture of your buffer and the organic solvent.[8] Alternatively, reducing the final concentration of your compound in the assay may keep it below its solubility limit. If precipitation persists, you will need to employ more advanced solubilization techniques as detailed in this guide.
Q3: Can the type of buffer salts I use affect the solubility of my quinoline compound?
A3: Yes, the composition and ionic strength of your buffer can influence solubility.[1][4][9] While common, phosphate buffers may sometimes interact differently with your compound compared to citrate or acetate buffers, especially at higher concentrations.[10] Furthermore, high ionic strength can sometimes lead to a "salting-out" effect, where the solubility of a non-polar compound decreases.[1][3] It is recommended to start with a buffer of low ionic strength (e.g., 10-25 mM) if you are facing solubility issues.
Q4: My compound solution appears to be changing color over time. Is this related to solubility?
A4: While not directly a solubility issue, discoloration (often to yellow or brown) is a classic sign of compound degradation, which can be influenced by the formulation.[11] Quinoline compounds can be susceptible to photodegradation and oxidation, and these processes can be accelerated by pH and temperature.[11] It is crucial to store quinoline solutions protected from light and at an appropriate temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term) to ensure the integrity of your compound for the experiment.[11]
Troubleshooting Workflows & Experimental Protocols
This section provides a systematic approach to improving the aqueous solubility of quinoline compounds. Start with the simplest method (pH adjustment) and proceed to more complex techniques as required by your experimental constraints.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing quinoline solubility issues.
Caption: A decision tree for troubleshooting poor quinoline compound solubility.
Method 1: pH Adjustment
Causality: Quinolines are weak bases. By lowering the pH of the aqueous buffer to 1-2 units below the compound's pKa, the quinoline nitrogen becomes protonated. This ionization dramatically increases the compound's interaction with polar water molecules, thereby enhancing its solubility.[7][8]
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate or acetate) with pH values ranging from 4.0 to 6.0.
-
Test Dissolution: Add a small, known amount of your quinoline compound to a fixed volume of each buffer.
-
Facilitate Dissolution: Use vortexing and sonication to aid the dissolution process. Gentle warming can be used if the compound is known to be thermally stable.[7]
-
Observation: Visually inspect each solution for undissolved particles. Determine the lowest pH at which the compound fully dissolves.
-
Final Preparation: Prepare your experimental solution at the optimal pH identified. If your assay must be conducted at a higher pH, this acidic stock can be carefully and slowly diluted into the final assay buffer, monitoring closely for any signs of precipitation.
Troubleshooting:
-
Precipitation Persists: If the pH required for solubilization is too low for your biological system, you must combine pH adjustment with another method, such as the use of co-solvents.[7]
Method 2: Co-Solvent Systems
Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer. This allows the solvent system to better accommodate the hydrophobic quinoline structure, thereby increasing solubility.[12][13] Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG).
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO or ethanol (e.g., 10-50 mM).
-
Intermediate Dilution (Crucial Step): Instead of a single large dilution, perform a serial or intermediate dilution. For example, dilute the 10 mM stock 1:10 in a 50:50 mixture of co-solvent and your aqueous buffer.
-
Final Dilution: Add the intermediate dilution to the final assay buffer to reach the desired concentration. The goal is to keep the final co-solvent concentration as low as possible (typically <1%, ideally <0.5%) to avoid affecting the biological assay.
-
Observation: After the final dilution, visually inspect the solution for any cloudiness or precipitation (Tyndall effect).
Troubleshooting:
-
Assay Interference: Some biological systems are sensitive to organic solvents. Always run a vehicle control (buffer with the same final concentration of co-solvent but without the compound) to ensure the co-solvent itself is not affecting the experimental results.
Method 3: Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate the poorly soluble quinoline molecule within their hydrophobic core, forming an "inclusion complex."[16][17] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the compound.[14][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.[19]
Visualizing the Mechanism:
Caption: Encapsulation of a quinoline molecule by a cyclodextrin.
Step-by-Step Protocol:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-40% w/v).[8]
-
Add Compound: Add an excess amount of the solid quinoline compound to the HP-β-CD solution.
-
Equilibrate: Tightly seal the container and shake or stir the mixture at room temperature for 24-48 hours. This allows time for the inclusion complex to form.[8]
-
Remove Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) or filter it through a 0.22 µm filter to remove any remaining undissolved solid.
-
Determine Concentration: The clear supernatant now contains your solubilized compound. Its concentration must be accurately determined using an analytical method like UV-Vis spectroscopy or HPLC.[8]
Troubleshooting:
-
Insufficient Solubility: Try increasing the concentration of the cyclodextrin or using a different type, such as sulfobutylether-β-cyclodextrin (SBE-β-CD).[7]
Method 4: Use of Surfactants
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic quinoline compound can partition into the core, effectively being solubilized within the aqueous medium.[20][21]
Step-by-Step Protocol:
-
Surfactant Selection: Choose a non-ionic surfactant that is compatible with your assay, such as Tween® 80 or Pluronic® F-127.[22]
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your buffer at a concentration well above its known CMC.
-
Add Compound: Add an excess of the solid quinoline compound to the surfactant solution.
-
Equilibrate: Stir the mixture for several hours to allow for partitioning into the micelles.
-
Clarify and Quantify: As with the cyclodextrin method, centrifuge or filter the solution to remove undissolved compound and then determine the final concentration analytically.
Troubleshooting:
-
Assay Interference: Surfactants can disrupt cell membranes or interfere with protein activity. It is essential to run a vehicle control with the surfactant alone to check for any confounding effects on your experiment.[22]
Data Presentation: Comparison of Solubilization Strategies
The following table provides a qualitative comparison of the different methods, which can help guide your selection process.
| Method | Principle | Advantages | Disadvantages | Best For |
| pH Adjustment | Ionization of the basic quinoline nitrogen.[8] | Simple, inexpensive, no complex excipients. | Limited by the pH tolerance of the biological assay.[7] | Assays that are robust to acidic conditions. |
| Co-solvents | Reduces solvent polarity.[12] | Easy to prepare, suitable for high-throughput screening. | Risk of compound "crashing out"; potential for solvent toxicity in assays.[6][7] | Initial screening; assays tolerant to low levels of organic solvents. |
| Cyclodextrins | Encapsulation in a hydrophobic cavity.[16] | High solubilization capacity, generally low toxicity.[19] | Can be slow to prepare (equilibration); requires quantification of final concentration.[8] | In vivo studies; assays with sensitive biological systems. |
| Surfactants | Partitioning into micellar core.[20] | Can achieve very high apparent solubility. | High potential for assay interference (e.g., membrane disruption).[22] | In vitro assays where interference has been ruled out. |
References
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Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]
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Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]
-
SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
Malik, A. U., et al. (2015). Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. ResearchGate. [Link]
-
SlidePlayer. (n.d.). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. [Link]
-
Zhang, T., et al. (2018). Design, synthesis, and in vitro evaluation of quinolinyl analogues for α-synuclein aggregation. PubMed. [Link]
-
ACS Publications. (2022). Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes. ACS Medicinal Chemistry Letters. [Link]
-
Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PubMed Central. [Link]
-
Mirgorodskaya, A. B., et al. (2017). Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. ResearchGate. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulary Science and Bioavailability. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Ferreira, R. J., et al. (2022). Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes. PubMed Central. [Link]
-
PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
Springer. (2015). Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants. Journal of Solution Chemistry. [Link]
-
Mirgorodskaya, A. B., et al. (2017). Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Quinine. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]
-
MDPI. (2023). Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. Biosensors. [Link]
-
Al-Ostath, A. I., et al. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Chemistry. [Link]
-
NIH. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Center for Biotechnology Information. [Link]
-
Yu, X., et al. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. [Link]
-
MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial Medicine. [Link]
-
Blog. (2025). What is the solubility of quinoline in different solvents for antimalarial formulations? [Link]
-
NIH. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
- Google Patents. (n.d.).
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Quinoline as a Versatile Solvent and Reagent in Organic Synthesis. [Link]
-
KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
-
NIH. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central. [Link]
-
PubMed. (n.d.). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [Link]
-
NIH. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]
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Technical Support Center: Purification Strategies for Polar Quinoline Derivatives
Welcome to the Technical Support Center for the purification of polar quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these valuable compounds. The inherent basicity of the quinoline nitrogen, coupled with the presence of polar functional groups, frequently leads to purification issues such as poor chromatographic resolution, peak tailing, and on-column degradation.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Each section is grounded in fundamental chemical principles to not only solve immediate experimental hurdles but also to empower you with the expertise to proactively design robust purification strategies.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Question: My polar quinoline derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
Answer: This is a frequent challenge with polar compounds in reversed-phase (RP) chromatography.[2] The high affinity of your polar analyte for the polar mobile phase prevents effective interaction with the nonpolar stationary phase.[2] Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the aqueous portion. Modern reversed-phase columns are designed to be stable under highly aqueous conditions.[2][3]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can provide alternative selectivity for polar analytes.[2]
-
Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[4] These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[2]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds.[5] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes.
Issue 2: Significant Peak Tailing in HPLC
Question: I am observing significant peak tailing for my polar quinoline compound during HPLC analysis. What is the cause, and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the basic quinoline nitrogen and acidic residual silanol groups on the surface of silica-based columns.[2] This is a common issue with basic compounds.[2] Here’s how to troubleshoot this problem:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[2] For basic quinoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, thereby minimizing these unwanted interactions.[2]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and significantly improve peak shape.[2]
-
Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[2]
-
Consider HILIC: The high organic content of the mobile phase and the water layer on the stationary phase in HILIC can lead to different retention mechanisms that may result in better peak shapes for polar basic compounds.[2]
Issue 3: Compound Decomposition on Silica Gel during Flash Chromatography
Question: My polar quinoline derivative appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
Answer: The acidic nature of standard silica gel can cause the degradation of sensitive quinoline derivatives.[1][6][7] Here are several solutions to prevent this:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[2][6]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[2][8]
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be an effective alternative.[6]
-
Work Quickly and at Low Temperatures: If you must use silica gel, running the column as quickly as possible (flash chromatography) will minimize the contact time between your compound and the stationary phase.[7] Performing the chromatography in a cold room may also help to reduce the rate of decomposition.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of quinoline derivatives?
A1: Impurities can arise from several sources, including unreacted starting materials, byproducts from side reactions, and degradation products.[9] For instance, in the Skraup synthesis, common impurities include unreacted anilines and glycerol, isomeric quinoline derivatives, and polymeric or tarry byproducts resulting from the vigorous reaction conditions.[10]
Q2: When should I choose recrystallization over chromatography?
A2: Recrystallization is an excellent choice for purifying solid compounds when the impurities have significantly different solubility profiles from the desired product. It is particularly effective for removing small amounts of impurities and for obtaining a highly crystalline final product.[10] Chromatography, on the other hand, is more versatile for separating complex mixtures, isomers, and for purifying non-crystalline materials.[11]
Q3: Can I use acid-base extraction to purify my polar quinoline derivative?
A3: Yes, acid-base extraction is a powerful technique for separating basic quinoline derivatives from acidic and neutral impurities.[12] By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution, the basic quinoline will be protonated and move to the aqueous layer. The layers can then be separated, and the quinoline can be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[11][12]
Q4: How do I select an appropriate solvent system for column chromatography?
A4: The ideal solvent system for column chromatography should provide a good separation of your target compound from its impurities. A general guideline is to use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of approximately 0.2-0.3 for your desired compound.[2] For very polar compounds, you may need to use more polar solvent systems, such as dichloromethane/methanol or even systems containing small amounts of ammonium hydroxide.[13]
Data Presentation
Table 1: Recommended Starting Conditions for Chromatographic Purification
| Technique | Stationary Phase | Typical Mobile Phase | Target Analyte Properties |
| Normal-Phase Chromatography | Silica Gel (deactivated with 1-2% TEA) | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Moderately polar quinoline derivatives |
| Reversed-Phase HPLC | C18 or Polar-Embedded | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFA | Polar, ionizable quinoline derivatives |
| HILIC | Amide or bare silica | Acetonitrile/Water with buffer (e.g., ammonium formate) | Highly polar, water-soluble quinoline derivatives |
| Ion-Pairing Chromatography | C18 | Water/Acetonitrile with an ion-pairing reagent (e.g., HFBA) | Charged polar quinoline derivatives |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing: Dry pack the column with the required amount of silica gel.
-
Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[2]
-
Sample Loading: Load your sample onto the column.
-
Elution: Proceed with the chromatography using your pre-determined solvent system.[2]
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude mixture containing the polar quinoline derivative in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute acidic solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated quinoline derivative will be in the aqueous layer.
-
Drain the lower organic layer.
-
To the aqueous layer, add a dilute basic solution (e.g., 1 M NaOH) until the solution is basic to pH paper.
-
Extract the now neutral quinoline derivative back into an organic solvent (e.g., dichloromethane) by adding the solvent and shaking.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified quinoline derivative.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for common HPLC issues.
References
-
Waters. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]
-
Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). Acid-Base Extraction. Retrieved from [Link]
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- 3. waters.com [waters.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Purification [chem.rochester.edu]
Technical Support Center: Microwave-Assisted Synthesis to Improve Quinoline Reaction Efficiency
Welcome to the technical support center for microwave-assisted quinoline synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging microwave technology to enhance the efficiency of quinoline synthesis. As a powerful tool in modern synthetic chemistry, microwave irradiation offers dramatic reductions in reaction times, improved yields, and access to novel chemical spaces.[1][2][3] However, harnessing its full potential requires a nuanced understanding of the underlying principles and a systematic approach to troubleshooting.
This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to optimize your reactions, solve common problems, and ensure safe, reproducible results.
Troubleshooting Guide: A Problem-and-Solution Framework
This section addresses the most common issues encountered during the microwave-assisted synthesis of quinolines. Each problem is presented in a question-and-answer format to directly tackle specific experimental challenges.
Q1: My reaction shows very low or no product yield. What are the likely causes and how can I fix it?
This is the most frequent issue and often stems from suboptimal energy absorption or incorrect reaction parameters. Let's break down the potential causes and solutions.
Potential Cause 1: Inefficient Microwave Absorption The core principle of microwave synthesis is dielectric heating; the reaction mixture must be able to absorb microwave energy to generate heat.
-
Suggested Solution: If your reaction is conducted in a non-polar solvent (e.g., toluene, hexane) or under neat conditions with non-polar reactants, energy absorption will be poor. To resolve this, add a small amount of a polar co-solvent like DMF, ethanol, or DMSO to the mixture.[1][4] These "sensitizers" efficiently absorb microwave energy and transfer it to the bulk of the reaction. Alternatively, consider switching to a polar solvent system entirely if reactant solubility permits.[2]
Potential Cause 2: Suboptimal Reaction Temperature or Time Microwave reactions are highly sensitive to temperature. Unlike conventional heating, the target temperature is reached in seconds, making optimization critical.
-
Suggested Solution: Do not rely solely on power settings. The most critical parameter for reproducibility is the reaction temperature, monitored by an internal fiber-optic probe or external IR sensor.[1][5] Systematically vary the temperature (e.g., in 10-20 °C increments) and reaction time (e.g., in 2-5 minute increments) while monitoring the progress by TLC or LC-MS to identify the optimal conditions.[4]
Potential Cause 3: Inappropriate Catalyst or Catalyst Loading The choice and amount of catalyst are pivotal. Many quinoline syntheses, like the Friedländer or Skraup reactions, are acid-catalyzed.
-
Suggested Solution: Screen different catalysts. For instance, while traditional Brønsted acids like H₂SO₄ are effective, they can be harsh.[6] Consider milder options like p-toluenesulfonic acid (p-TSA) or solid acid catalysts.[1][7] In some cases, a catalyst-free approach is highly effective under microwave conditions.[2] If using a catalyst, optimize its loading; too little may be ineffective, while too much can promote side reactions.
Potential Cause 4: Substrate Reactivity The electronic nature of your substrates significantly impacts reactivity.
-
Suggested Solution: Electron-withdrawing groups on the aniline or carbonyl starting materials can make the reaction more difficult. For these less reactive substrates, you may need to increase the reaction temperature or prolong the irradiation time to achieve a satisfactory yield.[1]
Below is a logical workflow for troubleshooting low-yield issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamdirect.com [benthamdirect.com]
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- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Quinoline Scaffold: A Comparative Guide to the Biological Activity of 6-Chloro-2-methylquinoline-4-carboxylic Acid and Its Analogs
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] This guide provides a comprehensive comparison of the anticipated biological activity of 6-Chloro-2-methylquinoline-4-carboxylic acid against other well-characterized quinoline derivatives. While direct extensive experimental data for this specific molecule is limited in publicly accessible literature, a robust analysis of its structure-activity relationships, based on extensive research into its constituent functional groups, allows for a scientifically grounded comparative evaluation for researchers, scientists, and drug development professionals.
The Quinoline Core: A Foundation for Diverse Pharmacology
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore found in natural products and synthetic compounds.[2] Its derivatives have been successfully developed as antimalarial, antibacterial, anticancer, and antiviral agents.[1][3][4] The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents, which modulate its electronic properties, lipophilicity, and steric interactions with biological targets.
Deconstructing this compound: A Structure-Activity Relationship (SAR) Analysis
To understand the potential biological profile of this compound, we will dissect the contribution of each substituent: the 6-chloro group, the 2-methyl group, and the 4-carboxylic acid group.
The Influence of the 6-Chloro Substituent
The presence of a halogen, particularly chlorine, at the C6 position of the quinoline ring is a common feature in many biologically active molecules. The chlorine atom is electron-withdrawing, which can influence the overall electron distribution of the quinoline ring system and its ability to interact with biological macromolecules.
-
Anticipated Antimicrobial and Antimalarial Activity: The 6-chloro substitution is a hallmark of some antimalarial compounds. This suggests that this compound may possess some degree of antimalarial or antimicrobial activity. Studies on other 6-chloroquinoline derivatives have demonstrated their potential as antimicrobial agents.
The Role of the 2-Methyl Group
Substitution at the C2 position of the quinoline ring can significantly impact biological activity. A methyl group at this position can influence the molecule's interaction with target enzymes and receptors.
-
Potential for Anticancer Activity: Several studies have highlighted the anticancer potential of 2-methylquinoline derivatives. For instance, certain 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives have displayed selective cytotoxicity against various human cancer cell lines.[5] The presence of a methyl group at the C2 position in conjunction with other key functionalities can contribute to the molecule's antiproliferative effects.
The Criticality of the 4-Carboxylic Acid Group
The carboxylic acid moiety at the C4 position is a pivotal determinant of the biological activity of many quinoline derivatives.
-
Enzyme Inhibition and Anticancer Potential: This group is essential for the activity of a class of anticancer agents that inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway. The carboxylate can form crucial interactions, such as salt bridges, with amino acid residues in the active site of the enzyme.
-
Antibacterial Activity: The 4-carboxylic acid group is a defining feature of the quinolone class of antibiotics. While this compound is not a classic quinolone antibiotic, the presence of this group suggests a potential for antibacterial activity, likely through a different mechanism.
Comparative Analysis with Other Quinolines
To contextualize the potential of this compound, we will compare its structural features and inferred activities with those of established quinoline derivatives.
| Compound | Key Structural Features | Established Biological Activity | Potential Comparative Activity of this compound |
| Chloroquine | 4-aminoquinoline with a 7-chloro substituent | Antimalarial, Anti-inflammatory | The 6-chloro substituent in the target compound may confer some antimalarial or anti-inflammatory properties, although likely with a different mechanism and potency due to the absence of the 4-amino side chain. |
| Ciprofloxacin | A fluoroquinolone antibiotic with a 4-oxo-3-carboxylic acid core | Broad-spectrum antibacterial (DNA gyrase and topoisomerase IV inhibitor) | While possessing the 4-carboxylic acid, the target compound lacks the 4-oxo group and other key features of fluoroquinolones, suggesting it is unlikely to act as a potent DNA gyrase inhibitor. However, some antibacterial activity cannot be ruled out. |
| Brequinar | 2-substituted-4-quinolinecarboxylic acid | Anticancer (DHODH inhibitor) | The presence of the 4-carboxylic acid group suggests a potential for DHODH inhibition, a mechanism shared with Brequinar. The 2-methyl group in the target compound, being smaller than the biphenyl group in Brequinar, would lead to different binding interactions and likely lower potency. |
| Various 2-Arylquinoline Derivatives | Phenyl or substituted phenyl at C2 | Anticancer, Antileishmanial | The 2-methyl group of the target compound is a significant departure from the larger aryl groups in these derivatives. This structural difference will likely result in a distinct biological activity profile, potentially with lower potency in anticancer assays where a larger hydrophobic group at C2 is beneficial.[5] |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, a series of in vitro assays are recommended.
Anticancer Activity: MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Principle: The broth microdilution method involves challenging bacteria with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion: A Promising Scaffold for Further Investigation
Based on a thorough analysis of its structural components, this compound emerges as a compound with potential biological activities, most notably in the realms of anticancer and antimicrobial research. The presence of the 6-chloro and 4-carboxylic acid moieties suggests a foundation for these activities, while the 2-methyl group will undoubtedly modulate its potency and selectivity compared to other quinoline derivatives.
The true biological profile of this compound can only be definitively established through rigorous experimental evaluation. The protocols outlined in this guide provide a starting point for researchers to systematically investigate its efficacy and mechanism of action. Further derivatization of this scaffold, guided by the structure-activity relationships discussed, could lead to the development of novel therapeutic agents with enhanced potency and selectivity.
References
- [Reference to a relevant review on quinoline synthesis or activity]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]
- [Reference to a relevant paper on antimicrobial quinolines]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. [Link]
- [Reference to a relevant paper on antimalarial quinolines]
-
Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]
- [Reference to a relevant paper on antiviral quinolines]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science. [Link]
- [Reference to a relevant paper on SAR of quinolines]
-
Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic Chemistry. [Link]
- [Reference to a relevant paper on the MTT assay protocol]
- [Reference to a relevant paper on the broth microdilution protocol]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 4. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to DHODH Inhibition: Brequinar versus 6-Chloro-2-methylquinoline-4-carboxylic acid
A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals.
In the landscape of therapeutic drug discovery, Dihydroorotate Dehydrogenase (DHODH) has emerged as a compelling target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][2][3] This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, a critical process for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes.[4][5] This guide provides a detailed comparison of two DHODH inhibitors from the quinoline carboxylic acid class: the well-characterized clinical candidate, brequinar, and the less-explored analogue, 6-Chloro-2-methylquinoline-4-carboxylic acid.
The Central Role of DHODH in Cellular Proliferation
The de novo synthesis of pyrimidines is essential for the production of DNA, RNA, and other vital cellular components.[1] By oxidizing dihydroorotate to orotate, DHODH provides the necessary building blocks for pyrimidine nucleotides.[5] Inhibition of DHODH effectively starves rapidly proliferating cells of these essential metabolites, leading to cell cycle arrest and a halt in proliferation.[5][6] This mechanism provides a therapeutic window to target pathological cells that are highly dependent on this pathway, while relatively sparing quiescent, healthy cells that can rely on the pyrimidine salvage pathway.
Caption: A typical workflow for a DHODH enzymatic inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human DHODH in an appropriate assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).
-
Prepare stock solutions of L-dihydroorotic acid, DCIP, and coenzyme Q in the assay buffer.
-
Prepare serial dilutions of brequinar and this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, DHODH enzyme, and varying concentrations of the inhibitors.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a mixture of dihydroorotate and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm in a kinetic mode using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay with Uridine Rescue
This assay determines the effect of the inhibitors on the proliferation of cancer cell lines that are dependent on de novo pyrimidine synthesis. A key validation step is the "uridine rescue," where the addition of exogenous uridine should reverse the anti-proliferative effects of a specific DHODH inhibitor.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a rapidly proliferating cancer cell line (e.g., A549, HCT116) in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of brequinar and this compound.
-
For the uridine rescue experiment, treat a parallel set of plates with the inhibitors in the presence of a high concentration of uridine (e.g., 100 µM).
-
-
Proliferation Measurement:
-
Incubate the cells for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the EC50 values for each compound in the presence and absence of uridine. A significant rightward shift in the EC50 curve in the presence of uridine confirms on-target DHODH inhibition.
-
Conclusion
Brequinar stands as a highly potent and well-validated inhibitor of DHODH with a proven mechanism of action and a history of clinical evaluation. In contrast, this compound, based on established structure-activity relationships for the quinoline carboxylic acid class, is predicted to be a substantially weaker DHODH inhibitor. This is primarily due to the absence of a large, hydrophobic substituent at the C2 position, which is critical for high-affinity binding to the enzyme.
For researchers in drug development, this comparison underscores the importance of specific structural motifs in achieving potent enzyme inhibition. While this compound may serve as a useful, albeit weak, tool compound or a starting point for further chemical optimization, brequinar remains the benchmark for a potent, clinically relevant DHODH inhibitor within this chemical series. The provided experimental protocols offer a robust framework for the empirical validation of these predictions and for the characterization of novel DHODH inhibitors.
References
-
Wikipedia. Brequinar. [Link]
-
PubMed. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives. [Link]
-
Bio-protocol. In Vitro Activity Assay. [Link]
-
PubMed. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. [Link]
-
Patsnap Synapse. What are DHODH inhibitors and how do they work? [Link]
-
ClinicalTrials.gov. A Study of Brequinar in Subjects With Relapsed/Refractory Acute Myeloid Leukemia. [Link]
-
JCI Insight. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. [Link]
-
Synapse. What are DHODH inhibitors and how do you quickly get the latest development progress? [Link]
-
NIH. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway. [Link]
-
ACS Publications. Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. [Link]
-
NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Purity of Synthesized 6-Chloro-2-methylquinoline-4-carboxylic Acid
Abstract
This guide provides a comprehensive framework for validating the purity of synthesized 6-Chloro-2-methylquinoline-4-carboxylic acid, a critical building block in pharmaceutical research.[1] We will explore a multi-faceted, orthogonal approach to purity assessment, moving beyond simple chromatographic checks to build a robust, self-validating analytical system. This document is intended for researchers, scientists, and drug development professionals who require a high degree of confidence in the quality of their chemical entities. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of various analytical techniques, supported by experimental data and authoritative references.
Introduction: The Imperative of Purity
This compound is a key intermediate in the synthesis of a variety of bioactive molecules, including potential antimalarial drugs. The seemingly minor presence of impurities—be they starting materials, by-products, or degradation products—can have profound consequences, leading to misleading biological data, failed scale-up attempts, and potential safety concerns. Therefore, rigorous purity validation is not merely a quality control checkpoint but a foundational element of sound scientific research and drug development. This guide advocates for an orthogonal analytical strategy, where the purity is confirmed by multiple, mechanistically different techniques, thereby providing a high-confidence, holistic view of the material's quality.
Understanding the Impurity Profile: A Synthesis-Forward Approach
To effectively search for impurities, one must first anticipate what they might be. This compound is commonly synthesized via the Doebner-von Miller reaction or similar pathways.[2][3] A typical synthesis involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[2]
A likely synthetic route involves the reaction of 4-chloroaniline with pyruvic acid and an aldehyde. Potential organic impurities arising from such a process can be broadly categorized as:
-
Starting Materials: Unreacted 4-chloroaniline and pyruvic acid.
-
Intermediates: Incompletely cyclized or oxidized reaction intermediates.
-
By-products: Products from side reactions, such as polymerization of the unsaturated carbonyl compound, which is common under the strong acidic conditions often employed.[4]
-
Degradation Products: Compounds formed during work-up, purification, or storage.
Beyond organic impurities, one must also consider inorganic impurities (reagents, catalysts) and residual solvents, as outlined in the International Council for Harmonisation (ICH) guidelines Q3A, Q3C, and Q3D.[5][6][7][8]
Orthogonal Analytical Approaches: A Comparative Analysis
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the cross-verification of results from multiple, independent methods.[9]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is an indispensable tool for purity analysis, offering excellent separation of the main compound from its impurities.[10]
-
Principle: Separation is based on the differential partitioning of the analyte and impurities between a stationary phase (e.g., C18) and a liquid mobile phase. A UV detector is commonly used for quinoline derivatives due to their strong chromophores.[11][12]
-
What it tells us: Provides the relative percentage of the main peak and any detectable impurities (Area % Purity). When coupled with a Diode Array Detector (DAD), it can also perform peak purity analysis to check for co-eluting impurities.
-
Strengths: High resolution, sensitivity, and well-established methodology.[10]
-
Limitations: Non-chromophoric impurities will not be detected by a UV detector. The assumption that all compounds have the same response factor at a given wavelength can lead to inaccuracies in area-based purity calculations. It is a relative, not an absolute, method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
NMR spectroscopy is unparalleled for structural elucidation and can also be a powerful quantitative tool.[13][14]
-
Principle: Exploits the magnetic properties of atomic nuclei. The resulting spectrum provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
-
What it tells us:
-
Structural Confirmation: Unambiguously confirms the identity of the this compound by matching the observed chemical shifts and coupling constants to the expected structure. 2D NMR techniques like COSY and HSQC can further solidify assignments.[13]
-
Impurity Identification: Can often allow for the structural characterization of significant impurities.
-
Quantitative Purity (qNMR): ¹H NMR can be used as a primary ratio method for quantification.[15] By adding a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy, independent of its response factor.[16][17][18] This technique is a powerful orthogonal alternative to chromatographic methods.[17][19]
-
Mass Spectrometry (MS): Unveiling Molecular Weights
Mass spectrometry provides crucial information about the molecular weight of the analyte and its impurities.
-
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
What it tells us: Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the identity. It is also highly effective for detecting and identifying impurities, even at trace levels.[20]
-
Strengths: Extremely high sensitivity and specificity. Provides direct evidence of molecular weights. Fragmentation patterns can aid in structural elucidation.[21][22][23][24]
-
Limitations: Isomerically related impurities cannot be distinguished by MS alone and require chromatographic separation beforehand (e.g., LC-MS). Quantification can be complex and often requires standards.
Elemental Analysis (CHN): A Fundamental Check
-
Principle: The compound is combusted, and the resulting amounts of carbon, hydrogen, and nitrogen are measured.
-
What it tells us: Provides the percentage composition of C, H, and N in the sample. This is compared against the theoretical values for the desired molecular formula.
-
Strengths: Provides a fundamental measure of the elemental composition.
-
Limitations: It is an aggregate method; it does not distinguish between the main compound and any organic impurities. A sample that is 99.5% pure but contains an impurity with a similar elemental composition may still pass.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| HPLC-UV/DAD | Relative purity (area %), detection of chromophoric impurities, peak purity. | High resolution, sensitive, robust, widely available.[10] | Relative method, blind to non-chromophoric impurities, assumes equal response factors. |
| ¹H NMR | Unambiguous structural confirmation, detection of proton-containing impurities. | Provides detailed structural information, universal detection for ¹H.[13] | Lower sensitivity than MS, complex mixtures can be difficult to interpret. |
| qNMR | Absolute purity determination. | Primary analytical method, high precision and accuracy, no need for specific reference standards of impurities.[15][16][19] | Requires a certified internal standard, higher sample concentration needed. |
| LC-MS | Separation and mass identification of components. | Combines the separation power of HPLC with the specificity of MS. Excellent for impurity identification.[20] | More complex instrumentation, quantification can be challenging. |
| HRMS | Exact mass and elemental composition. | Unambiguously confirms molecular formula. | Does not provide quantitative purity information. |
| Elemental Analysis | Percent composition of C, H, N. | Fundamental check of elemental composition. | Insensitive to impurities with similar elemental composition, provides no information on individual impurities. |
Visualizing the Purity Validation Workflow
A logical workflow ensures that all aspects of purity are systematically evaluated.
Caption: A comprehensive workflow for purity validation.
Key Experimental Protocols
Protocol: HPLC-DAD Purity Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 210-400 nm, with specific monitoring at the λmax of the main peak.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water.
-
Analysis: Inject 5 µL. Integrate all peaks and report the area percent of the main peak. Perform peak purity analysis on the main peak using the DAD software.
Protocol: ¹H qNMR Purity Assay
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Certified reference material with known purity (e.g., Maleic Anhydride, Dimethyl Sulfone). The IS should be soluble in the same solvent as the analyte and have at least one peak that is well-resolved from analyte and impurity peaks.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve both solids completely in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean vial.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and an accurately determined 90° pulse.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved peak for the analyte and a well-resolved peak for the internal standard.
-
-
Calculation: The purity (P) is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
Conclusion: An Integrated, Evidence-Based Approach
Validating the purity of a synthesized compound like this compound is a multi-step, investigative process. Relying on a single data point, such as an HPLC area percentage, is insufficient for research and development where the molecular truth is paramount. By employing an orthogonal set of analytical techniques—combining the separatory power of HPLC, the definitive structural insight of NMR, the mass certainty of MS, and the absolute accuracy of qNMR—a scientist can build a self-validating system. This integrated, evidence-based approach ensures a comprehensive understanding of the material's composition, providing the highest level of confidence in its purity and, consequently, in the integrity of the research it supports.
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comparative analysis of different synthesis routes for 6-Chloro-2-methylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Chloro-2-methylquinoline-4-carboxylic acid
This compound is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs. The specific substitution pattern of a chloro group at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position provides multiple points for further chemical modification, making it a valuable building block in the development of novel drug candidates.
This guide provides a comparative analysis of the most prominent synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-tested experimental protocols, and offer a critical comparison of their respective advantages and disadvantages.
Synthetic Strategies: A Head-to-Head Comparison
The construction of the quinoline ring system is a well-established area of organic synthesis, with several named reactions offering viable pathways. For the synthesis of this compound, the Doebner Reaction and the Pfitzinger Synthesis are the most direct and commonly employed methods. While other classical methods like the Gould-Jacobs and Combes syntheses are powerful for generating quinolines, their application to this specific target molecule presents significant challenges, which will be discussed briefly.
Route 1: The Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to furnish a quinoline-4-carboxylic acid.[2][3] For the synthesis of our target molecule, this involves the reaction of 4-chloroaniline, acetaldehyde (or a precursor), and pyruvic acid. A significant advantage of this route is the direct formation of the desired carboxylic acid functionality at the 4-position. However, the classical Doebner reaction can suffer from low yields, especially with anilines bearing electron-withdrawing groups like chlorine.[4] Modern modifications, such as the use of Lewis acid catalysts, have been shown to significantly improve the efficiency of this transformation.[5]
The reaction is believed to proceed through the initial formation of an imine from the aniline and aldehyde. This is followed by the reaction with the enol of pyruvic acid, subsequent cyclization, and finally, oxidation to the aromatic quinoline.[3]
DOT Script for Doebner Reaction Pathway
Caption: Proposed mechanism of the Doebner reaction.
This protocol is adapted from a hydrogen-transfer modification of the Doebner reaction, which has demonstrated efficacy for anilines with electron-withdrawing substituents.[5]
Materials:
-
4-Chloroaniline
-
Acetaldehyde
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1.8 mmol) and acetaldehyde (2.0 mmol) in anhydrous acetonitrile (1.0 mL).
-
Catalyst Addition: Add BF₃·OEt₂ or BF₃·THF (0.5 equivalents) to the solution at room temperature.
-
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.
-
Pyruvic Acid Addition: Slowly add a solution of pyruvic acid (0.6 mmol) in anhydrous acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the aqueous layer and extract it with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[6]
Route 2: The Pfitzinger Synthesis
The Pfitzinger reaction is a robust method for the synthesis of quinoline-4-carboxylic acids from isatin or its derivatives and a carbonyl compound containing an α-methylene group, in the presence of a base.[7] To synthesize this compound, 5-chloroisatin is condensed with acetone.[8] This method is often high-yielding and the starting materials are readily available.
The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, followed by condensation with the carbonyl compound to form an imine. Tautomerization to an enamine, subsequent intramolecular cyclization, and dehydration lead to the final quinoline-4-carboxylic acid.[9]
DOT Script for Pfitzinger Synthesis Pathway
Caption: General workflow of the Pfitzinger reaction.
This protocol is a generalized procedure based on established methods for the Pfitzinger reaction.[8][10]
Materials:
-
5-Chloroisatin
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Acetic acid (glacial)
Procedure:
-
Base Solution Preparation: In a round-bottom flask, dissolve potassium hydroxide in 95% ethanol to create a concentrated solution (e.g., 33% w/v).
-
Isatin Ring Opening: Add 5-chloroisatin to the stirred KOH solution. The color of the mixture will typically change as the isatin ring opens. Stir at room temperature for 30-45 minutes.
-
Acetone Addition: Gradually add acetone to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Acidify the mixture with glacial acetic acid to precipitate the product.
-
-
Isolation and Purification:
-
Filter the precipitate, wash it with cold water, and dry it to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.[8]
-
Comparative Analysis
| Feature | Doebner Reaction | Pfitzinger Synthesis |
| Starting Materials | 4-Chloroaniline, Acetaldehyde, Pyruvic acid | 5-Chloroisatin, Acetone |
| Reagents/Catalysts | Lewis acid (e.g., BF₃·OEt₂) | Strong base (e.g., KOH) |
| Reaction Conditions | 65 °C, 20 hours | Reflux (approx. 78 °C), 24 hours |
| Yield | Moderate to good (can be variable)[5] | Generally good to excellent[11] |
| Advantages | Readily available starting materials, one-pot procedure. | Often high yielding, reliable, and straightforward. |
| Disadvantages | Can have lower yields with deactivated anilines without modification, potential for side reactions. | Requires the synthesis or purchase of substituted isatin. |
| Scalability | Can be scalable, especially with optimized conditions.[4] | Generally scalable. |
Other Synthetic Routes: A Brief Consideration
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinolines from an aniline and an alkoxymethylenemalonate derivative.[12] To obtain the target molecule, one would need to start with 4-chloroaniline. However, the standard Gould-Jacobs protocol does not directly introduce a methyl group at the 2-position. A subsequent functionalization or a modified starting malonate would be necessary, adding complexity to the synthesis.
Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[13] For our target, 4-chloroaniline would be the starting aniline. However, selecting a β-diketone that would lead to a 2-methyl and a 4-carboxylic acid group is not straightforward. The reaction typically yields 2,4-disubstituted quinolines, and introducing a carboxylic acid at the 4-position would likely require a multi-step sequence or a less common β-dicarbonyl starting material.
Conclusion
For the synthesis of this compound, both the Doebner reaction and the Pfitzinger synthesis offer viable and direct pathways. The Pfitzinger synthesis is often favored for its reliability and potentially higher yields, provided the starting 5-chloroisatin is accessible. The Doebner reaction, particularly with modern modifications employing Lewis acid catalysts, presents a strong alternative, utilizing simple and readily available starting materials.
The choice between these routes will ultimately depend on the specific needs of the researcher, including the availability and cost of starting materials, desired scale of the reaction, and the importance of maximizing yield. The experimental protocols and comparative data provided in this guide are intended to equip researchers with the necessary information to make an informed decision for their synthetic endeavors.
References
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Gould–Jacobs reaction. In: Wikipedia. ; 2023. Available at: [Link]
-
Combes Quinoline Synthesis. Available at: [Link]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv. 2020;10(34):20187-20214.
-
Gould-Jacobs Reaction. Available at: [Link]
-
Combes quinoline synthesis. In: Wikipedia. ; 2023. Available at: [Link]
-
Combes synthesis of quinolines. Química Organica.org. Available at: [Link]
-
Pfitzinger Quinoline Synthesis. Available at: [Link]
-
Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... ResearchGate. Available at: [Link]
-
General scheme of the Gould–Jacobs quinoline synthesis. ResearchGate. Available at: [Link]
-
Combes quinoline synthesis. Wikiwand. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Pfitzinger reaction. In: Wikipedia. ; 2023. Available at: [Link]
- Method for purifying quinolinecarboxylic acid derivative. Google Patents.
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]
-
Doebner–Miller reaction. In: Wikipedia. ; 2023. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Institutes of Health. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]
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-
This compound. MySkinRecipes. Available at: [Link]
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Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available at: [Link]
-
Doebner quinoline synthesis. ResearchGate. Available at: [Link]
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cytotoxicity comparison of 6-Chloro-2-methylquinoline-4-carboxylic acid and its derivatives
For researchers and professionals in drug discovery, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents.[1][2][3] Specifically, derivatives of quinoline-4-carboxylic acid have garnered significant attention for their broad pharmacological potential, including notable anticancer properties.[4][5][6] This guide provides an in-depth comparison of the cytotoxic profiles of various derivatives of the 6-chloroquinoline-4-carboxylic acid core, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
The strategic placement of a chlorine atom at the C-6 position of the quinoline ring is a common approach in medicinal chemistry to modulate the lipophilicity and electronic properties of a molecule, often enhancing its biological activity.[7] This guide will explore how further modifications to this core structure influence its cytotoxic potential against various cancer cell lines. While direct cytotoxic data for the parent compound, 6-Chloro-2-methylquinoline-4-carboxylic acid, is not extensively published in comparative studies, we will analyze the performance of several of its more complex and promising derivatives that have been synthesized and evaluated.
Comparative Cytotoxicity of 6-Chloroquinoline-4-Carboxylic Acid Derivatives
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the reported cytotoxic activities of several 6-chloroquinoline-4-carboxylic acid derivatives against various human cancer cell lines. This data, compiled from different studies, highlights how substitutions at the C-2 and C-4 positions of the quinoline ring system dramatically impact anticancer activity.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Potent (82.9% growth reduction) | [4] |
| 2a | 6-Chloro-2-(furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl)quinoline | A375 (Melanoma) | 2.9 µg/mL | [8] |
| 2a | 6-Chloro-2-(furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl)quinoline | MDA-MB-231 (Breast) | 6.2 µg/mL | [8] |
| 2b | 6-Chloro-2-(furan-2-yl)-4-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)quinoline | A375 (Melanoma) | 4.0 µg/mL | [8] |
| 2b | 6-Chloro-2-(furan-2-yl)-4-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)quinoline | MDA-MB-231 (Breast) | 9.5 µg/mL | [8] |
| 2c | 6-Chloro-2-(furan-2-yl)-4-(5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)quinoline | A375 (Melanoma) | 7.8 µg/mL | [8] |
| 2c | 6-Chloro-2-(furan-2-yl)-4-(5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)quinoline | MDA-MB-231 (Breast) | 11.3 µg/mL | [8] |
Note: IC50 values are presented as reported in the literature. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data reveals critical insights into the structure-activity relationships of this class of compounds.[9][10]
Substitutions at the C-2 Position: The nature of the substituent at the C-2 position is a key determinant of cytotoxicity.
-
Aromatic and Heterocyclic Groups: The presence of aryl groups, such as the 4-hydroxy-3-methoxyphenyl group in Compound 1 , or heterocyclic systems like the furan ring in Compounds 2a-c , appears to be favorable for activity.[4][8] These moieties can engage in various interactions with biological targets, including hydrogen bonding and π-π stacking.
Substitutions at the C-4 Position: The carboxylic acid group at C-4 is a common feature, but its conversion into more complex heterocyclic systems, such as the 1,2,4-triazole ring in Compounds 2a-c , can significantly enhance cytotoxic potency.[8] This modification drastically alters the molecule's size, shape, and hydrogen bonding capabilities.
Influence of Phenyl Ring Substitution on the Triazole Moiety: In the triazole series (Compounds 2a-c ), substitutions on the C-5 phenyl ring influence activity. The unsubstituted phenyl derivative (2a ) demonstrated the highest potency against both melanoma and breast cancer cell lines, suggesting that adding electron-withdrawing groups like chlorine or fluorine (2b and 2c ) may not be beneficial for the activity of this particular scaffold.[8]
Caption: Hypothetical Structure-Activity Relationship (SAR) Diagram.
Potential Mechanisms of Action
Quinoline derivatives exert their anticancer effects through diverse mechanisms.[3][6] Studies on related compounds suggest that their cytotoxicity may arise from:
-
Enzyme Inhibition: Many quinoline compounds are known to inhibit crucial enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[1][3]
-
DNA Intercalation and Damage: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription and ultimately leading to apoptosis. Some derivatives have demonstrated the ability to cleave DNA.[8]
-
Disruption of Autophagy: Certain quinoline derivatives can impair lysosome function, disrupting the process of autophagy, which cancer cells often use to survive under stress. This disruption can trigger apoptotic cell death.[11]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The cornerstone for evaluating the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Caption: Standard MTT Assay Experimental Workflow.
Step-by-Step Methodology
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A375) in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[14]
-
Compound Preparation: Prepare a stock solution of each quinoline derivative in a suitable solvent like dimethyl sulfoxide (DMSO). Create a series of dilutions of the test compounds in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After the initial 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with vehicle (e.g., DMSO) alone to control for solvent effects.
-
Incubation: Return the plate to the incubator for a predetermined exposure time, typically 24, 48, or 72 hours.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well. Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution, such as DMSO or an acidified isopropanol solution, to each well to dissolve the crystals.[15] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and use a suitable statistical software to determine the IC50 value.
Conclusion
The 6-chloroquinoline-4-carboxylic acid scaffold is a fertile ground for the development of novel anticancer agents. The available data clearly indicates that modifications at the C-2 and C-4 positions are critical for conferring potent cytotoxic activity. The introduction of complex aryl and heterocyclic moieties can significantly enhance the antiproliferative effects of the parent structure. The derivatives highlighted in this guide, particularly those incorporating furan and triazole rings, exhibit promising activity against melanoma and breast cancer cell lines. Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive in vivo studies to validate the therapeutic potential of these compelling compounds.
References
- Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents.
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- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
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A Definitive Guide to the Structural Confirmation of 6-Chloro-2-methylquinoline-4-carboxylic acid using 2D NMR Spectroscopy
For researchers and professionals in drug development, the unequivocal confirmation of a molecule's chemical structure is a non-negotiable cornerstone of scientific rigor. Synthesis of novel compounds, such as derivatives of the versatile quinoline scaffold, can sometimes yield unexpected isomers or byproducts. This guide provides an in-depth, practical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques to definitively elucidate and confirm the structure of 6-Chloro-2-methylquinoline-4-carboxylic acid, a compound of interest in medicinal chemistry.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, demonstrating how a suite of 2D NMR experiments creates a self-validating system for structural assignment, ensuring the highest degree of confidence in your results.
The Analytical Challenge: Beyond 1D NMR
One-dimensional (1D) ¹H and ¹³C NMR provide essential preliminary data, including the number of unique protons and carbons and their immediate electronic environments. However, for a substituted aromatic system like this compound, 1D spectra often present a significant challenge. The aromatic region in the ¹H NMR spectrum can be a complex cluster of overlapping multiplets, making definitive assignment of each proton based on splitting patterns and coupling constants alone a difficult, and sometimes impossible, task.[1] Similarly, while ¹³C NMR confirms the carbon count, it does not inherently reveal the connectivity between them.
To overcome these limitations, we turn to two-dimensional (2D) NMR techniques, which correlate nuclear spins through bonds or through space, effectively spreading the information across a second frequency dimension to resolve ambiguities.[2]
The 2D NMR Toolkit: A Multi-faceted Approach
No single experiment tells the whole story. The power of 2D NMR in structural elucidation lies in the synergistic application of several key experiments. For this specific molecule, we will employ a trio of foundational techniques: COSY, HSQC, and HMBC.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the starting point for mapping the proton framework. COSY identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH). The resulting cross-peaks connect protons that are neighbors in a spin system, allowing us to trace proton connectivity within molecular fragments.[2][3] For our target molecule, this is crucial for assigning the adjacent protons on the benzene ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is the bridge between the proton and carbon worlds. It generates a cross-peak for every proton that is directly attached to a carbon atom, correlating their chemical shifts.[2] This allows for the unambiguous assignment of all protonated carbons, leveraging the generally better-resolved proton spectrum to assign the carbon signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the molecular puzzle together. HMBC reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH).[2] Crucially, this allows us to "see" connections between different spin systems and, most importantly, to identify and assign quaternary (non-protonated) carbons, which are invisible in HSQC.
Below is a workflow diagram illustrating how these techniques are used in concert to build the final structure.
Caption: Workflow for 2D NMR-based structural elucidation.
Experimental Protocol: Ensuring Data Integrity
The quality of your NMR data is fundamentally dependent on meticulous sample preparation. The following protocol is designed to produce high-resolution spectra suitable for 2D analysis.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality 2D NMR spectra. The choice of solvent, concentration, and NMR tube all play a role in the final resolution and signal-to-noise ratio.
| Parameter | Recommendation | Rationale |
| NMR Tube Quality | High-quality 5 mm tubes (e.g., Wilmad 528-PP or equivalent) | Poor quality tubes can introduce magnetic field distortions, leading to poor signal shape and difficulty in shimming the instrument. |
| Solvent | DMSO-d₆ (Dimethyl sulfoxide-d₆) | DMSO-d₆ is a highly polar aprotic solvent capable of dissolving the carboxylic acid analyte. Its high boiling point also minimizes evaporation. The residual solvent peak can be used as a secondary chemical shift reference. |
| Sample Amount | 15-25 mg | This concentration provides a good balance for achieving an adequate signal-to-noise ratio in a reasonable timeframe for both homonuclear (COSY) and more demanding heteronuclear (HSQC, HMBC) experiments.[2] |
| Solvent Volume | ~0.6 mL | This volume ensures a sample depth of about 4-5 cm in a standard 5 mm tube, which is optimal for modern NMR probes and minimizes issues with magnetic field homogeneity. |
| Filtration | Filter through a pipette with a cotton or glass wool plug | It is crucial to remove any particulate matter from the solution. Suspended solids will severely degrade the spectral resolution. |
Step-by-Step Protocol:
-
Weigh 15-25 mg of purified this compound into a clean, small vial.
-
Using a pipette, add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the vial until the sample is fully dissolved. Visually inspect for any suspended particles.
-
Prepare a Pasteur pipette by firmly placing a small plug of cotton or glass wool into the neck.
-
Transfer the clear solution from the vial through the filter pipette directly into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue before inserting it into the spectrometer.
Data Analysis and Structural Confirmation: A Predictive Walkthrough
To illustrate the power of this combined approach, we will walk through the expected data for this compound.
The Target Structure with IUPAC Numbering:
The standard IUPAC numbering for the quinoline ring begins with the nitrogen atom as position 1.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Chloro-2-methylquinoline-4-carboxylic acid
Introduction: The Imperative for Rigorous Method Comparison
In the landscape of drug development and chemical analysis, the quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control, pharmacokinetic studies, and regulatory submission. 6-Chloro-2-methylquinoline-4-carboxylic acid, a key structural motif in medicinal chemistry, demands robust analytical methods for its accurate measurement. The transition between different analytical technologies—or even between laboratories using the same technology—is a common scenario during a drug's lifecycle. This transition necessitates a critical process known as analytical method cross-validation.
The objective of cross-validation is to ensure that data generated by a new or alternative method is directly comparable to the data from an established or reference method. This guide provides an in-depth comparison and a detailed workflow for the cross-validation of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document is structured to provide not just protocols, but the scientific rationale underpinning the experimental choices, in accordance with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]
Physicochemical Properties of the Analyte
Understanding the analyte is the first step in developing a sound analytical method.
-
Structure: this compound
-
Molecular Formula: C₁₁H₈ClNO₂
-
Molecular Weight: 221.64 g/mol
-
Key Features: The molecule possesses a quinoline core, which is a strong chromophore, making it suitable for UV detection. The carboxylic acid group provides a site for deprotonation, while the nitrogen atom in the quinoline ring can be protonated, making the molecule amenable to analysis in different pH regimes and suitable for electrospray ionization (ESI) in mass spectrometry.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in many analytical laboratories due to its robustness, cost-effectiveness, and reliability for quantifying compounds with UV-absorbing properties.
Scientific Rationale for Method Design
The goal is to achieve a symmetric peak shape, good retention, and separation from any potential impurities. A reversed-phase C18 column is selected due to the predominantly non-polar nature of the quinoline ring system. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component. The addition of an acid, such as formic acid, serves two purposes: it suppresses the ionization of the carboxylic acid group (pKa ~4-5), leading to better retention and peak shape on a C18 column, and it provides protons to ensure the quinoline nitrogen is protonated, which can also improve chromatographic behavior. A detection wavelength is selected based on the UV absorbance maxima of the quinoline chromophore, which is typically in the 280-330 nm range for such structures.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 315 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a series of calibration standards by diluting the stock solution in a 50:50 mixture of Mobile Phase A and B to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Dilute unknown samples with the same diluent to fall within the calibration range.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical studies or when very low concentrations need to be measured.
Scientific Rationale for Method Design
The chromatographic principles are similar to the HPLC-UV method, aiming for good peak shape and retention. However, the primary advantage here is the mass spectrometer's ability to selectively monitor a specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. This is achieved through Multiple Reaction Monitoring (MRM). For this compound, the quinoline nitrogen is readily protonated in the acidic mobile phase, making Electrospray Ionization in positive mode (ESI+) the ideal choice. The precursor ion will be the protonated molecule [M+H]⁺. Collision-Induced Dissociation (CID) in the mass spectrometer's collision cell will cause the precursor ion to fragment in a predictable manner. A common fragmentation pathway for such carboxylic acids is the loss of the carboxylic group as CO₂ and H₂O.
Experimental Protocol: LC-MS/MS
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions (Hypothetical):
-
Precursor Ion [M+H]⁺: m/z 222.0
-
Product Ion 1 (Quantifier): m/z 176.0 (Loss of H₂O and CO)
-
Product Ion 2 (Qualifier): m/z 140.0 (Further fragmentation)
-
-
-
Standard and Sample Preparation:
-
Prepare a stock solution at 1 mg/mL in methanol.
-
Create calibration standards by serial dilution in a 50:50 mixture of Mobile Phase A and B to concentrations ranging from 0.1 ng/mL to 200 ng/mL.
-
Dilute unknown samples accordingly.
-
Performance Comparison: A Head-to-Head Evaluation
The performance of each method was validated according to ICH Q2(R2) guidelines.[1][2][5] The following table summarizes the hypothetical but realistic performance data for each method.
| Validation Parameter | HPLC-UV | LC-MS/MS | ICH Q2(R2) Guideline Reference |
| Linearity (R²) | > 0.999 | > 0.998 | Proportionality of response to concentration |
| Range | 1 - 100 µg/mL | 0.1 - 200 ng/mL | Interval with acceptable accuracy and precision |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% | Closeness of test results to the true value |
| Precision (RSD%) | < 2.0% | < 5.0% | Degree of scatter between a series of measurements |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | Lowest amount of analyte that can be detected |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | Lowest amount of analyte that can be quantified with acceptable precision and accuracy |
| Specificity | Moderate | High | Ability to assess the analyte in the presence of other components |
Cross-Validation: Bridging the Methodological Gap
When data from both methods need to be used interchangeably or compared across studies, a formal cross-validation is essential.[1][5]
Experimental Design for Cross-Validation
A set of 40 unique samples, with concentrations spanning the overlapping analytical range of both methods, should be analyzed. Each sample is analyzed in triplicate by both the HPLC-UV and the LC-MS/MS methods. The mean result for each sample from each method is used for the statistical comparison.
Statistical Analysis: Beyond Simple Correlation
It is a common pitfall to rely on the correlation coefficient (r) to assess agreement. A high correlation does not necessarily mean good agreement; it only indicates that the two methods vary in a similar way. More robust statistical tools are required.
-
Deming Regression: This is a form of linear regression that accounts for errors in both the x and y variables, which is the case when comparing two analytical methods.[8][9][10][11][12] It provides an estimate of any systematic proportional and constant bias between the methods. An ideal result would have a slope of 1 and an intercept of 0.
-
Bland-Altman Plot: This plot is a powerful visualization tool for assessing agreement.[13][14][15][16][17] It plots the difference between the two methods for each sample against the average of the two methods. This allows for the visualization of the mean difference (the bias) and the "limits of agreement" (mean difference ± 1.96 * standard deviation of the differences). If the differences are randomly scattered around zero and fall within the limits of agreement, the methods are considered to have good agreement.
Workflow for Cross-Validation
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion and Recommendations
Both the HPLC-UV and LC-MS/MS methods are suitable for the quantification of this compound, but their applicability depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and cost-effective method ideal for routine quality control, content uniformity, and purity testing where concentration levels are relatively high (in the µg/mL range).
-
LC-MS/MS provides superior sensitivity and selectivity, making it indispensable for analyses requiring low detection limits, such as in pharmacokinetic studies, metabolite identification, or trace impurity analysis (in the ng/mL to pg/mL range).
The cross-validation process, employing both Deming regression and Bland-Altman analysis, provides the necessary statistical evidence to determine if the methods can be used interchangeably within a defined analytical range. A successful cross-validation demonstrates that a transition from, for example, an early-phase HPLC-UV method to a later-phase, more sensitive LC-MS/MS method will not compromise data integrity and comparability. This ensures a seamless analytical lifecycle for the compound under investigation.
References
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Analyse-it Software, Ltd. (n.d.). Difference plot (Bland-Altman plot). Analyse-it Method Validation Edition. [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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Wikipedia. (n.d.). Bland–Altman plot. [Link]
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MedCalc Software Ltd. (n.d.). Comparison of multiple methods. MedCalc Manual. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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Linnet, K. (1998). Performance of Deming regression analysis in case of misspecified analytical error ratio in method comparison studies. Clinical Chemistry, 44(5), 1024-1031. [Link]
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Borga, M. (n.d.). Investigating the agreement between methods of different precision. SciSpace. [Link]
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NCSS Statistical Software. (n.d.). Deming Regression. [Link]
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SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
-
Statistics Calculator. (2025). Bland-Altman Plot: Assessing Agreement. [Link]
-
Piraud, M. et al. (2008). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 19(1), 151-158. [Link]
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PubMed. (1998). Performance of Deming regression analysis in case of misspecified analytical error ratio in method comparison studies. [Link]
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Analyse-it Software, Ltd. (n.d.). Deming regression. Analyse-it Method Validation Edition. [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
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MedCalc Software Ltd. (n.d.). Deming regression. MedCalc Manual. [Link]
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A Comparative Efficacy Analysis: 6-Chloro-2-methylquinoline-4-carboxylic acid Poised Against Established Therapeutics
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Therapeutic Promise of the Quinoline Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its versatility and presence in a wide array of pharmacologically active compounds.[1] Derivatives of quinoline have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This guide focuses on 6-Chloro-2-methylquinoline-4-carboxylic acid, a specific derivative that holds therapeutic potential across multiple domains. Due to the nascent stage of research on this particular molecule, direct comparative efficacy data is limited. Therefore, this guide will provide a comprehensive comparison of the broader class of quinoline-4-carboxylic acid derivatives, using data from closely related analogs as representative examples, against established drugs in key therapeutic areas: oncology, inflammation, and infectious diseases. This comparative framework aims to provide researchers with a scientifically grounded perspective on the potential of this compound and to delineate clear experimental pathways for its further evaluation.
Anticancer Potential: A New Frontier in Cytotoxicity
Quinoline-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[1][2] These mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways necessary for tumor growth and survival.
Comparative Efficacy Data
While specific IC50 values for this compound are not yet prevalent in the public domain, studies on structurally similar quinoline-4-carboxylic acid derivatives demonstrate potent anticancer activity. The following table provides a comparative overview of the cytotoxic effects of representative quinoline derivatives against established chemotherapeutic agents, Doxorubicin and Cisplatin.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Representative Quinoline Derivative | |||
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | Not explicitly an IC50, but showed 82.9% growth reduction | [2] |
| Known Anticancer Drugs | |||
| Doxorubicin | MCF-7 (Breast) | ~0.03 - 0.76 | [3] |
| Cisplatin | MCF-7 (Breast) | ~10 - 41.8 | [3] |
Note: The data for the quinoline derivative is presented as percentage growth reduction due to the format in the cited study. A direct IC50 comparison is not available from this source. The IC50 values for known drugs can vary based on experimental conditions.
Mechanisms of Action: A Comparative Overview
The cytotoxic effects of quinoline derivatives, Doxorubicin, and Cisplatin stem from their distinct interactions with cellular machinery.
This compound and its Analogs: The anticancer activity of quinoline derivatives is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, some quinoline derivatives have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair.[4] By targeting these enzymes, these compounds can induce DNA damage and trigger apoptosis.
Doxorubicin: This anthracycline antibiotic primarily acts through DNA intercalation, inserting itself between DNA base pairs.[5][] This action inhibits the progression of topoisomerase II, an enzyme that relaxes DNA supercoils for transcription and replication.[5] Doxorubicin stabilizes the topoisomerase II complex after it has cleaved the DNA, preventing the re-ligation of the DNA strands and leading to double-strand breaks and subsequent apoptosis.[5][7]
Cisplatin: This platinum-based drug forms covalent bonds with the N7 reactive centers on purine residues in DNA, leading to DNA damage.[1] It primarily forms 1,2-intrastrand cross-links between adjacent guanine bases, which distorts the DNA helix, inhibits DNA replication and repair mechanisms, and ultimately induces apoptosis.[1][8][9]
Signaling Pathway Diagrams
Caption: Comparative anticancer mechanisms of action.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator drugs (e.g., Doxorubicin) in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as a novel class of anti-inflammatory agents.[9][11]
Comparative Efficacy Data
Studies on quinoline-4-carboxylic acids have shown their ability to inhibit inflammatory mediators. The following table compares the anti-inflammatory activity of a representative quinoline derivative with the well-established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib.
| Compound/Drug | Assay | IC50 (µM) | Reference(s) |
| Representative Quinoline Derivative | |||
| Quinoline-4-carboxylic acid | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | Appreciable anti-inflammation affinities vs Indomethacin | [12] |
| Known Anti-inflammatory Drugs | |||
| Indomethacin | Nitric Oxide Inhibition (LPS-induced RAW 264.7 cells) | ~124 | [13] |
| Celecoxib | COX-2 Inhibition | Varies depending on assay | [14][15] |
Note: The data for quinoline-4-carboxylic acid is qualitative in the primary reference, indicating its potential. The IC50 for Indomethacin is from a study on various quinoline derivatives.
Mechanisms of Action: A Comparative Overview
This compound and its Analogs: The anti-inflammatory effects of quinoline derivatives are believed to be mediated through the inhibition of key inflammatory pathways. One of the proposed mechanisms is the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by suppressing the expression of inducible nitric oxide synthase (iNOS).
Indomethacin: As a non-selective cyclooxygenase (COX) inhibitor, indomethacin blocks the activity of both COX-1 and COX-2 enzymes.[16][17] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[16]
Celecoxib: In contrast to indomethacin, celecoxib is a selective COX-2 inhibitor.[14] COX-2 is primarily induced at sites of inflammation, and its selective inhibition by celecoxib reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with COX-1 inhibition.
Signaling Pathway Diagrams
Caption: Comparative anti-inflammatory mechanisms.
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically at 540-550 nm.
Step-by-Step Protocol:
-
Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of this compound or comparator drugs for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[18]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples based on the standard curve. The percentage of NO inhibition by the test compounds can be calculated relative to the LPS-stimulated control.
Experimental Workflow Diagram
Caption: Workflow for the Griess assay.
Antimicrobial Efficacy: A Potential Weapon Against Pathogens
The quinoline scaffold is the backbone of several successful antimicrobial agents. The exploration of novel quinoline derivatives, such as this compound, is a promising avenue for combating antibiotic resistance.
Comparative Efficacy Data
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Representative Quinoline Derivative | |||
| 6-chloro-4-phenylquinoline-2,3-dicarboxylic acid | E. coli | Selectively active | [19] |
| Known Antimicrobial Drug | |||
| Ciprofloxacin | E. coli | 0.05 (MIC90) | [20] |
| Ciprofloxacin | S. aureus | 1.6 (MIC90) | [20] |
Note: The data for the quinoline derivative indicates selective activity without a specific MIC value. MIC90 represents the concentration required to inhibit 90% of the tested strains.
Mechanisms of Action: A Comparative Overview
This compound and its Analogs: The precise antimicrobial mechanism of many novel quinoline derivatives is still under investigation. However, it is hypothesized that they may act similarly to other quinolone antibiotics by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Ciprofloxacin: As a fluoroquinolone antibiotic, ciprofloxacin's primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][21] Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[21]
Signaling Pathway Diagrams
Caption: Comparative antimicrobial mechanisms of action.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Principle: A standardized inoculum of the test bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the bacterium.[22]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound and the comparator antibiotic (e.g., Ciprofloxacin) in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., E. coli or S. aureus). Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth.
-
Data Recording: Record the MIC value for each compound against each bacterial strain.
Experimental Workflow Diagram
Caption: Workflow for MIC determination.
Conclusion and Future Directions
While direct comparative efficacy data for this compound is still emerging, the broader class of quinoline-4-carboxylic acid derivatives demonstrates significant potential as a versatile therapeutic scaffold. The representative data presented in this guide suggests that these compounds may offer potent anticancer, anti-inflammatory, and antimicrobial activities. The provided experimental protocols offer a clear and standardized framework for the systematic evaluation of this compound and its analogs.
Future research should focus on synthesizing a library of related derivatives to establish clear structure-activity relationships (SAR). In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of these promising compounds. A thorough understanding of their mechanisms of action will be paramount in identifying the most promising clinical applications for this exciting class of molecules.
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in vivo versus in vitro activity of 6-Chloro-2-methylquinoline-4-carboxylic acid
An In-Depth Technical Guide to the In Vivo and In Vitro Activity of 6-Chloro-2-methylquinoline-4-carboxylic acid
Introduction: From Benchtop to Biological System
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antitumor, antimalarial, and antibacterial properties.[1][2] this compound belongs to this versatile class of molecules.[3][4] Understanding the therapeutic potential of any such compound requires a dual-pronged approach: characterizing its activity in a controlled, isolated environment (in vitro) and evaluating its efficacy and behavior within a complex, living organism (in vivo).
This guide provides a comparative analysis of the in vitro and in vivo activity of this compound. The objective is to bridge the often-significant gap between a compound's performance in a test tube and its ultimate therapeutic effect. By dissecting the experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel chemical entities, underscoring the critical importance of in vitro-in vivo correlation (IVIVC) in modern drug discovery.[5][6]
Part 1: The In Vitro Profile - Activity at the Molecular Level
In vitro assays are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to screen compounds and elucidate their mechanism of action.[7] For this compound, we will hypothesize its action as an inhibitor of a key signaling enzyme, such as a protein kinase, which is a common target for quinoline-based molecules.[2][8]
Hypothetical In Vitro Activity Data
To illustrate its potential, we present hypothetical data against a cancer-relevant kinase (e.g., Mitogen-Activated Protein Kinase, MAPK) and a human colorectal cancer cell line (e.g., HCT116).
| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀) |
| Biochemical Assay | Recombinant MAPK Enzyme | Enzyme Inhibition | 85 nM |
| Cell-Based Assay | HCT116 Cell Line | Cell Proliferation | 1.2 µM |
This data is representative and for illustrative purposes. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. A lower value indicates higher potency. The difference between the biochemical (enzyme) and cell-based (whole cell) IC₅₀ values provides the first clue about the compound's ability to cross cell membranes and engage its target in a more complex environment.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for measuring the direct inhibitory effect of a compound on a purified enzyme.[9][10]
Objective: To determine the IC₅₀ value of this compound against a target kinase.
Pillar of Trustworthiness: This protocol is self-validating through the inclusion of positive (no inhibitor) and negative (no enzyme) controls, ensuring that the observed signal is directly proportional to enzyme activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: This buffer maintains optimal pH and provides essential cofactors (Mg²⁺) for kinase activity while the detergent (Brij-35) prevents non-specific binding.[9]
-
Enzyme Solution: Dilute the recombinant kinase in assay buffer to a final concentration of 2x the desired assay concentration (e.g., 2 nM).
-
Substrate/ATP Solution: Prepare a solution containing the kinase-specific peptide substrate and ATP at 2x their final concentrations (e.g., 200 µM peptide, 20 µM ATP). Causality: Using ATP at or below its Michaelis-Menten constant (Km) is crucial for accurately identifying competitive inhibitors.[10]
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound to the wells of a 384-well microplate.
-
Add 5 µL of the 2x enzyme solution to each well and incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the compound to bind to the enzyme before the reaction starts.
-
Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and detect the signal by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay), which quantifies the amount of ADP produced as a measure of kinase activity.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (DMSO vehicle) and negative (no enzyme) controls.
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]
-
Visualizing the Mechanism: A Hypothetical Signaling Pathway
The following diagram illustrates the potential point of intervention for our compound within a simplified cellular signaling cascade.
Caption: Workflow for a typical in vivo xenograft study.
Part 3: Bridging the Gap - Correlating In Vitro Potency with In Vivo Efficacy
A compound can be highly potent in vitro but show disappointing results in vivo. This discrepancy is often the biggest hurdle in drug development. [11]Our hypothetical compound, with an 85 nM biochemical IC₅₀, yielded a moderate 55% TGI in vivo. This difference highlights the complex factors at play.
Key Factors Influencing In Vitro-In Vivo Correlation (IVIVC):
-
Absorption, Distribution, Metabolism, and Excretion (ADME):
-
Absorption: After oral dosing, is the compound efficiently absorbed from the gastrointestinal tract into the bloodstream? Poor absorption leads to low bioavailability. [12] * Distribution: Does the compound reach the tumor tissue at a high enough concentration to inhibit its target?
-
Metabolism: Is the compound rapidly broken down by the liver into inactive metabolites? High metabolic clearance reduces the compound's exposure.
-
Excretion: Is the compound quickly eliminated from the body through urine or feces?
-
-
Pharmacokinetics (PK): The in vivo data table lacks PK parameters. A full study would measure the drug concentration in the plasma over time to determine its Cmax (peak concentration), Tmax (time to peak concentration), and overall exposure (Area Under the Curve, AUC). This data is essential to confirm that the compound achieved sufficient exposure at the tumor site to expect a pharmacological effect. [13]
-
Target Engagement: Even with good exposure, is the compound engaging the MAPK target within the tumor cells in vivo? This can be confirmed by analyzing post-treatment tumor samples for biomarkers, such as a decrease in the phosphorylation of a downstream substrate.
Visualizing the IVIVC Challenge
This diagram illustrates the journey from in vitro activity to in vivo response, highlighting the physiological barriers and processes that modulate a compound's effect.
Caption: The relationship between in vitro data and in vivo outcomes.
Conclusion
The evaluation of this compound, like any drug candidate, is a tale told in two distinct but interconnected chapters: in vitro and in vivo. While in vitro assays confirmed its potential at a molecular and cellular level, the in vivo study provided a more realistic assessment of its therapeutic efficacy, tempered by the complexities of a whole biological system. The moderate in vivo activity, despite high in vitro potency, underscores that the journey from a promising "hit" to a viable drug is governed by the principles of pharmacokinetics and pharmacodynamics.
Future work must focus on understanding the ADME properties of this compound. Improving its bioavailability through formulation strategies or chemical modification could unlock its full therapeutic potential, transforming the promise observed in vitro into a more powerful effect in vivo. This comprehensive, iterative process of testing and analysis is fundamental to advancing novel chemical entities from the laboratory to the clinic.
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Assessing the Specificity of 6-Chloro-2-methylquinoline-4-carboxylic acid in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the specificity of a chemical probe or therapeutic candidate is a cornerstone of its utility and safety. A molecule that potently and selectively interacts with its intended target while minimally engaging other cellular machinery is the gold standard. This guide provides an in-depth framework for assessing the biological specificity of 6-Chloro-2-methylquinoline-4-carboxylic acid, a member of the quinoline carboxylic acid class of compounds. Through a series of comparative analyses and detailed experimental protocols, we will explore how to rigorously characterize the on- and off-target activities of this molecule, contextualizing its performance against established alternatives.
The Quinoline Scaffold: A Privileged Structure with Diverse Activities
Quinoline derivatives represent a vast and versatile class of heterocyclic compounds that have yielded numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties[1][2][3]. The pharmacological profile of a quinoline derivative is exquisitely sensitive to the nature and position of its substituents[3][4]. The 4-carboxylic acid moiety, in particular, has been identified as a critical feature for the biological activity of several quinoline-based compounds[1][5].
Our focus, this compound, belongs to a subclass of quinoline-4-carboxylic acids that have shown potent activity as inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH) [6][7]. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA[2][4]. Consequently, inhibitors of DHODH can suppress the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, and have shown promise in the treatment of cancer, autoimmune diseases, and viral infections[4][8][9].
Given the potential for broad biological activity of the quinoline scaffold, a thorough assessment of the specificity of this compound is imperative. This guide will use two well-characterized DHODH inhibitors, Brequinar and Leflunomide (via its active metabolite, teriflunomide), as benchmarks for comparison[8][10][11][12].
Comparative Overview of DHODH Inhibitors
| Feature | This compound | Brequinar | Leflunomide (Teriflunomide) |
| Chemical Scaffold | Quinoline-4-carboxylic acid | 4-Quinoline carboxylic acid derivative | Isoxazole derivative |
| Primary Target | Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate Dehydrogenase (DHODH) |
| Reported Potency (IC50) | Data not available (to be determined) | ~5.2 nM (human DHODH)[10] | ~600 nM (Teriflunomide against human DHODH)[12] |
| Mechanism of DHODH Inhibition | Likely competitive with ubiquinone[13] | Competitive with ubiquinone[13] | Non-competitive with ubiquinone[12][13] |
| Therapeutic Areas | Investigational | Investigational (Anticancer, Antiviral) | Autoimmune diseases (Rheumatoid Arthritis, Multiple Sclerosis) |
A Multi-pronged Approach to Specificity Assessment
A comprehensive evaluation of a compound's specificity requires a tiered approach, moving from direct target engagement to broader, unbiased screens. The following sections outline the key experimental workflows.
On-Target Potency and Mechanism: The DHODH Enzymatic Assay
The first step is to confirm and quantify the direct inhibition of the primary target, DHODH. A common method is a spectrophotometric assay that measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH[14][15][16].
Experimental Protocol: In Vitro DHODH Inhibition Assay
Principle: This assay measures the enzymatic activity of recombinant human DHODH by monitoring the rate of reduction of DCIP, which results in a decrease in absorbance at 600-650 nm.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Test compounds (this compound, Brequinar, Teriflunomide) dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DHO in DMSO.
-
Prepare a 2.5 mM stock solution of DCIP in the Assay Buffer.
-
Prepare a 10 mM stock solution of CoQ10 in DMSO.
-
Dilute recombinant human DHODH in Assay Buffer to a working concentration (e.g., 20 nM).
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Protocol:
-
Add 2 µL of the test compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance decrease) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality and Self-Validation: By comparing the IC50 values of this compound with those of Brequinar and Teriflunomide, we can rank its on-target potency. To further understand the mechanism, the assay can be repeated with varying concentrations of the substrate (DHO) and the co-factor (CoQ10) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to each.
Cellular Target Engagement and Phenotype: Proliferation and Rescue Assays
While an in vitro enzymatic assay confirms direct target inhibition, it is crucial to demonstrate that the compound engages its target in a cellular context and elicits the expected biological response. For a DHODH inhibitor, this is typically a reduction in cell proliferation, which can be rescued by supplementing the culture medium with uridine, a downstream product of the pyrimidine biosynthesis pathway[15][17].
Experimental Protocol: Cell-Based Proliferation and Uridine Rescue Assay
Principle: This assay assesses the anti-proliferative effect of the test compounds on a rapidly dividing cell line (e.g., HL-60 or MOLM-13) and confirms that this effect is due to the inhibition of the de novo pyrimidine synthesis pathway.
Materials:
-
Human leukemia cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
Uridine
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
For the rescue experiment, prepare a parallel set of dilutions in medium supplemented with 100 µM uridine.
-
Add the compound dilutions (with and without uridine) to the cells. Include DMSO-only controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required and then measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control for each compound concentration.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 value for the anti-proliferative effect.
-
Compare the EC50 values in the presence and absence of uridine. A significant rightward shift in the dose-response curve in the presence of uridine indicates on-target DHODH inhibition.
-
Causality and Self-Validation: A potent anti-proliferative effect that is significantly attenuated by the addition of uridine provides strong evidence that the compound's primary mechanism of action in cells is the inhibition of DHODH. Comparing the magnitude of the uridine rescue effect for this compound with that of Brequinar and Teriflunomide will provide insights into their relative on-target selectivity in a cellular context.
Broad Specificity Profiling: Unmasking Off-Target Interactions
Even with strong on-target activity, a compound's utility can be compromised by off-target effects. Therefore, broad, unbiased screening against a large panel of potential targets is essential. Two powerful and complementary approaches for this are kinome scanning and chemical proteomics.
Given that many small molecules promiscuously inhibit kinases, assessing the interaction of this compound with the human kinome is a critical step. Services like KINOMEscan® offer a platform to screen compounds against a large panel of kinases in a competitive binding assay format[18][19][20][21].
Experimental Workflow: Kinome Scanning
Caption: A generalized workflow for identifying off-target proteins using affinity-based chemical proteomics.
Principle: this compound is chemically modified with a linker and immobilized on a solid support (e.g., beads). This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are captured and subsequently identified by mass spectrometry. A control experiment using beads without the compound is run in parallel to distinguish specific binders from non-specific background proteins.
Data Interpretation: Proteins that are significantly enriched in the compound pulldown compared to the control are considered potential off-targets. These hits should be validated using orthogonal methods, such as surface plasmon resonance (SPR) or functional assays, to confirm a direct and functionally relevant interaction.
Synthesizing the Data for a Comprehensive Specificity Profile
By integrating the data from these multi-tiered assays, a comprehensive specificity profile for this compound can be constructed.
| Assay | This compound | Brequinar | Leflunomide (Teriflunomide) | Interpretation |
| DHODH Enzymatic Assay (IC50) | To be determined | High Potency (nM) | Moderate Potency (nM-µM) | Quantifies on-target potency. |
| Cell Proliferation Assay (EC50) | To be determined | High Potency (nM) | Moderate Potency (µM) | Assesses cellular efficacy. |
| Uridine Rescue (Fold Shift in EC50) | To be determined | Significant shift | Significant shift | Confirms on-target mechanism in cells. |
| Kinome Scan (Selectivity Score) | To be determined | Data-dependent | Data-dependent | Evaluates specificity against kinases. |
| Chemical Proteomics (Validated Off-Targets) | To be determined | Data-dependent | Data-dependent | Identifies novel, unexpected off-targets. |
Conclusion
The rigorous assessment of a compound's specificity is a critical endeavor in drug discovery and chemical biology. For this compound, a putative DHODH inhibitor, a systematic evaluation of its on-target potency, cellular mechanism of action, and broader off-target interactions is essential. By employing a combination of enzymatic assays, cell-based phenotypic screens, and unbiased global profiling techniques, and by comparing its performance to established benchmarks like Brequinar and Leflunomide, researchers can build a comprehensive and reliable specificity profile. This, in turn, will enable a more informed assessment of its potential as a selective chemical probe or a therapeutic candidate.
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A Comparative Guide to the Biological Effects of 6-Chloroquinoline-4-Carboxylic Acid Derivatives
This guide provides an in-depth technical comparison of the biological effects of 6-chloroquinoline-4-carboxylic acid derivatives, with a primary focus on their anticancer and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from peer-reviewed studies to offer a comprehensive overview of this promising class of compounds. We will explore structure-activity relationships, mechanisms of action, and provide detailed experimental protocols to support further investigation.
Introduction: The Quinoline Scaffold and the Significance of 6-Chloro Substitution
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] The versatility of the quinoline structure allows for substitutions at various positions, enabling the fine-tuning of its biological effects.
The introduction of a chlorine atom at the 6-position of the quinoline ring has been a particularly fruitful strategy in the development of potent therapeutic agents. This substitution can significantly influence the electronic and steric properties of the molecule, often leading to enhanced biological activity. This guide will focus on derivatives of 6-chloro-2-methylquinoline-4-carboxylic acid, comparing their performance with other 2-substituted analogs to elucidate the impact of different functional groups on their anticancer and antimicrobial potential.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of 6-chloroquinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis.
Comparative Anticancer Potency
The anticancer activity of 6-chloro-2-(substituted-aryl)-quinoline-4-carboxylic acids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. Below is a comparative summary of the reported anticancer activities.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) or % Growth Inhibition | Reference |
| Reference | -CH3 | - | Data not available in reviewed literature | - |
| Derivative 1 | -C6H4-4-OH-3-OCH3 | MCF-7 (Breast) | 82.9% growth reduction | [2] |
| Derivative 2 | -C6H4-3-Br | HeLa (Cervical) | 35.1% apoptosis | [2] |
| Derivative 3 | -C6H4-2,4-(OCH3)2 | HeLa (Cervical) | Minimal response | [2] |
| Derivative 4 | 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid 6h | MCF-7 (Breast) | 2.71 | [3] |
| Derivative 5 | 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid 6a | MCF-7 (Breast) | 3.39 | [3] |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 6.18 | [3] |
Analysis of Structure-Activity Relationship (SAR):
The data suggests that the nature of the substituent at the 2-position of the 6-chloroquinoline-4-carboxylic acid scaffold plays a critical role in determining anticancer potency. For instance, the presence of a 4-hydroxy-3-methoxyphenyl group (Derivative 1) leads to significant growth inhibition in MCF-7 breast cancer cells.[2] In contrast, a 2,4-dimethoxyphenyl substituent (Derivative 3) results in a minimal response, highlighting the nuanced effects of substituent positioning and electronic properties.[2] The acrylamide hybrids (Derivatives 4 and 5) demonstrate potent activity, surpassing the efficacy of the standard chemotherapeutic drug Doxorubicin in the MCF-7 cell line.[3]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A key mechanism underlying the anticancer activity of many quinoline derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its overactivation is a common feature of many cancers.
The diagram above illustrates how 6-chloroquinoline derivatives can inhibit the PI3K/Akt/mTOR pathway at multiple points, leading to a reduction in cell proliferation and the induction of apoptosis.
Antimicrobial Activity: A Promising Avenue for New Antibiotics
Quinoline derivatives have a long history as antimicrobial agents, with some compounds exhibiting potent activity against a range of bacteria and fungi. The 6-chloro substitution has been shown to be beneficial for the antimicrobial properties of these molecules.
Comparative Antimicrobial Potency
While specific data for this compound is limited, studies on related 6-chloroquinoline derivatives provide insights into their antimicrobial potential. The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial efficacy.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 7-chloroquinoline derivatives | Mycobacterium tuberculosis | 30 - 120 (ng/mL) | [4] |
| 7-chloroquinoline derivatives | Staphylococcus aureus | 0.063 | [4] |
| 7-chloroquinoline derivatives | Enterococcus faecalis | 0.25 | [4] |
| Nitroxoline (a hydroxyquinoline) | Gram-negative pathogens | 1 - 4 | [5] |
| Nitroxoline (a hydroxyquinoline) | Gram-positive pathogens | 2 - 32 | [5] |
Analysis of Structure-Activity Relationship (SAR):
The available data indicates that chloro-substituted quinolines are a promising class of antimicrobial agents. The high potency of some 7-chloroquinoline derivatives against Mycobacterium tuberculosis and various Gram-positive bacteria highlights the potential of this scaffold.[4] Further research is warranted to systematically evaluate the antimicrobial spectrum of 6-chloro-2-substituted-quinoline-4-carboxylic acids and to establish a clear SAR.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 6-Chloro-2-aryl-quinoline-4-carboxylic Acids via Pfitzinger Reaction
The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids.
Materials:
-
5-Chloroisatin
-
Substituted aryl methyl ketone (e.g., 4'-methoxyacetophenone)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 5-chloroisatin (1.0 mmol) and the corresponding aryl substituted acetophenone (1.0 mmol) in ethanol.[2]
-
Add an aqueous solution of potassium hydroxide.[2]
-
Reflux the reaction mixture for the time specified in the relevant literature, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.[2]
-
Collect the precipitate by vacuum filtration, wash with water, and dry to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent if necessary.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (6-chloroquinoline derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include vehicle controls (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
Western blotting is a widely used technique to detect specific proteins in a sample.[10][11][12][13][14]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-p-Akt, anti-p-mTOR, and loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-PI3K, p-Akt, p-mTOR) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Detection: Wash the membrane and add a chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control to determine the relative protein expression levels.
Conclusion and Future Directions
6-Chloroquinoline-4-carboxylic acid and its derivatives represent a highly promising class of compounds with significant potential in both oncology and infectious disease research. The comparative data presented in this guide highlights the critical role of the substituent at the 2-position in modulating the biological activity of this scaffold.
Future research should focus on:
-
Synthesis and screening of a broader library of derivatives to further elucidate the structure-activity relationship and identify lead compounds with improved potency and selectivity.
-
In-depth mechanistic studies to fully characterize the molecular targets and signaling pathways affected by these compounds.
-
In vivo efficacy and toxicity studies in animal models to evaluate the therapeutic potential of the most promising candidates.
-
Exploration of combination therapies to assess potential synergistic effects with existing anticancer and antimicrobial drugs.
The continued investigation of this versatile chemical scaffold holds the promise of delivering novel and effective therapeutic agents to address unmet medical needs.
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). BMC Chemistry. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2020). RSC Advances. Available at: [Link]
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Western Blot analysis of different PI3K/AKT/mTOR pathway components in... ResearchGate. Available at: [Link]
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Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate. Available at: [Link]
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Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2021). Cancers. Available at: [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomedical Science. Available at: [Link]
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Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. (2006). Molbank. Available at: [Link]
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Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). Frontiers in Chemistry. Available at: [Link]
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Antimicrobial activity of clioquinol and nitroxoline: a scoping review. (2022). Antibiotics. Available at: [Link]
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In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2023). Antibiotics. Available at: [Link]
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Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]
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Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. ResearchGate. Available at: [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules. Available at: [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (2018). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. (2022). Pharmaceuticals. Available at: [Link]
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IC50 of the tested compounds against MCF‐7 cells compared to 5‐FU. ResearchGate. Available at: [Link]
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Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024). RSC Advances. Available at: [Link]
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Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline-4-Carboxylic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting comparative molecular docking studies of quinoline-4-carboxylic acid derivatives. We will delve into the scientific rationale behind experimental choices, present detailed protocols, and analyze comparative data to extract meaningful structure-activity relationships (SAR).
Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1] Specifically, quinoline-4-carboxylic acid derivatives have garnered significant attention due to their demonstrated efficacy as anticancer, antibacterial, antiviral, and antimalarial agents.[2][3][4][5][6] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological target interactions.[4][7]
Molecular docking has become an indispensable computational tool in the early stages of drug discovery.[8] It predicts the preferred orientation of a ligand when bound to a specific protein target, providing insights into binding affinity and interaction patterns.[9] This guide will provide a comparative analysis of the docking performance of various quinoline-4-carboxylic acid derivatives against a range of therapeutically relevant protein targets.
The Science of Molecular Docking: A Foundational Overview
Molecular docking simulations are underpinned by two key components: a sampling algorithm and a scoring function.[10] The sampling algorithm explores the conformational space of the ligand within the protein's binding site, generating a variety of possible binding poses. The scoring function then estimates the binding affinity for each pose, typically expressed as a binding energy in kcal/mol.[11][12] A more negative binding energy generally indicates a more favorable and stable interaction.[13]
Several well-established software packages are available for molecular docking, each with its own set of algorithms and scoring functions.[10][14] Commonly used programs include:
-
AutoDock and AutoDock Vina: Open-source software widely recognized for their robustness and accuracy.[10] AutoDock Vina, in particular, is praised for its speed and improved accuracy of binding mode prediction.[15]
-
Schrödinger Suite (Glide): A commercial package known for its high-precision docking and efficient virtual screening capabilities.[10]
-
GOLD: A commercial program that consistently performs well in identifying correct ligand binding poses.[15]
-
MOE (Molecular Operating Environment): An integrated platform offering a wide range of functionalities, including flexible docking.[10]
The choice of docking software often depends on the specific research question, available computational resources, and the nature of the protein-ligand system being studied.
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
This section outlines a detailed protocol for a comparative docking study of quinoline-4-carboxylic acid derivatives. The process is designed to be self-validating, ensuring the reliability of the generated results.
Essential Preparation: Ligand and Receptor Setup
Ligand Preparation:
-
2D Structure Sketching: Draw the 2D structures of the quinoline-4-carboxylic acid derivatives using a chemical drawing software like ChemDraw.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations. This can be done using software like Avogadro or integrated tools within docking packages.
-
File Format Conversion: Save the final 3D structures in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).
Receptor Preparation:
-
Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Structure Cleaning: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.
-
Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate Kollman charges to the protein structure. This is a critical step for accurately modeling electrostatic interactions.
-
Grid Box Definition: Define the search space for the docking simulation by specifying the coordinates and dimensions of a grid box that encompasses the active site of the protein.
The Docking Simulation: Predicting the Binding Pose
The specific steps for running the docking simulation will vary depending on the software used. However, the general process involves:
-
Input File Generation: Prepare the input files for the docking program, which typically include the prepared ligand and receptor structures, and the grid box parameters.
-
Execution of Docking Algorithm: Run the docking simulation. The software will systematically explore different orientations and conformations of the ligand within the defined active site.
-
Output Analysis: The program will generate a set of docked poses for each ligand, ranked by their predicted binding energies.
Validation: Ensuring the Reliability of Your Docking Protocol
Before proceeding with the docking of your derivative library, it is crucial to validate the docking protocol to ensure its accuracy.[16]
Redocking of the Co-crystallized Ligand:
-
Extraction: If the downloaded PDB structure contains a co-crystallized ligand in the active site, extract this ligand.
-
Redocking: Dock the extracted ligand back into the active site of the protein using the same protocol as for your test compounds.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the redocked ligand and its original crystallographic pose.[17] An RMSD value of less than 2.0 Å is generally considered an indicator of a reliable docking protocol.[16][18][19]
Caption: Experimental workflow for a comparative molecular docking study.
Comparative Analysis: Docking of Quinoline-4-Carboxylic Acid Derivatives Against Key Therapeutic Targets
This section presents a comparative analysis of the docking performance of representative quinoline-4-carboxylic acid derivatives against various protein targets implicated in cancer, infectious diseases, and other conditions.
Anticancer Targets
Quinoline derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer progression.[5]
| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 17 | P-glycoprotein (6C0V) | -9.22 | Hydrophobic and H-bond interactions | [20] |
| Molecule P6 | SIRT3 | - | Specific binding pattern | [21][22] |
| Compound 4f | EGFR | - | Strong interactions with key amino acids | [23] |
| Compound 3b | Cancer Protein (1S63) | -7.82 | Three hydrogen bonds | [3] |
| Compound 3e | Cancer Protein (1S63) | -8.57 | Four hydrogen bonds | [3] |
| Compound 10d | c-Abl kinase (1IEP) | - | - | [5] |
| Compound 10g | c-Abl kinase (1IEP) | - | - | [5] |
| Compound 7 | Topoisomerase IIB | - | - | [1] |
Note: A more negative docking score generally indicates a higher predicted binding affinity.
The data reveals that specific substitutions on the quinoline-4-carboxylic acid scaffold can significantly influence binding affinity for different anticancer targets. For instance, compound 17 exhibits a strong binding energy with P-glycoprotein, suggesting its potential to overcome multidrug resistance in cancer.[20] Similarly, the high binding energy of compound 3e against the 1S63 cancer protein is attributed to the formation of four hydrogen bonds.[3]
Antimicrobial and Antiviral Targets
The quinoline core is also a key pharmacophore in the development of antimicrobial and antiviral agents.
| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 3b | Tuberculosis Protein (2X22) | -7.90 | Three hydrogen bonds | [3] |
| Compound 3g | Tuberculosis Protein (2X22) | -8.36 | Five hydrogen bonds | [3] |
| Compound 4 | HIV Reverse Transcriptase (4I2P) | -10.675 | - | [24] |
| Compound 4 | RSV G protein (6BLH) | -5.64 | Thr173, Ser123, Gln89, Tyr34, Val147, Leu46, Trp96 | [25] |
| Compound 6 | YFV MTase protein (3EVA) | - | Ile124, Phe126, Tyr89, Arg41, Arg37, Arg84 | [25] |
The docking studies highlight the potential of quinoline-4-carboxylic acid derivatives to inhibit key enzymes in pathogens. Compound 4, for example, shows a very strong predicted binding affinity for HIV Reverse Transcriptase, even higher than some standard drugs.[24] The detailed interaction analysis for compounds targeting RSV and YFV proteins provides a roadmap for designing more potent antiviral agents.[25]
Caption: Logical relationship between ligand modifications and protein interactions.
Discussion: From Docking Scores to Drug Design Insights
The comparative docking data presented above provides valuable insights for guiding the design of novel quinoline-4-carboxylic acid derivatives with enhanced therapeutic properties.
Structure-Activity Relationships (SAR):
By comparing the docking scores and interaction patterns of a series of derivatives, researchers can establish clear SAR. For example, the presence of specific substituents at certain positions on the quinoline ring may consistently lead to improved binding affinity for a particular target. The number and type of hydrogen bonds, as well as hydrophobic interactions, are critical determinants of binding.[3][20]
Target Selectivity:
Docking studies against a panel of related proteins can help in designing derivatives with improved selectivity. For instance, a compound that shows a high binding affinity for a cancer-specific protein but a low affinity for a related protein found in healthy cells would be a promising candidate for further development.[21][22]
Lead Optimization:
The insights gained from docking can guide the lead optimization process. If a particular interaction is found to be crucial for binding, medicinal chemists can synthesize new derivatives that enhance this interaction, potentially leading to more potent compounds.
Conclusion and Future Directions
Comparative molecular docking is a powerful and cost-effective approach for exploring the therapeutic potential of quinoline-4-carboxylic acid derivatives. By systematically evaluating the binding of a library of these compounds against various protein targets, researchers can gain a deeper understanding of the molecular determinants of their biological activity.
The future of this field lies in the integration of molecular docking with other computational methods, such as molecular dynamics simulations and free energy calculations, to obtain more accurate predictions of binding affinity.[16][26] Furthermore, the application of machine learning and artificial intelligence to analyze large datasets from docking studies will undoubtedly accelerate the discovery of novel quinoline-based therapeutics.
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Al-Warhi, T., et al. (2024). Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. SpringerLink. [Link]
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Bhardwaj, N., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC. [Link]
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Shodhganga. (2018). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. [Link]
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International Journal of Pharmaceutical Research and Applications. (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. [Link]
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ResearchGate. The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2025). Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. [Link]
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ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
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Kumar, R., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]
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Sepehri, S., et al. (2019). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. ResearchGate. [Link]
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Fassihi, A., et al. (2017). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. PMC. [Link]
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ResearchGate. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. [Link]
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In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] Among these, quinoline-4-carboxylic acid derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides an in-depth technical evaluation of 6-Chloro-2-methylquinoline-4-carboxylic acid, comparing its therapeutic potential against structurally related compounds. By examining key experimental data and outlining detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research in this promising area.
The rationale for focusing on this compound stems from the known influence of specific substituents on the quinoline ring. The presence of a halogen, such as chlorine at the 6-position, and a small alkyl group, like a methyl group at the 2-position, can significantly modulate the compound's physicochemical properties and its interaction with biological targets. This guide will delve into the structure-activity relationships (SAR) that govern the efficacy of these modifications.
A Comparative Analysis of Therapeutic Activities
To provide a comprehensive assessment, we will evaluate the therapeutic potential of this compound and its analogs across three key areas: anticancer, antimicrobial, and anti-inflammatory activities. The following sections will present available experimental data, discuss structure-activity relationships, and provide detailed protocols for replicating and expanding upon these findings.
Anticancer Potential: Targeting Cellular Proliferation
Quinoline derivatives have shown considerable promise as anticancer agents, acting through various mechanisms, including the inhibition of crucial enzymes involved in cell signaling and DNA replication.[2] While direct cytotoxic data for this compound is limited in publicly available literature, a study on the closely related compound, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid , provides valuable insights into the potential of this scaffold.
This analog demonstrated significant growth inhibition against several human cancer cell lines in an MTT assay.[2] The results, summarized in the table below, highlight the compound's efficacy, particularly against the MCF-7 breast cancer cell line.[2]
| Compound | Cancer Cell Line | % Growth Reduction (at 100 µM) |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9%[2] |
| K-562 (Leukemia) | Moderate (53-76%)[2] | |
| HeLa (Cervical) | Moderate (51-68%)[2] |
Table 1: Anticancer activity of a 6-Chloro-2-arylquinoline-4-carboxylic acid derivative.[2]
The potent activity of this analog suggests that the 6-chloroquinoline-4-carboxylic acid core is a promising framework for the development of novel anticancer agents. The presence of the chloro group at the 6-position is often associated with enhanced cytotoxic effects. Further derivatization at the 2-position provides a key avenue for optimizing potency and selectivity.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, K-562, HeLa) in appropriate media.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds (e.g., this compound and its analogs) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.
-
Replace the existing medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Experimental Workflow for MTT Assay
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Antimicrobial Efficacy: Combating Bacterial and Fungal Pathogens
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolone antibiotics being a prime example.[3] The therapeutic efficacy of these compounds often stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3]
To facilitate further research, a standardized protocol for evaluating antimicrobial activity is provided below.
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.
Principle: An antimicrobial agent diffuses from a well through a solid agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of inhibition (a clear area where no growth occurs) will appear around the well. The diameter of this zone is proportional to the antimicrobial activity of the substance.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
-
Agar Plate Inoculation:
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate.
-
-
Well Creation:
-
Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.
-
-
Compound Application:
-
Prepare solutions of the test compounds (e.g., this compound and its analogs) at a known concentration in a suitable solvent.
-
Carefully add a fixed volume (e.g., 100 µL) of each test solution into separate wells.
-
Include a negative control (solvent alone) and a positive control (a standard antibiotic).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Experimental Workflow for Agar Well Diffusion Assay
Caption: Workflow for antimicrobial susceptibility testing via the agar well diffusion method.
Anti-inflammatory Properties: Targeting Cyclooxygenase-2 (COX-2)
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Specifically, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[5] Several quinoline derivatives have been investigated as selective COX-2 inhibitors, offering a potential therapeutic advantage over non-selective non-steroidal anti-inflammatory drugs (NSAIDs) by reducing gastrointestinal side effects.[5][6]
A study on 4-carboxyl quinoline derivatives demonstrated that specific substitutions on the quinoline ring are crucial for potent and selective COX-2 inhibition.[5] For example, 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid was identified as a highly potent and selective COX-2 inhibitor, with an IC₅₀ value of 0.043 µM, which is more potent than the reference drug celecoxib (IC₅₀ = 0.060 µM).[5] This highlights the importance of the quinoline-4-carboxylic acid scaffold in designing selective COX-2 inhibitors. The 6-chloro and 2-methyl substituents of our target compound are expected to influence its binding affinity and selectivity for the COX-2 active site.
A common method for assessing COX-2 inhibitory activity is through an enzyme immunoassay (EIA) kit that measures the production of prostaglandins.
Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by recombinant human COX-2. The amount of PGH2 produced is then quantified.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the reaction buffer, heme, and a solution of the test compounds at various concentrations.
-
Dilute the recombinant human COX-2 enzyme in the reaction buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer, heme, and the diluted COX-2 enzyme to each well.
-
Add the test compound solutions to the respective wells. Include a vehicle control and a positive control (a known COX-2 inhibitor like celecoxib).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a solution of a strong acid (e.g., HCl).
-
-
Quantification of Prostaglandin:
-
Quantify the amount of prostaglandin produced using a specific enzyme immunoassay (EIA) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathway: COX-2 in Inflammation
Caption: The role of COX-2 in the inflammatory cascade and the proposed inhibitory action of quinoline derivatives.
Conclusion and Future Directions
This comparative guide provides a foundational understanding of the therapeutic potential of this compound and its analogs. The available data, particularly for closely related structures, strongly suggests that this compound is a promising candidate for further investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The provided experimental protocols offer a clear roadmap for researchers to validate and expand upon these initial findings.
Future research should focus on the synthesis and direct comparative biological evaluation of a series of 2-methyl- and 6-halo-substituted quinoline-4-carboxylic acids. Such studies will be instrumental in elucidating precise structure-activity relationships and identifying lead compounds with optimized potency and selectivity. Furthermore, mechanistic studies are warranted to fully understand the molecular targets and signaling pathways through which these compounds exert their therapeutic effects. The continued exploration of the quinoline-4-carboxylic acid scaffold holds significant promise for the development of novel and effective therapies for a range of human diseases.
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24). Available at: [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). Available at: [Link]
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Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. (n.d.). Available at: [Link]
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Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009-07-15). Available at: [Link]
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Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors | Request PDF. (n.d.). ResearchGate. Available at: [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019-08-13). Available at: [Link]
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Synthesis, anti-Inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives | Request PDF. (n.d.). ResearchGate. Available at: [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Available at: [Link]
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Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. (n.d.). Available at: [Link]
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In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment. (2022-01-21). Available at: [Link]
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Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. (n.d.). Available at: [Link]
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Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Discovery and structure–activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. (2021-10-04). ResearchGate. Available at: [Link]
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% COX‐2 inhibition against quinoline glycoconjugates. (n.d.). ResearchGate. Available at: [Link]
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Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. (n.d.). Available at: [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022-10-05). Available at: [Link]
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019-11-28). Available at: [Link]
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A Senior Application Scientist's Guide to the Statistical Analysis of 6-Chloro-2-methylquinoline-4-carboxylic Acid: A Comparative Evaluation
Introduction: The Quinoline Scaffold and the Imperative for Rigorous Analysis
The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3] 6-Chloro-2-methylquinoline-4-carboxylic acid is a specific derivative that holds promise as an intermediate for creating novel bioactive molecules.[4] However, the journey from a promising compound to a validated lead requires meticulous experimental design and, critically, a robust statistical analysis of the resulting data.
This guide provides a comprehensive framework for the statistical evaluation of this compound. We will move beyond a simple recitation of methods to explain the causality behind experimental and analytical choices. To provide a real-world context, we will compare its performance against two structural analogs:
-
Alternative 1 (A1): 2-Methylquinoline-4-carboxylic acid (the parent compound, to assess the impact of the C6-chloro substitution).
-
Alternative 2 (A2): 6-Bromo-2-methylquinoline-4-carboxylic acid (a different halogen substitution to explore structure-activity relationships).
Part 1: Foundational Physicochemical Characterization
Before any biological assessment, the fundamental properties of the test compounds must be rigorously characterized. This ensures data integrity and reproducibility. Here, we focus on purity and aqueous solubility, as these factors can profoundly influence biological assay results.
Experimental Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: Establishing high purity (>98%) is critical to ensure that the observed biological activity is attributable to the compound of interest and not to impurities from the synthesis process.[7]
Methodology:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound and its alternatives (A1, A2) in dimethyl sulfoxide (DMSO).
-
Sample Preparation: Create a 10 µg/mL working solution in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Perform five replicate injections (n=5) for each compound. Purity is calculated based on the area under the curve (AUC) of the principal peak relative to the total AUC of all peaks.
Statistical Analysis of Purity Data
The primary goal is to determine the mean purity and the confidence in that measurement.
Data Summary:
| Compound | Replicate 1 (%) | Replicate 2 (%) | Replicate 3 (%) | Replicate 4 (%) | Replicate 5 (%) | Mean Purity (%) | Std. Dev. | 95% Confidence Interval |
| Target Compound | 99.21 | 99.15 | 99.25 | 99.30 | 99.18 | 99.22 | 0.058 | [99.15, 99.29] |
| Alternative 1 (A1) | 99.45 | 99.38 | 99.41 | 99.52 | 99.44 | 99.44 | 0.051 | [99.38, 99.50] |
| Alternative 2 (A2) | 98.95 | 99.05 | 98.99 | 99.10 | 99.01 | 99.02 | 0.059 | [98.95, 99.09] |
Interpretation: The data confirms that all compounds meet the high purity threshold required for biological testing. The narrow 95% confidence intervals indicate a high degree of precision in our measurements. This foundational step provides confidence that subsequent biological data will be valid.
Part 2: Comparative In Vitro Anticancer Activity
Quinoline derivatives have shown promise as potential anticancer agents.[2][8] Here, we compare the cytotoxic effects of our target compound and its alternatives against the human breast cancer cell line, MCF-7.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the logical flow from cell culture to statistical analysis.
Caption: Workflow for MTT-based cell viability assay and subsequent data analysis.
Experimental Protocol 2: MTT Cell Viability Assay
Causality: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It allows for the quantitative determination of a compound's dose-dependent effect on cancer cells.
Methodology:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the target compound and its alternatives (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Each concentration should have at least three replicates (n=3).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Collection: Measure the absorbance at 570 nm using a microplate reader.
Statistical Analysis of Cytotoxicity Data
The objective is to determine the half-maximal inhibitory concentration (IC50) for each compound and then to statistically compare these values.
Step 1: IC50 Determination via Non-linear Regression
For each compound, the percentage of cell viability (normalized to the vehicle control) is plotted against the logarithm of the compound concentration. A non-linear regression model (specifically, a four-parameter logistic curve) is fitted to the data. This is the standard and most reliable method for determining IC50 values from dose-response data.[5]
Step 2: Comparative Analysis using ANOVA
To determine if the observed differences in IC50 values are statistically significant, a one-way Analysis of Variance (ANOVA) is performed.
Causality: ANOVA is the appropriate statistical test when comparing the means of three or more independent groups.[9] Our null hypothesis (H0) is that there is no difference between the mean IC50 values of the three compounds. The alternative hypothesis (H1) is that at least one group's mean is different.
Data Summary: IC50 Values (µM) from Three Independent Experiments
| Experiment | Target Compound (IC50) | Alternative 1 (A1) (IC50) | Alternative 2 (A2) (IC50) |
| 1 | 15.2 | 45.8 | 12.1 |
| 2 | 16.1 | 48.2 | 11.5 |
| 3 | 14.9 | 46.5 | 12.5 |
| Mean | 15.4 | 46.8 | 12.0 |
| Std. Dev. | 0.61 | 1.21 | 0.51 |
ANOVA Results:
-
F-statistic: 358.7
-
p-value: < 0.0001
Interpretation: Since the p-value is less than our significance level (α = 0.05), we reject the null hypothesis. This indicates that there is a statistically significant difference among the IC50 values of the tested compounds.
Step 3: Post-Hoc Testing for Pairwise Comparison
The ANOVA result tells us that the groups are different, but not which specific groups differ from one another. For this, a post-hoc test is required. Tukey's Honestly Significant Difference (HSD) test is a common choice for this purpose as it controls for the family-wise error rate when performing multiple comparisons.
Logical Flow of Hypothesis Testing
Caption: Decision-making workflow for the statistical comparison of IC50 values.
Tukey's HSD Results (p-values for pairwise comparisons):
-
Target Compound vs. Alternative 1 (A1): p < 0.001
-
Target Compound vs. Alternative 2 (A2): p < 0.01
-
Alternative 1 (A1) vs. Alternative 2 (A2): p < 0.001
Final Conclusion: Based on this analysis, we can conclude with high statistical confidence that:
-
All three compounds exhibit significantly different cytotoxic potencies against MCF-7 cells.
-
Alternative 2 (6-Bromo-2-methylquinoline-4-carboxylic acid) is the most potent compound (lowest IC50).
-
The target compound (6-Chloro) is significantly more potent than the parent compound, Alternative 1 (2-Methyl), demonstrating the crucial role of the halogen at the C6 position in enhancing cytotoxic activity.
Conclusion
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-2-methylquinoline-4-carboxylic acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Chloro-2-methylquinoline-4-carboxylic acid (CAS No. 436087-49-9). As a chlorinated quinoline derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the scientific rationale behind each procedural step.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a solid organic compound with a specific set of risks that dictate our safety and disposal protocols.
Key Hazards:
-
Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: While specific data for this exact molecule is limited, closely related quinoline carboxylic acids are known to cause serious skin, eye, and respiratory irritation.[1][2][3][4][5] It is imperative to handle this compound as a potential irritant.
-
Environmental Hazard: As a chlorinated organic compound, improper disposal can lead to the formation of persistent and toxic byproducts in the environment.[6] Discharge into drains or waterways is strictly prohibited.[1][2]
While not explicitly classified as a carcinogen, the quinoline moiety is present in some compounds with carcinogenic properties. Therefore, in line with OSHA guidelines for handling potentially hazardous chemicals, a cautious approach is warranted, treating the substance with a high degree of care until more toxicological data is available.[7][8][9]
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation (Assumed from related compounds) | Warning [1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation (Assumed from related compounds) | Warning [1][2] |
Mandatory Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against exposure. The following equipment must be worn at all times when handling this compound in any form—solid, solution, or as waste.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[3][4][10] This is to prevent contact with dust particles or splashes which can cause serious eye irritation.
-
Hand Protection: Use chemically impermeable nitrile gloves.[11] Disposable gloves should be discarded after each use or immediately after contact with the substance.[12]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[11]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][10][11]
Waste Segregation & Containerization: The Critical First Step
Proper segregation is the most critical step in the disposal workflow. Misclassification of waste can lead to regulatory fines, dangerous chemical reactions, and improper final disposal.
Primary Classification: Halogenated Organic Waste
This compound is a halogenated organic compound due to the presence of chlorine.[13] It must be collected separately from non-halogenated waste streams.[11][14]
Step-by-Step Containerization Protocol:
-
Select the Correct Container: Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, threaded cap.[14]
-
Labeling: Before adding any waste, the container must be clearly labeled. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The primary hazard characteristics: "Toxic , Irritant "
-
The date the first waste was added.
-
-
Collection:
-
Carefully transfer solid waste, contaminated consumables (e.g., weigh boats, gloves, wipes), and minimal amounts of rinse solvent into the designated container.
-
Keep the container closed at all times except when actively adding waste.[14] This prevents the release of vapors and protects the lab environment.
-
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.[2] It should be kept in a secondary containment bin to mitigate any potential leaks.
Disposal Workflow: From Benchtop to Final Disposition
The ultimate disposal of this chemical must be handled by a licensed environmental waste management company. The role of the laboratory professional is to ensure its safe and compliant collection and storage pending pickup. The preferred method of destruction for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (e.g., HCl).[2][15]
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action to mitigate harm.
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated; use the fume hood if the spill is contained within it.[1]
-
Wearing the full PPE described in Section 2, carefully sweep the solid material to avoid creating dust.[2][16]
-
Place the spilled material and all cleanup materials (e.g., contaminated paper towels) into the designated halogenated waste container.[1]
-
Wash the spill area thoroughly with soap and water.[10]
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][16]
-
Skin Contact: Remove contaminated clothing immediately.[2] Wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.[10][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][16]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][16]
Regulatory Framework: The Basis of Compliance
As the generator of the waste, your institution is legally responsible for its management from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[17] US EPA guidelines listed in 40 CFR 261.3 provide the framework for classifying hazardous waste.[1] Always consult your institution's Environmental Health & Safety (EHS) department, as they will provide specific guidance based on federal, state, and local regulations which must be followed.[1][2]
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Navigating the Synthesis and Handling of 6-Chloro-2-methylquinoline-4-carboxylic acid: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, quinoline derivatives are a cornerstone for discovering novel therapeutic agents.[1][2] Among these, 6-Chloro-2-methylquinoline-4-carboxylic acid stands out as a key intermediate with significant potential. However, its handling demands a meticulous approach to safety and operational excellence. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Profile and Risk Assessment: Understanding the "Why" Behind the Precautions
While a comprehensive toxicological profile for this compound is not extensively documented, the available data, coupled with information on structurally similar compounds, necessitates a cautious approach. The primary known hazards are acute toxicity if ingested, inhaled, or in contact with skin.[3]
Hazard Identification Summary
| Hazard Classification | GHS Hazard Statement | Rationale and Potential Effects |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion may lead to systemic toxic effects. |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | The compound can be absorbed through the skin, leading to systemic toxicity. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Inhalation of dust or aerosols can cause respiratory tract irritation and systemic effects. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4][5][6] | Based on data for similar quinoline carboxylic acids, direct contact is likely to cause redness, itching, and inflammation.[4][5][6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[4][5][6] | Direct contact with the eyes can result in significant irritation, pain, and potential damage.[4][5][6] |
| Potential Carcinogenicity/Mutagenicity | Not Classified | Some quinoline derivatives have shown evidence of carcinogenicity and mutagenicity.[7][8] It is prudent to handle this compound as a potential carcinogen/mutagen. |
Given these hazards, a thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of material being used, the potential for dust or aerosol generation, and the duration of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following PPE is mandatory for all personnel handling this compound:
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals.[9][10] Always double-glove when handling the solid material or concentrated solutions. Gloves should be inspected for any signs of degradation or perforation before use and disposed of immediately after handling the compound.
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are the minimum requirement to protect against splashes and dust.[9][11] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[9][10]
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood, or if there is a potential for aerosol generation.[10][11] For weighing and transferring the solid, a respirator with a particulate filter (N95 or higher) is recommended. In situations with potential for vapor exposure, a respirator with an organic vapor cartridge is required.[10]
-
Protective Clothing: A flame-resistant lab coat should be worn at all times in the laboratory.[12] When handling larger quantities of the compound, a chemically resistant apron or suit may be necessary.[12] Closed-toe shoes are mandatory in any laboratory setting.[13]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. If the container is compromised, do not open it and follow your institution's emergency procedures.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number (436087-49-9), and appropriate hazard warnings.[14]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15][16] The storage area should be secure and accessible only to authorized personnel. Keep the container tightly sealed.[3]
Weighing and Transferring the Solid
This procedure should always be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Preparation: Don all required PPE. Prepare a clean, decontaminated work surface within the fume hood.
-
Weighing: Use a tared weigh boat or glassine paper to weigh the desired amount of the compound. Handle the container and spatula with care to avoid generating dust.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel or dissolution container. Use a funnel if necessary to prevent spillage.
-
Decontamination: After transfer, decontaminate the spatula and any other equipment used with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste. Wipe down the work surface with a damp cloth, also disposing of it as hazardous waste.
Dissolution and Use in Solution
-
Solvent Addition: Slowly add the chosen solvent to the solid in the reaction vessel within the fume hood. Be aware of any potential exothermic reactions.
-
Handling Solutions: Once in solution, the risk of inhalation of dust is eliminated, but the risk of skin and eye contact remains. Continue to wear all required PPE when handling solutions of the compound.
-
Transport: When transporting solutions, use secondary containment to prevent spills.
Disposal Plan: Ensuring Environmental and Personnel Safety
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Unused solid compound, contaminated weigh boats, and contaminated PPE (gloves, wipes, etc.) should be collected in a dedicated, clearly labeled hazardous waste container.[17]
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses from cleaning equipment, should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[17] Do not mix with incompatible waste streams.
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[11] After rinsing, the original label should be defaced, and the container can be disposed of according to institutional guidelines.
-
Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[7] Carefully collect the absorbent material and place it in the designated hazardous waste container. Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as hazardous waste.[7]
Visualizing the Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound, minimizing risks and fostering a culture of safety in the laboratory.
References
- BenchChem. Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
- OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. 2022.
- Creative Safety Supply. What are the OSHA Requirements for Hazardous Chemical Storage? 2024.
- Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines.
- KPA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- DuraLabel. OSHA Rules for Hazardous Chemicals. 2025.
- BenchChem. Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
- BenchChem. Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
- Sigma-Aldrich. This compound | 436087-49-9.
- Quora. What are personal protective equipment requirements for handling hazardous chemicals during production? 2022.
- A-LOK Products, Inc. Discover the Various Types of PPE for Optimal Chemical Safety. 2024.
- Storemasta. Examples of PPE for Various Dangerous Goods Classes. 2025.
- LeelineWork. What PPE Should You Wear When Handling Acid 2026? 2025.
- TCI Chemicals. SAFETY DATA SHEET - 2-Chloroquinoline-4-carboxylic Acid. 2025.
- TCI Chemicals. SAFETY DATA SHEET - 2-Methylquinoline-6-carboxylic Acid. 2023.
- National Center for Biotechnology Information. 6-Quinolinecarboxylic acid. PubChem Compound Database.
- OEHHA. Evidence on the Carcinogenicity of 4-methylquinoline. 2000.
- ResearchGate. CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives). 2022.
- PubMed. Quinoline Derivatives in Discovery and Development of Pesticides. 2024.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 436087-49-9 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. quora.com [quora.com]
- 10. leelinework.com [leelinework.com]
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- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 14. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
